Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIDTMLOPPTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238523 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177202-62-9 | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The primary focus is on the catalytic hydrogenation of methyl quinoline-3-carboxylate, detailing the mechanistic underpinnings, a comparative analysis of common catalytic systems, and a meticulously outlined experimental protocol. This document is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters that govern the reaction's success, efficiency, and safety.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, including G-protein coupled receptors, enzymes, and ion channels. The incorporation of a carboxylate moiety at the 3-position, as in the title compound, offers a versatile handle for further chemical modifications, such as amide bond formation, to generate libraries of potential therapeutic agents. These derivatives have been explored for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, making efficient and reliable synthetic routes to key intermediates like this compound of paramount importance.
Strategic Approach: Catalytic Hydrogenation of Methyl Quinoline-3-carboxylate
The most direct and industrially scalable approach to this compound is the catalytic hydrogenation of its aromatic precursor, methyl quinoline-3-carboxylate. This method offers high atom economy and generally proceeds with high yield and selectivity under optimized conditions. The reaction involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact.
Mechanistic Rationale
Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both the hydrogen gas (H₂) and the quinoline substrate are adsorbed onto the surface of the metal catalyst.
-
Activation of Hydrogen: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed quinoline molecule. The reduction of the nitrogen-containing heterocyclic ring is typically favored over the benzene ring due to the polarization of the C=N and C=C bonds within the pyridine moiety.
-
Desorption of Product: Once the reduction is complete, the resulting 1,2,3,4-tetrahydroquinoline product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate, selectivity, and yield.
Comparative Analysis of Catalytic Systems
Several heterogeneous catalysts are effective for the hydrogenation of quinolines. The selection of the optimal catalyst depends on factors such as cost, reactivity, selectivity, and ease of handling.
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, good selectivity for the heterocyclic ring. | Pyrophoric (especially after use), can cause C-O bond cleavage in some substrates. | 20-50 °C, 20-40 bar H₂, Methanol or Ethanol solvent.[2][3] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Very active, effective for a wide range of substrates. | More expensive than Pd/C, may require higher pressures for some substrates. | Room temperature, 1-4 atm H₂, Acetic acid or Ethanol solvent. |
| Raney Nickel (Raney Ni) | Inexpensive, highly active. | Pyrophoric, can be less selective, requires careful preparation and handling.[4] | Room temperature to 90°C, 40-60 bar H₂, often used in water or alcohols.[4][5] |
For the synthesis of this compound, 10% Palladium on Carbon is often the catalyst of choice due to its high activity, selectivity for the pyridine ring reduction, and relatively moderate reaction conditions required.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
Methyl quinoline-3-carboxylate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Nitrogen gas (or Argon)
-
Hydrogen gas
Equipment
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic stirrer and stir bar
-
Schlenk flask or a three-necked round-bottom flask
-
Vacuum/inert gas manifold
-
Buchner funnel and filter paper
-
Rotary evaporator
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physical and chemical properties of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and its Analogs
A Note to the Researcher: Direct, comprehensive data for this compound is notably scarce in publicly available scientific literature. This technical guide has been structured to provide a robust framework for understanding its probable characteristics by presenting a detailed analysis of its closely related and well-documented structural isomers and analogs, primarily the 2- and 4-carboxylate isomers of tetrahydroquinoline and the 3-carboxylate isomer of tetrahydroisoquinoline. The principles, experimental protocols, and characterization data presented herein are intended to serve as a strong predictive resource and a methodological blueprint for researchers and drug development professionals working with this class of compounds.
Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the precise spatial orientation of substituents to interact with biological targets. THQ derivatives have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antihypertensive, antiviral, and antibiotic properties.[1] The introduction of a methyl carboxylate group, as in this compound, adds a key functional handle that can influence the molecule's polarity, solubility, and potential for hydrogen bonding, while also serving as a synthetic precursor for more complex derivatives.
This guide will delve into the core physical and chemical properties, synthetic strategies, reactivity, and analytical methodologies relevant to this compound, drawing upon established data from its isomers and the closely related tetrahydroisoquinoline (THIQ) analogs. The THIQ scaffold, a structural isomer of THQ, is also a cornerstone in drug discovery, with its derivatives playing crucial roles in the development of therapeutics for neurodegenerative disorders and cardiovascular conditions.[2][3][4]
Physicochemical Properties: A Comparative Analysis
While specific data for the 3-carboxylate isomer is limited, we can infer its properties from its known isomers. The position of the ester group significantly influences the molecule's physical characteristics.
| Property | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
| Molecular Formula | C₁₁H₁₃NO₂[5][6] | C₁₁H₁₃NO₂[7] | C₁₁H₁₃NO₂[8] | C₁₁H₁₃NO₂[9] |
| Molecular Weight | 191.23 g/mol [5][6] | 191.23 g/mol [7] | 191.23 g/mol [8] | 191.23 g/mol [9] |
| Appearance | Not specified | Not specified | Powder[8] | Not specified |
| Melting Point | Not specified | Not specified | 73-76 °C[8] | Not specified |
| Boiling Point | Not specified | 291.91 °C[7] | Not specified | 298.0±28.0°C at 760 mmHg[9] |
| CAS Number | 40971-35-5[5] | 68066-85-3[7] | 177478-49-8[8] | Not specified for (R) isomer, parent acid is 67123-97-1[10] |
Synthesis and Reactivity
General Synthetic Strategies for the Tetrahydroquinoline Core
The synthesis of the tetrahydroquinoline scaffold is a well-established area of organic chemistry, with several named reactions and modern catalytic methods available. Domino reactions, which involve multiple bond-forming events in a single pot, are particularly efficient for constructing this heterocyclic system.[1]
A common and versatile approach is the reductive cyclization of substituted nitroarenes. For instance, a 2-nitroarylketone can undergo catalytic reduction of the nitro group, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring.[1]
Caption: A plausible domino reaction pathway for the synthesis of a this compound derivative.
Reactivity of the Tetrahydroquinoline Nucleus
The reactivity of the tetrahydroquinoline system is characterized by the interplay between the aromatic benzene ring and the saturated heterocyclic amine.
-
N-Functionalization: The secondary amine in the tetrahydroquinoline ring is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This is a common strategy in drug development to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]
-
Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the activating effect of the amino group and any other substituents present on the aromatic ring.
-
Oxidation: The benzylic C-4 position and the nitrogen atom are susceptible to oxidation. Oxidation at C-4 can lead to the formation of 4-quinolinones, while over-oxidation can result in the aromatization of the heterocyclic ring to form the corresponding quinoline.[11]
Analytical and Spectroscopic Characterization
A comprehensive analytical workflow is crucial for the unambiguous identification and purity assessment of this compound.
Caption: A standard analytical workflow for the purification and characterization of a synthesized tetrahydroquinoline derivative.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final compound. A typical method would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: One would expect to see signals corresponding to the aromatic protons, the protons on the saturated heterocyclic ring (often appearing as complex multiplets due to diastereotopicity), and the methyl ester singlet. The chemical shifts and coupling constants of the protons at positions 2, 3, and 4 would be critical for confirming the 3-carboxylate substitution pattern.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the ester group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks would include N-H stretching for the secondary amine, C=O stretching for the ester, and C-H stretching for the aromatic and aliphatic portions of the molecule.[12]
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling related tetrahydroquinoline and tetrahydroisoquinoline derivatives should be followed. These compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound represents a potentially valuable, yet underexplored, building block in medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its likely physical and chemical properties can be extrapolated from its well-characterized isomers and analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound. Future studies are warranted to fully elucidate the properties of the 3-carboxylate isomer and to explore its potential in the development of novel therapeutic agents. The versatility of the tetrahydroquinoline scaffold ensures that new derivatives, including the title compound, will continue to be of significant interest to the scientific community.
References
-
Sunway Pharm Ltd. (n.d.). methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. Retrieved from [Link]
- Synthetic Communications. (2007). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
- Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(39), 6977-6980.
-
MySkinRecipes. (n.d.). (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
- ResearchGate. (2007). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- ResearchGate. (2010). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids.
- National Institutes of Health. (n.d.).
- Singh, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13268.
- Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13422-13460.
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
- MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
-
The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
- Journal of Analytical Science and Technology. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines.
- National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- ACS Publications. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | C11H13NO2 | CID 2736972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3D-FM44105 - methyl-1234-tetrahydroquinoline-2-carboxylate… [cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate [myskinrecipes.com]
- 10. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. fishersci.fi [fishersci.fi]
- 14. fishersci.com [fishersci.com]
- 15. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
Spectroscopic Analysis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate: A Technical Guide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core, the tetrahydroquinoline scaffold, is a common motif in a wide range of biologically active molecules and natural products. The presence of a methyl ester at the 3-position provides a key functional handle for further synthetic modifications, making it a valuable building block for the synthesis of more complex molecular architectures.
A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, offering insights into data acquisition, interpretation, and the underlying chemical principles.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
A. ¹H NMR (Proton NMR) Spectroscopy
Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms (like oxygen and nitrogen) will be deshielded and appear at a higher chemical shift (downfield). The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule, and provides crucial information about proton connectivity.
Anticipated ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 6.5 - 7.2 | m | 4H | Protons on the benzene ring |
| NH | 3.5 - 4.5 | br s | 1H | Proton on the nitrogen atom |
| OCH₃ | ~3.7 | s | 3H | Methyl ester protons |
| C3-H | 3.3 - 3.6 | m | 1H | Proton at the 3-position |
| C2-H₂ | 2.8 - 3.2 | m | 2H | Methylene protons at the 2-position |
| C4-H₂ | 2.5 - 2.9 | m | 2H | Methylene protons at the 4-position |
Data Interpretation Workflow:
Caption: Workflow for ¹H NMR data interpretation.
B. ¹³C NMR (Carbon-13 NMR) Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.
Anticipated ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| C=O | 170 - 175 | Carbonyl carbon of the ester |
| Aromatic C | 115 - 145 | Carbons of the benzene ring |
| OCH₃ | ~52 | Methyl ester carbon |
| C3 | 45 - 55 | Carbon at the 3-position |
| C2 | 40 - 50 | Carbon at the 2-position |
| C4 | 25 - 35 | Carbon at the 4-position |
II. Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Anticipated IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H |
| ~1735 | C=O stretch | Ester carbonyl |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1000 - 1300 | C-O stretch | Ester C-O |
III. Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Anticipated MS Data:
-
Molecular Ion (M⁺•): The molecular weight of this compound is 191.23 g/mol . Therefore, a prominent peak is expected at m/z = 191.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 160.
-
Loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z = 132.
-
Cleavage of the tetrahydroquinoline ring can lead to various other characteristic fragments.
-
Fragmentation Analysis Logic:
Caption: Expected fragmentation pathway in EI-MS.
IV. Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a suitable precursor. A common approach is the reductive cyclization of a substituted nitro-cinnamic ester derivative.
Illustrative Synthetic Workflow:
Caption: General workflow for synthesis and characterization.
V. Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A thorough analysis of the NMR, IR, and MS spectra, guided by the principles outlined herein, is essential for ensuring the quality and purity of this important synthetic intermediate. These analytical techniques, when used in concert, provide a robust framework for structural elucidation, which is a cornerstone of modern chemical research and drug development.
VI. References
Due to the unavailability of specific experimental data for this compound in the searched resources, this section cannot be populated with direct references for the presented data. The provided information is based on established principles of spectroscopic interpretation for analogous chemical structures.
An In-Depth Technical Guide to the Crystal Structure of Tetrahydroquinoline Carboxylates: A Case Study Approach
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients. This guide provides a comprehensive overview of the crystallographic analysis of this important heterocyclic system. Due to the current absence of a published crystal structure for Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in publicly accessible databases, this document will utilize a closely related derivative, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, as a case study. This analogue allows for a detailed exploration of the synthesis, crystallization, and solid-state structural features that are characteristic of the tetrahydroquinoline ring system, offering valuable insights for researchers in the field.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal agents stems from its rigid, bicyclic structure which can appropriately position substituents to interact with biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] The conformational rigidity and chiral nature of substituted tetrahydroquinolines make them attractive candidates for the development of highly selective therapeutic agents.
This compound, the primary topic of this guide, is a chiral building block used in the synthesis of more complex molecules. While its specific crystal structure is not yet publicly documented, the principles of its solid-state conformation can be effectively understood through the analysis of closely related structures.
Case Study: Crystal Structure of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
In the absence of crystallographic data for this compound, we will examine the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. This compound shares the core tetrahydroquinoline framework and provides an excellent platform to discuss the key structural features and intermolecular interactions that govern the crystal packing of this class of molecules. The crystallographic data for this case study was reported by Jeyaseelan et al.[2][3]
Molecular Structure and Conformation
The molecular structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline reveals the characteristic fusion of a benzene ring with a saturated six-membered nitrogen-containing ring.[2][3] The heterocyclic ring adopts a half-chair conformation, a common feature for such systems, which minimizes steric strain.[2][3] The sum of the bond angles around the nitrogen atom is 347.9°, indicating a trigonal pyramidal geometry.[2][3]
Caption: Molecular structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.
Crystallographic Data
The single-crystal X-ray diffraction analysis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline provided the following key crystallographic parameters, which are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂S | [2][3] |
| Molecular Weight | 211.27 g/mol | [2][3] |
| Crystal System | Triclinic | [2][3] |
| Space Group | P-1 | [2][3] |
| a (Å) | 5.5865 (2) | [2][3] |
| b (Å) | 9.2195 (4) | [2][3] |
| c (Å) | 10.1924 (4) | [2][3] |
| α (°) | 85.798 (2) | [2][3] |
| β (°) | 84.686 (2) | [2][3] |
| γ (°) | 77.166 (2) | [2][3] |
| Volume (ų) | 508.89 (4) | [2][3] |
| Z | 2 | [2][3] |
| Temperature (K) | 294 | [2][3] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [2][3] |
| Density (calculated) | 1.379 Mg m⁻³ | [2] |
| R-factor (R1) | 0.038 | [2] |
| wR2 | 0.106 | [2] |
Intermolecular Interactions and Crystal Packing
In the crystal lattice, the molecules of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline are organized into inversion dimers.[2][3] These dimers are formed through pairs of C—H···O hydrogen bonds, creating R²₂(8) ring motifs.[2][3] This type of hydrogen bonding, although weaker than conventional N-H···O or O-H···O bonds, plays a crucial role in the stabilization of the crystal structure. The packing of these dimers results in a well-ordered three-dimensional network.
Experimental Protocols
The successful determination of a crystal structure relies on a systematic and well-executed experimental workflow. The following sections detail the key methodologies for the synthesis, crystallization, and data collection for compounds of this class.
Synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
The synthesis of the case study compound was achieved through a straightforward sulfonylation reaction.[2]
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Dry methylene dichloride
-
Triethylamine
-
Methanesulfonyl chloride
-
5% Na₂CO₃ solution
-
Brine
-
Na₂SO₄
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml of dry methylene dichloride, add triethylamine (15 mmol) at 0-5 °C.[2]
-
To this reaction mixture, add methanesulfonyl chloride (12 mmol) in 10 ml of dry dichloromethane dropwise.[2]
-
After stirring for 2 hours at 15-20 °C, wash the reaction mixture with 5% Na₂CO₃ and brine.[2]
-
Dry the organic phase over Na₂SO₄ and concentrate it under vacuum to yield the crude product as a colorless solid.[2]
Sources
Potential biological activities of tetrahydroquinoline derivatives.
<An In-depth Technical Guide to the Potential Biological Activities of Tetrahydroquinoline Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant pharmacological interest.[1][2] Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of derivatives with a broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant effects.[3][4][5] This technical guide provides an in-depth analysis of the key biological activities of THQ derivatives, intended for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) insights, detail robust experimental protocols for activity assessment, and visualize key pathways and workflows.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge in modern medicine. Tetrahydroquinoline derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][3]
Mechanism of Action
THQ derivatives exert their anticancer effects through diverse mechanisms, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][6]
-
Kinase Inhibition: Many THQ derivatives function as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[7] By blocking these kinases, they can halt tumor growth and expansion.
-
Induction of Oxidative Stress: Certain THQ derivatives can disrupt the redox balance within cancer cells, leading to a massive increase in reactive oxygen species (ROS).[7] This elevated oxidative stress triggers cellular damage and can induce programmed cell death (apoptosis) or autophagy.[7]
-
Cell Cycle Arrest & Apoptosis: Some compounds have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[8] This arrest is often followed by the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8]
-
Topoisomerase Inhibition: Similar to some established chemotherapeutics, certain THQ derivatives can inhibit type II topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[9]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of THQ derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
A (1-naphthyl)methyl moiety at position 3 has been identified as crucial for potent activity against colon and lung cancer cell lines.[8]
-
The presence of a carbonyl group at the 2-position appears to be a key feature for antiproliferative effects.[7][8]
-
Modifications at the 1-position with various acyl and aroyl groups can significantly influence inhibitory effects on NF-κB transcriptional activity, which is linked to cancer cell survival.[10]
-
Generally, 2-arylquinoline derivatives have shown a better activity profile against several cancer cell lines compared to 2-acetamido-2-methyl-THQs.[11]
Data Presentation: In Vitro Cytotoxicity
The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinolinone | HCT-116 (Colon) | ~5-15 | [8] |
| Tetrahydroquinolinone | A549 (Lung) | ~10-20 | [8] |
| 2-Arylquinoline | PC3 (Prostate) | 31.37 - 34.34 | [11] |
| 2-Arylquinoline | HeLa (Cervical) | 8.3 - 13.15 | [11] |
| 1-Aryl-6-hydroxy-THIQ | P. falciparum | Comparable to Chloroquine | [4] |
| Tetrahydroquinoline-2-carboxamide | PC-3 (Prostate) | Potent (<10 µM) | [10] |
Note: IC50 values are approximate and vary based on specific substitutions and experimental conditions.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines a standard colorimetric method for assessing the cytotoxic effect of a THQ derivative on an adherent cancer cell line. The principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[13]
1.4.1 Materials
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Test THQ derivative (dissolved in DMSO, stock solution 10 mM)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
1.4.2 Procedure
-
Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and dilute to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL (5,000 cells/well) into a 96-well plate.[12]
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[12]
-
Compound Treatment:
-
Prepare a 2X serial dilution of the THQ derivative in complete medium (e.g., from 200 µM to 0.1 µM).
-
Include a vehicle control (medium with the highest DMSO concentration, typically <0.1%) and a positive control (e.g., doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions.[12]
-
-
Incubation: Return the plate to the incubator for a predetermined time, typically 48 or 72 hours. The optimal time depends on the cell line's doubling time and the compound's mechanism.[14]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will form visible purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.[13]
-
Data Acquisition: Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[12][13]
1.4.3 Data Analysis
-
Normalize the data by converting OD values to percentage viability relative to the vehicle control (100% viability).
-
Plot the percent viability against the log-transformed drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[12][15]
Visualization: Anticancer Mechanism & Workflow
The following diagrams illustrate a potential anticancer mechanism and the experimental workflow for its evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a THQ derivative.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[9] Tetrahydroquinoline and its derivatives have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[16][9]
Mechanism of Action
The primary antibacterial mechanism for many quinoline-class compounds involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting these targets, THQ derivatives can effectively block bacterial proliferation. This mechanism is distinct from that of other antibiotic classes like fluoroquinolones, suggesting a potential role in overcoming existing resistance.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard and reliable technique for determining MIC values.[18][19]
2.2.1 Materials
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Test THQ derivative (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (OD at 600 nm)
2.2.2 Procedure
-
Inoculum Preparation: Prepare a bacterial suspension and standardize it to approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in MHB.[17][20]
-
Compound Dilution:
-
In a 96-well plate, add 50-100 µL of MHB to each well.[17]
-
Create a two-fold serial dilution of the THQ derivative across the wells, starting from a high concentration.
-
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.[20]
-
Controls:
-
Growth Control: Wells containing MHB and inoculum only.
-
Sterility Control: Wells containing MHB only.
-
Positive Control: Wells with a serial dilution of a known antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[17][20] This can be assessed visually or by reading the optical density at 600 nm.
Visualization: MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Neuroprotective and Anti-Inflammatory Activities
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[21][22] THQ derivatives have shown significant potential in mitigating these pathological processes.[21][23]
Mechanisms of Action
-
Antioxidant Effects: Many THQ derivatives are potent antioxidants. They can scavenge free radicals, chelate metal ions like iron and copper that catalyze the formation of ROS, and upregulate the expression of endogenous antioxidant enzymes (e.g., Sod1, Gpx1), thereby protecting neurons from oxidative damage.[22][23][24]
-
Anti-inflammatory Action: THQ derivatives can suppress neuroinflammation by inhibiting key inflammatory pathways. This includes decreasing the activity of myeloperoxidase and downregulating the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and NF-κB.[10][23][25]
-
Anti-apoptotic Effects: By reducing oxidative stress and inflammation, THQs can inhibit the apoptotic cascade in neurons. They have been shown to decrease the activity of caspases and reduce DNA fragmentation.[23][24]
-
Cholinesterase Inhibition: Some THQ derivatives act as acetylcholinesterase (AChE) inhibitors.[26][27][28] By preventing the breakdown of the neurotransmitter acetylcholine, they can provide symptomatic relief in conditions like Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to screen for AChE inhibitors.[29][30]
3.2.1 Principle AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[29] The rate of color formation is proportional to AChE activity.
3.2.2 Procedure
-
Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test THQ derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCh) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without any inhibitor and calculate the IC50 value.
Visualization: Neuroprotective Mechanisms
Caption: Multifaceted neuroprotective mechanisms of THQ derivatives.
Conclusion and Future Perspectives
The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated a wide array of potent biological activities, including significant anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The ability to readily modify the core structure allows for fine-tuning of these activities and the exploration of structure-activity relationships, which is crucial for lead optimization.[10][11][31] Future research should focus on synthesizing novel derivatives with improved potency and selectivity, conducting in-depth mechanistic studies to fully elucidate their modes of action, and advancing promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in human health.
References
- Benchchem. (n.d.). A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives. BenchChem.
- Scientific Reports. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Nature Publishing Group.
- Natural Product Reports. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Royal Society of Chemistry.
- Scientific Reports. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Nature Publishing Group.
- New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.
- Current Topics in Medicinal Chemistry. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Journal of Personalized Medicine. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. MDPI.
- Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB, MIT and Caltech.
- Benchchem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.
- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Publishing Group.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Protocols.io. (2017). Minimal Inhibitory Concentration (MIC).
- ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF.
- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- PubMed. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. National Center for Biotechnology Information.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- PubMed. (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates.
- Benchchem. (n.d.). The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview. BenchChem.
- PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. National Center for Biotechnology Information.
- Molecules. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells. BenchChem.
- ResearchGate. (n.d.). Tricyclic Tetrahydroquinoline Antibacterial Agents | Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Molecules. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
- Journal of Medicinal Chemistry. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. American Chemical Society.
- ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?.
- ResearchGate. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds | Request PDF.
- ResearchGate. (2025). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation | Request PDF.
- ResearchGate. (2025). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors | Request PDF.
- PubMed. (n.d.). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. National Center for Biotechnology Information.
- ResearchGate. (2020). (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis.
- PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- Benchchem. (n.d.). methyl-8-quinolinol: A Comparative Guide to its Potential as a Cholinesterase Inhibitor. BenchChem.
- Molecules. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Molecules. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- ResearchGate. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents | Request PDF.
- International Journal of Molecular Sciences. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. MDPI.
- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. protocols.io [protocols.io]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Methyl 1,2,3,4-Tetrahydroquinoline-3-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct data for this specific ester, this document focuses on the synthetic pathways to its parent acid, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and subsequent esterification protocols. Detailed methodologies for synthesis, purification, and characterization, including spectroscopic analysis, are presented. Furthermore, the broader context of tetrahydroquinolines in drug discovery is explored, highlighting the potential applications and significance of this molecular scaffold.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its saturated heterocyclic ring fused to a benzene ring provides a rigid, three-dimensional structure that can effectively interact with biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in modulating the biological activity of these compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₃NO₂ | Based on structural analysis |
| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula |
| CAS Number | Not Assigned/Undocumented | Extensive database searches |
| Appearance | Expected to be a solid or oil at room temperature. | General observation for similar small organic molecules. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Based on the expected polarity of the molecule. |
Synthesis and Mechanism
The synthesis of this compound is most practically approached as a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its esterification.
Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
Several synthetic routes can be envisioned for the preparation of the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid core. One plausible and adaptable method is the reductive cyclization of a suitable precursor.
Workflow for the Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid:
Figure 1: Proposed synthetic workflow for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-(2-nitrobenzyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 2-nitrobenzyl bromide in ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
-
Dissolve the diethyl 2-(2-nitrobenzyl)malonate in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclized product.
Step 3: Hydrolysis and Decarboxylation to 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
-
Dissolve the crude ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2-3.
-
The precipitated product, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried.
Esterification to this compound
The conversion of the carboxylic acid to its methyl ester can be achieved through several standard methods. The choice of method may depend on the scale of the reaction and the desired purity.
Method 1: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Workflow for Fischer Esterification:
Figure 2: Workflow for the Fischer esterification of the parent acid.
Experimental Protocol (Fischer Esterification):
-
Suspend 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
Method 2: Thionyl Chloride Mediated Esterification
This method proceeds via the formation of an acyl chloride intermediate, which then reacts with methanol.
Experimental Protocol (Thionyl Chloride):
-
To a solution of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons (in the range of δ 6.5-7.5 ppm), the protons on the heterocyclic ring (typically δ 2.5-4.0 ppm), and a characteristic singlet for the methyl ester protons around δ 3.7 ppm. The coupling patterns of the aliphatic protons would provide information about their stereochemical relationship.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the ester (around δ 170-175 ppm), the aromatic carbons (δ 110-150 ppm), the carbons of the heterocyclic ring, and the methyl carbon of the ester (around δ 52 ppm).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch (C=O) for the ester at approximately 1730-1750 cm⁻¹, C-O stretching bands, and N-H stretching for the secondary amine in the tetrahydroquinoline ring (around 3300-3500 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns could provide further structural information.
Applications in Drug Discovery and Research
The tetrahydroquinoline scaffold is of significant interest in drug discovery. The introduction of a carboxylate group at the 3-position offers a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
Potential Areas of Application:
-
Lead Optimization: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.
-
Bioisosteric Replacement: The carboxylic acid or ester can serve as a bioisostere for other functional groups in known bioactive molecules, potentially leading to improved pharmacokinetic or pharmacodynamic properties.
-
Fragment-Based Drug Discovery: The core tetrahydroquinoline-3-carboxylate structure can be used as a fragment in screening campaigns to identify novel binding motifs for therapeutic targets.
Conclusion
While this compound is not a widely documented compound, this guide provides a scientifically robust framework for its synthesis and characterization. By focusing on the preparation of the parent carboxylic acid and its subsequent esterification, researchers are equipped with the necessary protocols to access this molecule for further investigation. The versatility of the tetrahydroquinoline scaffold ensures that its derivatives, including the 3-carboxylate, will continue to be valuable tools in the ongoing quest for novel therapeutics.
References
-
General Synthesis of Tetrahydroquinolines: A review of synthetic approaches to 1,2,3,4-tetrahydroquinolines can be found in various organic chemistry journals and databases. For domino reactions leading to these structures, see: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
-
Esterification Protocols: Standard organic chemistry textbooks and resources provide detailed information on esterification reactions.
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]
-
-
Spectroscopic Data of Related Compounds: Spectroscopic data for isomers and related structures can be found in chemical databases such as PubChem and the NIST WebBook. For example, data for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives can offer comparative insights.[1][2][3]
-
Pharmacological Importance of Tetrahydro-β-carbolines (a related heterocyclic system): This provides context on the utility of similar scaffolds in drug discovery. Pharmacological importance of optically active tetrahydro-β-carbolines and synthetic approaches to create the C1 stereocenter. Available at: [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological importance of optically active tetrahydro-β-carbolines and synthetic approaches to create the C1 stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Tetrahydroquinoline Compounds
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of modern medicinal chemistry, frequently lauded as a "privileged" structure due to its recurrent appearance in a vast number of biologically active compounds.[1] This bicyclic heterocycle, featuring a benzene ring fused to a partially saturated pyridine ring, offers a conformationally rigid, three-dimensional framework that is highly amenable to synthetic modification.[1] This guide provides a comprehensive exploration of the discovery and historical development of tetrahydroquinolines, tracing their origins from the initial isolation of their aromatic precursor, quinoline, to their current prominence as a critical pharmacophore in contemporary drug discovery. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, and present a forward-looking perspective on this versatile and vital class of compounds.
Introduction: The Significance of the Tetrahydroquinoline Core
Tetrahydroquinoline and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3][4] From anticancer and antimalarial agents to antihypertensives and neuroprotective compounds, the tetrahydroquinoline motif has proven to be a remarkably fruitful scaffold for the development of novel therapeutics.[5] The inherent structural features of the tetrahydroquinoline core allow it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. This guide will illuminate the historical journey of these compounds, providing researchers and drug development professionals with a robust understanding of their foundational chemistry and the evolution of their synthesis.
The Genesis: From Coal Tar to Directed Synthesis
The story of tetrahydroquinolines begins with their aromatic counterpart, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a complex mixture of organic compounds.[1][6] However, it was the advent of synthetic organic chemistry in the late 19th century that truly unlocked the potential of this class of heterocycles. The development of methods to construct the quinoline ring system, such as the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881), provided chemists with the tools to create a wide variety of substituted quinolines.[1][6]
These early quinoline syntheses laid the groundwork for the eventual preparation of tetrahydroquinolines. The most direct and earliest method for accessing the tetrahydroquinoline scaffold was the reduction of the corresponding quinoline.
Foundational Synthetic Methods: The First Tetrahydroquinolines
The initial syntheses of tetrahydroquinolines were primarily achieved through the hydrogenation of quinolines .[7] This seemingly straightforward transformation, which involves the addition of hydrogen across the pyridine ring of the quinoline, can be accomplished using various reducing agents and catalysts.
Table 1: Comparison of Early Methods for Tetrahydroquinoline Synthesis
| Method | Description | Advantages | Limitations |
| Catalytic Hydrogenation | Reduction of quinolines using hydrogen gas and a heterogeneous catalyst (e.g., Pt, Pd, Ni). | High yields, relatively clean reactions. | Requires specialized equipment for handling hydrogen gas; can sometimes lead to over-reduction of the benzene ring. |
| Chemical Reduction | Use of dissolving metal reductions (e.g., Na/ethanol) or other chemical reducing agents. | Does not require high-pressure equipment. | Often requires harsh reaction conditions; can have lower yields and more side products. |
| Named Reactions | Direct synthesis from acyclic precursors, such as the Doebner-von Miller reaction which can sometimes yield tetrahydroquinolines as byproducts or main products under specific conditions.[8][9] | Can build complexity and introduce substituents in a single step. | Reaction mechanisms can be complex and yields variable; may not be a general method for all desired substitution patterns.[8][10] |
The Doebner-von Miller reaction , a flexible method for synthesizing quinolines, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8] While primarily used for quinoline synthesis, variations in reaction conditions and substrates can lead to the formation of tetrahydroquinoline derivatives. The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and can also be promoted by Lewis acids.[6][8]
The Evolution of Synthesis: Towards Greater Control and Complexity
As the field of organic chemistry matured, so too did the methods for synthesizing tetrahydroquinolines. The focus shifted from simply accessing the core structure to developing more efficient, selective, and versatile synthetic routes. This evolution was driven by the increasing demand for complex, highly functionalized tetrahydroquinolines for biological evaluation.
Modern Iterations of Classic Reactions
Many of the classical methods for quinoline and tetrahydroquinoline synthesis have been refined and adapted for modern organic chemistry. For instance, the Doebner-von Miller reaction has seen numerous modifications to improve its efficiency and scope.[11]
The Rise of Asymmetric Synthesis
A pivotal moment in the history of tetrahydroquinoline synthesis was the development of asymmetric methods to control the stereochemistry of the molecule. Many biologically active tetrahydroquinolines are chiral, and their therapeutic effects are often dependent on a specific enantiomer. This has led to a surge in research focused on the enantioselective synthesis of these compounds.
Key strategies in asymmetric tetrahydroquinoline synthesis include:
-
Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, often based on iridium or ruthenium, has enabled the highly enantioselective hydrogenation of quinolines to afford chiral tetrahydroquinolines.[7][12]
-
Organocatalysis: Chiral small molecules, such as phosphoric acids, have emerged as powerful catalysts for the enantioselective synthesis of tetrahydroquinolines through various reaction pathways.[13]
-
Lewis Acid Catalysis: Chiral Lewis acid catalysts have been employed to control the stereochemistry of reactions that form the tetrahydroquinoline ring system, such as the Povarov reaction.[14]
The development of these asymmetric methods has been a significant breakthrough, providing access to a wide range of enantiomerically pure tetrahydroquinolines for drug discovery and development.[15]
Key Experimental Protocols
To provide a practical understanding of tetrahydroquinoline synthesis, this section details a representative experimental procedure. The following protocol is a generalized example of a reductive cyclization to form a substituted tetrahydroquinoline.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Tetrahydroquinoline via Reductive Cyclization
This protocol describes a two-step process involving the synthesis of a 2-nitrochalcone followed by its reductive cyclization to the corresponding tetrahydroquinoline.
Step 1: Synthesis of 2-Nitrochalcone
-
To a solution of 2-nitroacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-nitrochalcone.
Step 2: Reductive Cyclization to Tetrahydroquinoline
-
In a flask, dissolve the 2-nitrochalcone (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis: Reaction Pathways and Workflows
To further clarify the synthetic processes discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Diagram 1: Generalized Doebner-von Miller Reaction Mechanism
Caption: A simplified mechanism of the Doebner-von Miller reaction.
Diagram 2: Experimental Workflow for Tetrahydroquinoline Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 10. Doebner–Miller reaction | 7 Publications | 69 Citations | Top Authors | Related Topics [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 14. Sci-Hub. Lewis Acid Catalyzed Asymmetric Synthesis of Tetrahydroquinolines / Synfacts, 2011 [sci-hub.se]
- 15. PlumX [plu.mx]
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, widely distributed in natural products and forming the core of numerous pharmacologically active compounds.[1][2] Its saturated heterocyclic ring fused to a benzene ring provides a unique three-dimensional structure that is of significant interest in medicinal chemistry for designing agents targeting a range of diseases.[1][2] Within this important class of compounds, this compound serves as a key chiral building block for the synthesis of more complex molecules.[3]
Understanding the chemical stability of such a molecule is paramount for its effective use in research and development. For professionals in drug discovery and formulation science, a thorough knowledge of a compound's degradation pathways is a prerequisite for developing stable formulations, defining appropriate storage conditions, and ensuring the integrity of analytical results.[4][5] Inconsistent assay results or a loss of potency are often the first indicators of compound degradation.[6] This guide provides a detailed examination of the intrinsic stability of this compound, elucidates its primary degradation pathways, and offers practical, field-proven protocols for its stability assessment.
Physicochemical Profile and Intrinsic Stability
The stability of a molecule is intrinsically linked to its structure. The key features of this compound that dictate its reactivity and degradation potential are the secondary amine within the heterocyclic ring, the methyl ester functional group, and the benzylic C4 position.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | Varies; often a solid or oil |
| Key Functional Groups | Secondary Amine, Methyl Ester, Aromatic Ring |
The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to aromatization to form the more stable quinoline ring.[7][8] This process is a significant liability. Furthermore, the ester group is prone to hydrolysis under both acidic and basic conditions, a common degradation route for many pharmaceutical compounds.[9] The presence of these reactive sites makes the molecule susceptible to degradation when exposed to common laboratory and storage conditions such as inappropriate pH, elevated temperature, light, and atmospheric oxygen.[6]
Primary Degradation Pathways
Forced degradation studies, which subject the compound to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and pathways.[4][10] For this compound, the two most significant degradation pathways are hydrolysis and oxidation.
Hydrolytic Degradation
The ester linkage is a primary target for hydrolytic cleavage. This reaction can be catalyzed by either acid or base, yielding the corresponding carboxylic acid and methanol.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt.[11]
The primary degradant in this pathway is 1,2,3,4-tetrahydroquinoline-3-carboxylic acid . This transformation results in a change in the physicochemical properties of the molecule, including its polarity and acidity, which can significantly impact its biological activity and chromatographic behavior.
Oxidative Degradation
The tetrahydroquinoline ring is readily susceptible to oxidation, a common degradation pathway for this class of heterocyles.[7] This process typically involves dehydrogenation to form the thermodynamically stable aromatic quinoline ring system.[12]
This transformation can be initiated by atmospheric oxygen, particularly in the presence of light or metal ions, or by exposure to oxidizing agents like hydrogen peroxide.[5][6][7] The initial product of this pathway is methyl quinoline-3-carboxylate . Further oxidation can lead to the formation of N-oxides, quinolinones, or even ring-opened products, often resulting in a visible color change of the solution to yellow or brown.[6][13]
Experimental Protocols for Stability Assessment
A systematic approach to stability testing involves subjecting the compound to a range of stress conditions as mandated by ICH guidelines to identify potential degradants and develop a stability-indicating analytical method.[4][5]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify the most likely degradation products that could form under long-term storage.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[6] Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples with 0.1 M NaOH prior to analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[6] Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[6]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[4] Sample at various time points. For solid-state thermal stress, place the neat compound under the same conditions.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples against a control (time zero) using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Reagent/Parameter | Typical Temperature | Expected Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid |
| Oxidation | 3% H₂O₂ | Room Temperature | Methyl quinoline-3-carboxylate, other oxidative products |
| Thermal | Dry Heat | 80°C | Dependent on atmosphere (e.g., oxidation if O₂ present) |
| Photolytic | ICH Q1B Light Source | Ambient | Complex mixture, potentially including oxidative products |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[11]
-
Column and Mobile Phase Selection: A reversed-phase C18 or C8 column is typically suitable.[11][14] A good starting point for the mobile phase is a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).[11]
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which are crucial for peak tracking and purity assessment across different stress conditions.[6]
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness.[6]
-
Specificity: This is the most critical parameter for a stability-indicating method. It is demonstrated by showing that the degradation products and other impurities are well-separated from the main compound peak. Peak purity analysis using the PDA detector should be performed to confirm the absence of co-eluting peaks.[6]
-
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The resulting chromatograms will reveal the retention times of the degradation products relative to the parent compound and allow for the quantification of the parent compound's decay over time.
Conclusion
This compound is a molecule with inherent stability liabilities, primarily related to the potential for hydrolysis of its ester group and oxidation of the tetrahydroquinoline ring. A comprehensive understanding of these degradation pathways is crucial for researchers and drug development professionals. Hydrolysis leads to the formation of the parent carboxylic acid, while oxidation results in aromatization to the corresponding quinoline derivative. The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. By employing systematic forced degradation studies and developing a validated, stability-indicating HPLC method, one can effectively identify and control the degradation process, ensuring the quality and reliability of the compound in its intended application.
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Results obtained in the photo-oxidative dehydrogenation of...
- Forced Degrad
- Pathway proposed for the degradation of quinoline: (1)
- 3-Methylquinoline Degradation P
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Thermodynamics of tetrahydroquinoline oxidation. The detailed...
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Methyl 1,2,3,4-tetrahydroquinoline-2-carboxyl
- Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formul
- Forced degrad
- Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - NIH.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
- Progress in the Chemistry of Tetrahydroquinolines - PubMed.
- (PDF)
- Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry.
- Aerobic α‐Oxidation of N‐Substituted Tetrahydroisoquinolines to Dihydroisoquinolones via Organo‐photoc
- (PDF)
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-FM44105 - methyl-1234-tetrahydroquinoline-2-carboxylate… [cymitquimica.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in Common Laboratory Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers detailed, field-proven methodologies for empirical determination. While specific experimental solubility data for this compound is not extensively available in published literature, this guide establishes a robust framework for its prediction and measurement, ensuring scientific integrity and reproducibility.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a tetrahydroquinoline core. This structure, a fused bicyclic system containing a benzene ring and a saturated piperidine ring, is a common motif in medicinal chemistry. The presence of a secondary amine within the heterocycle and a methyl ester functional group at the 3-position dictates its physicochemical properties, including its solubility.
Key Structural Features Influencing Solubility:
-
Tetrahydroquinoline Core: The aromatic benzene portion is nonpolar, while the saturated nitrogen-containing ring introduces polarity and the capacity for hydrogen bonding.
-
Secondary Amine (-NH-): This group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Methyl Ester (-COOCH₃): The carbonyl oxygen can act as a hydrogen bond acceptor. The ester group adds polarity but is less capable of hydrogen bonding than a carboxylic acid.
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
The interplay of these features results in a molecule with moderate polarity, suggesting that its solubility will be highly dependent on the choice of solvent.
Theoretical Solubility Profile: A Predictive Analysis
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents. Polarity and the capacity for hydrogen bonding are the primary determinants of miscibility.[1]
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the secondary amine and the ester group. Solubility is expected to be moderate. In water, solubility is likely to be limited due to the nonpolar aromatic ring, but it should be higher in alcohols like methanol and ethanol where the alkyl chains can interact more favorably with the tetrahydroquinoline core.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)): These solvents can accept hydrogen bonds but cannot donate them. They are generally good solvents for a wide range of organic compounds. High solubility is predicted in DMSO and DMF due to their high polarity. Acetonitrile and THF are also expected to be effective solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The nonpolar aromatic portion of the molecule will favor interaction with these solvents, but the polar amine and ester groups will hinder dissolution. Therefore, solubility is expected to be low in highly nonpolar solvents like hexanes. Dichloromethane, with its ability to induce dipole interactions, may show moderate solvating power.
This predictive framework provides a starting point for solvent selection in experimental settings.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following section outlines a robust, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[2][3]
Materials and Equipment
-
This compound (ensure high purity, >95%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus stands as a "privileged scaffold" in medicinal chemistry, a distinction earned through its consistent presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the THQ core, delving into its synthetic accessibility, diverse pharmacological profile, and the intricate structure-activity relationships that govern its therapeutic potential. We will explore the causality behind synthetic strategies, present detailed experimental protocols, and visualize key concepts to offer field-proven insights for professionals in drug discovery and development.
The Significance of the Tetrahydroquinoline Core
The THQ framework, a fusion of a benzene ring and a saturated piperidine ring, is a recurring motif in nature and medicine. Its structural rigidity, combined with the potential for stereogenic centers and diverse substitution patterns, makes it an ideal template for designing molecules that can interact with a wide range of biological targets.[3][4]
Natural products incorporating the THQ nucleus range from the relatively simple antibiotic helquinoline to more complex cytotoxic agents like (+)-aspernomine.[1] In the realm of synthetic pharmaceuticals, the THQ core is central to drugs such as the antiarrhythmic agent nicainoprol and the schistosomicide oxamniquine.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties, making the THQ scaffold a focal point of intense research in the quest for novel therapeutics.[2][4]
Synthetic Methodologies: Constructing the Core
The generation of substituted THQs is a well-explored area of synthetic organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. Domino reactions, which involve multiple bond-forming events in a single operation, have emerged as a highly efficient and atom-economical strategy for accessing complex THQ derivatives.[1][3]
Domino (Cascade) Reactions
Domino reactions offer significant advantages in terms of efficiency, reduced waste, and the ability to build molecular complexity rapidly.[3] A common and powerful domino strategy for THQ synthesis is the reductive cyclization of nitroarenes.
Experimental Protocol: Reductive Cyclization of a 2-Nitroarylketone
This protocol is adapted from the work of Bunce and co-workers, which describes a reduction-reductive amination strategy.[1]
Objective: To synthesize a 2,4-disubstituted-1,2,3,4-tetrahydroquinoline.
Materials:
-
2-Nitroarylketone (e.g., 2-(2-nitrobenzoyl)malonic acid diethyl ester) (1 equivalent)
-
Palladium on carbon (5% Pd/C) (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Formaldehyde (optional, for N-methylation)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve the 2-nitroarylketone in ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).
-
Heat the reaction mixture to the appropriate temperature (e.g., 50 °C) and agitate vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by hydrogen uptake.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline derivative.
-
Purify the product by column chromatography on silica gel.
Causality: The reaction is initiated by the catalytic reduction of the nitro group to an amine. This amine then undergoes an intramolecular condensation with the ketone to form a cyclic imine intermediate. This imine is subsequently reduced in situ by the catalyst and hydrogen to afford the final tetrahydroquinoline product.[1] The diastereoselectivity of the final reduction step is often high, with the hydrogen adding to the face opposite the bulkier substituent at C4.[1]
Workflow for Domino Synthesis of THQ
Caption: Domino reaction workflow for THQ synthesis.
Other Notable Synthetic Routes
While domino reactions are powerful, several other methods are routinely employed:
-
Povarov Reaction: A three-component reaction involving an aniline, an aldehyde, and an alkene to yield THQs.[5]
-
Friedel-Crafts Cyclization: An intramolecular reaction of an N-aryl-γ-haloamine to form the THQ ring system.
-
Metal-Mediated Cyclizations: Various transition metals, including gold, rhodium, and silver, can catalyze the cyclization of appropriately functionalized precursors to provide THQs.[6]
Pharmacological Activities and Key Targets
The THQ scaffold has been successfully exploited to develop agents for a multitude of diseases. Here, we highlight some of the most significant therapeutic areas.
Anticancer Activity
THQ derivatives have shown potent activity against various cancer cell lines.[7][8] One of the key mechanisms through which they exert their anticancer effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Dysregulation of NF-κB is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.[9]
A study on novel THQ derivatives identified compound 6g as a highly potent inhibitor of LPS-induced NF-κB transcriptional activity, being 53 times more potent than a reference compound. This compound also displayed significant cytotoxicity against a panel of human cancer cell lines.[9]
Signaling Pathway: NF-κB Inhibition by THQ Derivatives
Caption: Inhibition of the NF-κB pathway by THQ derivatives.
Table 1: Cytotoxicity of Selected THQ Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3c | H460 (Lung) | 4.9 ± 0.7 | [7] |
| 3c | A-431 (Skin) | 2.0 ± 0.9 | [7] |
| 3c | HT-29 (Colon) | 4.4 ± 1.3 | [7] |
| 13 | HeLa (Cervical) | 8.3 | [8] |
| 18 | HeLa (Cervical) | 13.15 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. THQ derivatives have shown promise in this area, particularly against Gram-positive bacteria.[5] A series of SF₅- and SCF₃-substituted THQs were found to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5] The lead compound, HSD1835 , exhibited potent bactericidal activity by disrupting the bacterial membrane.[5]
Neuroprotective Activity
Neurodegenerative disorders like Parkinson's and Alzheimer's disease represent a significant unmet medical need. Certain THQ derivatives have demonstrated neuroprotective properties.[10][11] For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related analog, offers neuroprotection through a complex mechanism involving antagonism of the glutamatergic system and scavenging of free radicals.[10] More directly, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown neuroprotective effects in experimental models of Parkinson's disease by enhancing antioxidant systems and suppressing apoptosis.[11]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of the THQ scaffold is critical for optimizing potency and selectivity.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly influence activity. For instance, in a series of NF-κB inhibitors, specific substitution patterns on the aromatic system were key to achieving high potency.[9]
-
Substitution at C2 and C4: Modifications at the C2 and C4 positions of the piperidine ring are crucial. Lipophilicity at these positions can impact anticancer activity, with more lipophilic 2-arylquinolines showing better cytotoxicity than less lipophilic THQ analogs in some studies.[8]
-
N-Substitution: The substituent on the nitrogen atom can modulate the compound's properties. For example, N-alkylation can be used to fine-tune pharmacokinetic parameters.
-
Fluorinated Groups: The incorporation of fluorine-containing moieties like SF₅ and SCF₃ has been shown to enhance the antibacterial properties of the THQ scaffold, suggesting these groups are privileged for antimicrobial activity.[5]
SAR Logic Diagram for THQ Derivatives
Caption: Key modification points on the THQ core and their impact.
Conclusion and Future Perspectives
The 1,2,3,4-tetrahydroquinoline scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through systematic structural modifications ensure its continued relevance in medicinal chemistry. Future efforts will likely focus on exploring new chemical space around the THQ core, developing more stereoselective synthetic methods, and applying advanced computational techniques to guide the design of next-generation THQ-based drugs with enhanced potency, selectivity, and safety profiles. The diverse pharmacology of this "privileged" structure guarantees that it will remain a cornerstone of drug discovery for years to come.
References
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10337-10369. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13881-13911. [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Sabale, P. M., Patel, P., & Kaur, P. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 8(8), 3225-3237. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Sim, S., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(12), 1649. [Link]
-
Shcherbakova, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-36. [Link]
-
Shcherbakova, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Faheem, M., Kumar, B. K., Kumar, V., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Pathak, V. N., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4301. [Link]
-
Kaur, H., & Singh, J. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8). [Link]
-
Castillo-Mata, C. A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17395-17409. [Link]
-
Maruyama, S., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 15(4), 1879-1886. [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
-
Kiuchi, M., et al. (1993). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 41(9), 1514-1523. [Link]
-
Chityala, P. K., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(9), 1948-1952. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. SciSpace. [Link]
-
Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 13(15), 1337-1351. [Link]
-
Yadav, G., et al. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193. [Link]
-
ResearchGate. (n.d.). a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. ResearchGate. [Link]
-
Krymsky, M. A., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]
-
Sintim, H. O., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(3), 421-428. [Link]
-
Chen, H. M., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 159-171. [Link]
-
ResearchGate. (2023). (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral Methyl 1,2,3,4-Tetrahydroquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Chiral Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, chiral structure makes it an ideal scaffold for designing molecules that can precisely interact with biological targets. Specifically, chiral esters at the C3 position, such as methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, serve as crucial building blocks for sophisticated bioactive compounds, including potential therapeutics in various disease areas.
The primary challenge in synthesizing these molecules lies in the precise control of the stereocenter at the C3 position (and potentially others), as the biological activity of enantiomers can differ dramatically. Consequently, the development of robust, efficient, and highly enantioselective methods for their synthesis is a paramount objective in modern organic and medicinal chemistry. This document provides an in-depth guide to the leading strategies for the asymmetric synthesis of this key intermediate, focusing on the underlying principles, practical execution, and comparative performance of state-of-the-art catalytic systems.
Strategic Overview: Pathways to Enantiopure THQ-3-Carboxylates
The asymmetric construction of the chiral THQ-3-carboxylate core is primarily achieved through two major strategies: the reduction of a pre-formed prochiral quinoline or the convergent assembly from acyclic precursors.
Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation.
Comparative Performance Data
The following table summarizes representative results for the asymmetric hydrogenation of quinoline-3-carboxylate derivatives, highlighting the performance of different catalytic systems.
| Catalyst System | Substrate | Solvent | T (°C) | P (atm H₂) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP / I₂ | Methyl quinoline-3-carboxylate | Toluene | 30 | 50 | >99 | 90 | |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Ethyl quinoline-3-carboxylate | MeOH | 50 | 50 | 98 | 96 | |
| [Rh(cod)₂]BF₄ / (R,S)-JosiPhos | Methyl quinoline-3-carboxylate | CH₂Cl₂ | 25 | 60 | 95 | 85 | [3] |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | 2-Methylquinoline-3-carboxylate | THF | 25 | 50 | 92 | 88 | [4] |
Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure based on established methods for the synthesis of chiral this compound. [5][6] A. Reagents and Materials:
-
Methyl quinoline-3-carboxylate
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-MeO-BIPHEP (or other suitable chiral diphosphine ligand)
-
Iodine (I₂)
-
Anhydrous, degassed Toluene
-
Hydrogen gas (high purity)
-
Standard laboratory glassware, Schlenk line, magnetic stir plates
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
B. Catalyst Preparation (In-situ):
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation.
-
Charging the Vessel: To a clean, dry Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and (R)-MeO-BIPHEP (0.011 mmol, 2.2 mol%).
-
Solvent Addition: Add 2 mL of anhydrous, degassed toluene.
-
Stirring: Stir the resulting orange suspension at room temperature for 30 minutes to allow for ligand exchange and pre-formation of the catalyst complex.
C. Hydrogenation Reaction:
-
Substrate Preparation: In a separate glass liner for the autoclave, dissolve methyl quinoline-3-carboxylate (0.5 mmol, 1.0 equiv) in 3 mL of anhydrous, degassed toluene.
-
Additive: Add iodine (I₂) (0.01 mmol, 2.0 mol%) to the substrate solution.
-
Catalyst Transfer: Under a positive flow of inert gas, transfer the pre-formed catalyst suspension from the Schlenk flask to the autoclave liner containing the substrate.
-
Autoclave Setup: Seal the glass liner inside the autoclave. Purge the system by pressurizing with H₂ gas to ~10 atm and then venting, repeating this cycle 3-5 times to remove all air.
-
Reaction Execution: Pressurize the autoclave to 50 atm with H₂ gas. Begin stirring and maintain the reaction at 30 °C for 12-24 hours. Monitor the pressure drop to gauge reaction progress.
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
D. Purification and Analysis:
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
Enantiomeric Excess (ee) Determination: Determine the ee of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with an appropriate mobile phase (e.g., hexane/isopropanol mixture).
E. Safety & Troubleshooting:
-
Safety: High-pressure hydrogenation is hazardous. All operations must be conducted behind a safety shield by trained personnel. Ensure the autoclave is properly rated and maintained.
-
Troubleshooting:
-
Low Conversion: Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Catalyst or ligand quality may be compromised.
-
Low Enantioselectivity: The chiral ligand may be impure or racemized. The solvent can also influence ee; screening different solvents may be necessary.
-
Methodology Deep Dive: Organocatalytic Asymmetric Transfer Hydrogenation
Scientific Principle & Causality
This modern approach circumvents the need for transition metals and high-pressure H₂. The catalysis is driven by a chiral Brønsted acid, typically a BINOL-derived phosphoric acid (CPA). [7][8]
-
Catalyst Role (CPA): The acidic proton of the CPA activates the quinoline substrate by protonating the nitrogen atom. This protonation significantly increases the electrophilicity of the C=N bond.
-
Hydrogen Source (Hantzsch Ester): A Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) serves as the hydride (H⁻) donor.
-
Enantiocontrol: The key to stereoselectivity is the formation of a tightly bound, chiral ion pair between the protonated quinoline (cation) and the chiral phosphate (anion). The bulky substituents on the chiral phosphate create a highly organized, three-dimensional environment that directs the Hantzsch ester to deliver the hydride to only one face of the C=N double bond.
Caption: Catalytic cycle for CPA-catalyzed transfer hydrogenation.
Comparative Performance Data
| CPA Catalyst | Substrate | H-Source | Solvent | T (°C) | Yield (%) | ee (%) | Reference |
| (R)-TRIP | Methyl quinoline-3-carboxylate | Hantzsch Ester | Toluene | 60 | 95 | 92 | [8] |
| (R)-3,3'-(9-Anthryl)₂-BINOL-PA | Ethyl quinoline-3-carboxylate | Hantzsch Ester | CCl₄ | 25 | 98 | 97 | [8] |
| (R)-STRIP | Methyl quinoline-3-carboxylate | Hantzsch Ester | Toluene | RT | 94 | 91 | [7][9] |
(PA = Phosphoric Acid, TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
Detailed Protocol: CPA-Catalyzed Asymmetric Transfer Hydrogenation
This protocol provides a general procedure for the metal-free synthesis of chiral this compound. [7][8][9] A. Reagents and Materials:
-
Methyl quinoline-3-carboxylate
-
Chiral Phosphoric Acid (CPA), e.g., (R)-TRIP (5-10 mol%)
-
Hantzsch Ester (diethyl or di-tert-butyl version, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or CCl₄)
-
Standard laboratory glassware, magnetic stir plates
B. Reaction Procedure:
-
Charging the Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral phosphoric acid catalyst (0.05 mmol, 10 mol%).
-
Adding Reagents: Add methyl quinoline-3-carboxylate (0.5 mmol, 1.0 equiv) followed by the Hantzsch ester (0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 2.5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 60 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
C. Purification and Analysis:
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The pyridine byproduct from the Hantzsch ester is typically more polar and will elute after the desired product.
-
Enantiomeric Excess (ee) Determination: Determine the ee of the product by chiral HPLC analysis as described in Protocol 3.3.D.
E. Safety & Troubleshooting:
-
Safety: Standard laboratory safety procedures should be followed. While this method avoids high-pressure gas, solvents should be handled in a fume hood.
-
Troubleshooting:
-
Slow or Incomplete Reaction: Ensure the Hantzsch ester is of high purity, as it can degrade upon storage. Increasing the temperature or catalyst loading may improve conversion. The choice of solvent can have a significant impact on reaction rate and selectivity.
-
Lower than Expected ee: The purity of the CPA catalyst is critical. Ensure the solvent is completely anhydrous, as water can interfere with the chiral ion pairing.
-
Conclusion and Future Outlook
The asymmetric synthesis of chiral this compound is a well-developed field with multiple robust and high-yielding methodologies.
-
Transition metal-catalyzed hydrogenation offers high turnover numbers and excellent enantioselectivities, making it suitable for large-scale synthesis, though it requires specialized high-pressure equipment. [6]* Organocatalytic transfer hydrogenation provides a powerful, metal-free alternative that operates under mild conditions, offering operational simplicity and avoiding concerns of metal contamination in the final product. [7][8] Future advancements will likely focus on developing catalysts based on more sustainable and earth-abundant metals,[10] expanding the substrate scope, and adapting these efficient batch processes for continuous flow systems, which can offer enhanced safety, scalability, and process control. [11]The choice between these premier strategies will depend on the specific requirements of the researcher, including scale, available equipment, and purity considerations for the target application.
References
-
Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C. H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(19), 12486-12495. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. ResearchGate. [Link]
-
American Chemical Society. (2024). Asymmetric Aza Friedel–Crafts Reaction of 3,4-Dihydroisoquinolines with 1-Naphthols Catalyzed by Chiral Phosphoric Acids. ACS Publications. [Link]
-
Sun, H. R., et al. (2019). Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization. Organic Letters, 21(17), 7044-7048. [Link]
-
National Institutes of Health. (n.d.). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. PubMed Central. [Link]
-
Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Thesis. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. (n.d.). Chemrxiv. [Link]
-
Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2022). Nature Communications. [Link]
-
National Institutes of Health. (n.d.). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines via One‐Pot Cascade Biomimetic Reduction. ResearchGate. [Link]
-
pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. (2009). Angewandte Chemie International Edition. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
PubMed. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. National Library of Medicine. [Link]
-
Science Exploration Press. (n.d.). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. [Link]
-
Royal Society of Chemistry. (n.d.). Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia borane as a hydrogen source. Green Chemistry. [Link]
-
Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. (2010). ScienceDirect. [Link]
-
Royal Society of Chemistry. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. ChemComm. [Link]
-
MDPI. (n.d.). Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. MDPI. [Link]
-
Sci-Hub. (n.d.). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition for the Synthesis of Highly Functionalized Tetrahydroquinolines and Tetrahydrochromanoquinolines. Sci-Hub. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
ResearchGate. (n.d.). Organocatalytic Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines. ResearchGate. [Link]
-
PubMed. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Diarylallyl Amines with a Threonine-Derived P-Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. National Library of Medicine. [Link]
-
Semantic Scholar. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. PubMed Central. [Link]
-
ResearchGate. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
-
PubMed. (2014). A Convergent Rhodium-Catalysed Asymmetric Synthesis of Tetrahydroquinolines. National Library of Medicine. [Link]
-
Sci-Hub. (n.d.). Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Sci-Hub. [Link]
-
Imperial College London. (n.d.). Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. Spiral. [Link]
-
ResearchGate. (n.d.). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Asymmetric One‐Pot Synthesis of 1,4‐Dihydroquinolines via an Organocatalytic Aza‐Michael/Michael Cascade Strategy. Sci-Hub. [Link]
-
Amanote Research. (2014). (PDF) Organocatalytic Asymmetric Synthesis of. Amanote Research. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. mdpi.com [mdpi.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia borane as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate as a Versatile Synthetic Building Block
<
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence stems from its three-dimensional structure and its ability to interact with various biological targets. Consequently, THQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[1][3] Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, with its reactive secondary amine and ester functionalities, serves as an exceptionally versatile building block for the synthesis of diverse and complex molecules. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [4] |
| Molecular Weight | 191.23 g/mol | [4] |
| CAS Number | 40971-35-5 | [4] |
| Appearance | Not specified, likely a solid or oil | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Safety and Handling:
-
Always handle this compound in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4][5]
-
For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][6]
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily centered around the reactivity of the nitrogen atom of the tetrahydroquinoline ring and the carbon atom at the C3 position. This dual reactivity allows for a wide range of functionalizations.
Caption: Synthetic pathways from this compound.
Key Synthetic Transformations and Protocols
This section provides detailed, step-by-step protocols for common and impactful transformations utilizing this compound.
N-Functionalization: Expanding Molecular Diversity
The secondary amine of the tetrahydroquinoline ring is a prime site for introducing a wide variety of substituents, significantly impacting the molecule's biological activity and physicochemical properties.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method allows for the introduction of diverse aryl and heteroaryl groups onto the nitrogen atom.[8][9]
Reaction Scheme:
Caption: Buchwald-Hartwig N-Arylation of the THQ scaffold.
Experimental Protocol:
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).[10]
-
Reaction Setup: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Addition of Reactants: Add anhydrous toluene (5 mL), followed by this compound (1.2 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and quench with water.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive amination is a classic and highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[11] This allows for the introduction of a wide range of alkyl groups.
Reaction Scheme:
Caption: Reductive Amination for N-Alkylation.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add acetic acid (1.0 mmol) if necessary to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise at room temperature.[11]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
C3-Functionalization: Introducing Stereocenters and Complexity
The C3 position of the tetrahydroquinoline ring offers another avenue for structural diversification. While direct C-H functionalization at this position can be challenging, derivatization of the ester group or strategic synthesis can provide access to C3-functionalized analogs.[12][13]
The methyl ester at the C3 position can be readily converted to an amide, which can serve as a handle for further functionalization or as a key pharmacophore in the final molecule.
Experimental Protocol:
-
Saponification: To a solution of this compound (1.0 mmol) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH) (1.5 mmol).
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to yield the carboxylic acid.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol) in a solvent like DMF or DCM, add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol).
-
Reaction and Purification: Stir the reaction at room temperature until completion. Work up the reaction by washing with water and brine. Dry the organic layer and purify the crude product by column chromatography.
Applications in Medicinal Chemistry
The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential. The tetrahydroquinoline scaffold is a common feature in drugs targeting a wide range of diseases.[1][3] For instance, substituted tetrahydroquinolines have been investigated as anti-cancer agents, anti-diabetic agents, and for the treatment of neurodegenerative diseases.[1]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. Its dual reactivity at the nitrogen and C3 positions allows for the facile generation of diverse libraries of compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important scaffold.
References
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Direct Synthesis of Tetrahydroquinolines - ChemistryViews [chemistryviews.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct C3-H Alkylation and Alkenylation of Quinolines with Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Purification of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
An Application Guide
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroquinoline core is a prevalent structure in numerous synthetic pharmaceuticals and biologically active compounds.[1] Achieving high purity of its derivatives is paramount for accurate biological evaluation and downstream applications. This guide details a multi-step purification strategy, combining a standard extractive work-up with flash column chromatography and optional recrystallization. The protocols are designed to be robust and adaptable, with in-depth explanations of the scientific principles behind each step to empower researchers to troubleshoot and optimize the process for their specific synthetic context.
Introduction: The Imperative for Purity
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in the synthesis of bioactive molecules, with derivatives being investigated for antiarrhythmic, antiviral, and antimalarial properties, as well as for potential applications in treating neurodegenerative diseases like Alzheimer's.[1] this compound serves as a key intermediate or final compound in these synthetic endeavors. Its structural integrity and purity are directly correlated with the reliability of experimental outcomes, including pharmacological screening and structure-activity relationship (SAR) studies.[2]
Common synthetic routes to THQs, such as the reduction of the corresponding quinoline precursors or domino reactions, can introduce a variety of impurities.[1][3] These may include unreacted starting materials, partially reduced intermediates, over-reduced by-products, and residual catalysts or reagents. This document presents a systematic and validated workflow to effectively remove these contaminants.
Note: Specific experimental data for the purification of the title compound is sparse in published literature. The following protocols are therefore expertly derived from established methods for structurally analogous compounds, such as other tetrahydroquinoline esters and their isomers, tetrahydroisoquinolines.[4][5]
Compound Profile & Physicochemical Properties
Understanding the physicochemical properties of the target molecule is fundamental to designing an effective purification strategy. The data below is a composite based on the parent THQ structure and related esters.
| Property | Estimated Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₁H₁₃NO₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | ~191.23 g/mol | Crucial for calculating molar equivalents and reaction yields.[6] |
| Appearance | Expected to be an off-white to yellow solid or a viscous oil | The physical state dictates handling and purification choices (e.g., recrystallization for solids). The color may indicate the presence of oxidized impurities. |
| Polarity | Moderately Polar | The ester group and the secondary amine confer polarity. This makes the compound soluble in moderately polar organic solvents and suitable for normal-phase silica gel chromatography. |
| pKa (Amine) | ~4-5 (Estimated) | The secondary amine is weakly basic. This allows for potential acid-base extraction techniques to remove non-basic impurities. |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Chloroform. Sparingly soluble in Hexane. | Knowledge of solubility is critical for selecting solvents for extraction, chromatography, and recrystallization. |
Overview of the Purification Workflow
The purification is approached as a logical sequence of steps, each designed to remove a specific class of impurities. The progress and success of the purification are monitored at each stage using Thin-Layer Chromatography (TLC).
Caption: Multi-Phase Purification Workflow.
Detailed Protocols
Materials and Equipment
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH), Diethyl Ether. All solvents should be HPLC grade or distilled.
-
Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Stationary Phase: Silica gel (230-400 mesh) for flash chromatography.
-
Equipment: Separatory funnel, round-bottom flasks, rotary evaporator, magnetic stirrer and stir bars, glass chromatography column, TLC plates (silica gel 60 F₂₅₄), UV lamp, standard laboratory glassware.
Protocol 1: Extractive Work-up
Causality: The initial work-up is designed to remove inorganic salts, acidic or basic reagents, and highly water-soluble impurities from the crude reaction mixture. A weak base like sodium bicarbonate is used to neutralize any residual acid catalyst without hydrolyzing the ester product.
-
Solvent Removal: If the reaction was performed in a volatile solvent (e.g., THF, DCM), concentrate the crude mixture in vacuo using a rotary evaporator to obtain a residue.
-
Redissolution: Dissolve the residue in a suitable organic solvent like Ethyl Acetate (100 mL for a 1-5 g scale reaction). This solvent is immiscible with water and has good solubility for the target compound.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 50 mL). This step neutralizes residual acids. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine (1 x 50 mL). This wash helps to break up any emulsions and begins the process of removing dissolved water from the organic layer.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ (a small scoop, until the drying agent no longer clumps together). Swirl for 5-10 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh Ethyl Acetate. Combine the filtrates and concentrate using a rotary evaporator to yield the crude, semi-purified product.
Protocol 2: Purification by Flash Column Chromatography
Causality: This is the core purification step. Flash chromatography leverages the differential adsorption of compounds onto a polar stationary phase (silica gel) and their elution by a non-polar mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude product in DCM.
-
Spot the sample on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Goal: Find a solvent ratio where the target compound has a Retention Factor (Rƒ) of 0.25-0.35 . Impurities should be well-separated from the product spot. A typical system for this class of compound might be 30-50% Ethyl Acetate in Hexane.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 30% EtOAc/Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure (flash chromatography), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Recovery: Concentrate the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 3: Final Purification by Recrystallization (Optional)
Causality: If the product from chromatography is a solid and requires higher purity, recrystallization is an excellent final step. It works on the principle that the target compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain in solution.
-
Solvent Screening: Test the solubility of a small amount of the purified solid in various solvents (e.g., Hexane, Diethyl Ether, Ethanol, or mixed systems like Hexane/EtOAc) at room temperature and upon heating.
-
Ideal Solvent: An ideal solvent will fully dissolve the compound when hot but yield crystals upon cooling, with minimal product loss in the cold mother liquor.
-
Procedure:
-
Dissolve the solid in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Characterization and Quality Control
The purity of the final product should always be confirmed by appropriate analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.
-
LC-MS or HPLC: To determine the precise purity level (e.g., >98%).
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking on TLC Plate | Sample is too concentrated; compound is highly polar or acidic/basic. | Dilute the sample. Add 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to the mobile phase. |
| Poor Separation in Column | Incorrect solvent system; column overloaded; column packed improperly. | Re-optimize the mobile phase using TLC. Use a larger column or less sample. Repack the column carefully. |
| Product "Oiling Out" during Recrystallization | Solvent is too non-polar; cooling is too rapid; presence of impurities. | Use a more polar solvent system. Allow for slow cooling. Ensure the starting material is reasonably pure from chromatography. |
| Low Recovery from Column | Compound is too polar and sticking to the silica. | Gradually increase the polarity of the mobile phase during elution (gradient elution), e.g., by slowly adding more EtOAc or a small amount of MeOH. |
References
-
PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Jansa, P., et al. (2006). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | C11H13NO2 | CID 2736972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Tetrahydroquinoline Scaffold in Modern Anticancer Drug Development
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Oncology
The 1,2,3,4-tetrahydroquinoline (THQ) core is a heterocyclic motif of significant interest in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its rigid, three-dimensional structure is present in numerous natural alkaloids and synthetic compounds, demonstrating a wide array of biological activities.[3][4] In the context of oncology, the THQ framework serves as a versatile template for the design of potent and selective anticancer agents.[1][5] Its chemical tractability allows for substitution at multiple positions, enabling fine-tuning of pharmacodynamic and pharmacokinetic properties.
Tetrahydroquinoline-based compounds have been shown to exert their anticancer effects through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][6] This document serves as a technical guide for researchers and drug development professionals, providing an in-depth overview of the application of THQs in oncology, detailed protocols for their evaluation, and insights into the rationale behind experimental design.
II. Mechanisms of Action & Key Molecular Targets
The efficacy of THQ derivatives in cancer therapy stems from their ability to interact with various critical cellular targets. Understanding these mechanisms is paramount for rational drug design and development.
A. Inhibition of Pro-Survival Signaling Pathways
Many cancers exhibit dysregulation of signaling pathways that promote cell growth, proliferation, and survival.[7] THQ derivatives have been successfully designed to target key nodes within these cascades.
1. The PI3K/AKT/mTOR Pathway:
The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival and is frequently hyperactivated in various cancers, including lung and breast cancer.[7][8] Several studies have identified THQ derivatives as potent inhibitors of this pathway. For instance, certain tetrahydroquinolinones have been shown to induce autophagy and suppress tumor cell migration in colorectal cancer models by reducing the phosphorylation levels of AKT (Ser473) and mTOR (Ser2448).[9][10] This inhibition disrupts the downstream signaling required for tumor growth and expansion.[9]
Below is a diagram illustrating the intervention points for THQ-based inhibitors within this critical pathway.
Caption: THQ inhibitors targeting the PI3K/AKT/mTOR signaling pathway.
2. Nuclear Factor-κB (NF-κB) Signaling:
The NF-κB transcription factor plays a crucial role in inflammation and cancer by promoting proliferation and suppressing apoptosis.[11] Its excessive activation is common in several cancers. Novel 1,2,3,4-tetrahydroisoquinoline (a related scaffold) derivatives have been rationally designed to inhibit this pathway by blocking the nuclear translocation of NF-κB, thereby exerting potent cytotoxic effects on tumor cells.[11]
B. Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells.[12] A hallmark of cancer is the evasion of apoptosis. Many THQ derivatives function by reactivating this process in cancer cells.
The mechanisms often involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] For example, specific THQ compounds have been shown to:
-
Modulate BCL-2 Family Proteins: Increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, thus altering the Bax/Bcl-2 ratio to favor cell death.[12][13]
-
Activate Caspases: Trigger the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are the final effectors of apoptosis.[6][13]
-
Induce Oxidative Stress: Generate reactive oxygen species (ROS) that disrupt mitochondrial membrane potential and trigger the mitochondrial apoptosis pathway.[3][10]
C. Cell Cycle Arrest
The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell division. Certain THQ derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating. Studies have demonstrated that these compounds can induce cell cycle arrest at the G1/S or G2/M phases, ultimately leading to an anti-proliferative effect.[12][14]
III. Experimental Evaluation of Tetrahydroquinoline Derivatives: A Workflow
The preclinical evaluation of a novel THQ derivative follows a structured workflow, beginning with in vitro cytotoxicity screening and progressing to detailed mechanistic studies.
Caption: General experimental workflow for evaluating anticancer THQ derivatives.
IV. Data Summary: In Vitro Efficacy of Selected THQ Derivatives
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 10e | A549 | Lung Cancer | 0.033 ± 0.003 | [7] |
| 10h | MCF-7 | Breast Cancer | 0.087 ± 0.007 | [7] |
| 10d | MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 | [7] |
| 4a | A549 | Lung Cancer | ~13 | [12] |
| 4a | HCT-116 | Colon Cancer | ~13 | [12] |
| Compound 2 | MDA-MB-231 | Triple-Negative Breast Cancer | 25 | [15] |
| Compound 2 | MCF-7 | Breast Cancer | 50 | [15] |
| Compound 15 | MCF-7 | Breast Cancer | < 100 | [13] |
| Compound 20d | HCT-116 | Colon Cancer | Micromolar concentrations | [9][10] |
V. Detailed Application Protocols
The following protocols are provided as a general guideline. Causality Note: It is imperative to optimize these protocols for specific cell lines and experimental conditions. Each protocol includes controls that are essential for validating the results.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[16]
Materials:
-
96-well flat-bottom sterile plates
-
Appropriate cell culture medium with Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the THQ test compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.[17]
-
Expertise Note: It is crucial to include proper controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. The final solvent concentration should be non-toxic (typically <0.5%).[17]
-
Medium Blank: Wells containing medium but no cells, to measure background absorbance.[17]
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[18] Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[19][20] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Sterile 1X PBS and flow cytometry tubes
-
Cells induced to undergo apoptosis (positive control) and untreated cells (negative control)
Procedure:
-
Cell Treatment: Seed and treat cells with the THQ compound at its IC₅₀ concentration (and other relevant concentrations) for a specified time in a 6-well plate.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[19]
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold, sterile 1X PBS. Centrifuge again and discard the PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[23]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Trustworthiness Note: It is essential to prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.[23]
-
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[23]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed).
-
VI. Concluding Remarks & Future Perspectives
The tetrahydroquinoline scaffold has unequivocally established its value in the landscape of anticancer drug discovery.[1][2] Its derivatives have demonstrated efficacy against a multitude of cancer types by targeting diverse and critical cellular pathways.[5][6] The structure-activity relationship (SAR) studies, such as those highlighting the enhanced potency from incorporating specific moieties like trifluoromethyl and morpholine, provide a rational basis for future design iterations.[7]
The protocols detailed herein represent a foundational approach to the in vitro characterization of novel THQ-based drug candidates. Future work should focus on advancing promising leads into in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles. Furthermore, the development of multi-target THQ ligands presents a compelling strategy to combat the complexity and resistance mechanisms inherent in cancer.[24][25]
VII. References
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622. Retrieved from [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers. Retrieved from [Link]
-
Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Retrieved from [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Nature. Retrieved from [Link]
-
Zacarías-Lara, O. J., Méndez-Luna, D., Martínez-Ruíz, G., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry, 19(6), 760–771. Retrieved from [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). ResearchGate. Retrieved from [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. Retrieved from [Link]
-
Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23). Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Retrieved from [Link]
-
Lee, H., Lee, H., Kim, H., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. Retrieved from [Link]
-
Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1][7][9]triazolo[3,4- a ]isoquinoline chalcones. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). (2024). PubMed. Retrieved from [Link]
-
Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Springer. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
SAR insights: effect of functional groups on the activity of synthesized THQ derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (2024). Taylor & Francis Online. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). ResearchGate. Retrieved from [Link]
-
Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
A Robust HPLC and Chiral Separation Methodology for the Analysis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. As a chiral synthetic intermediate, its purity and enantiomeric composition are critical parameters in pharmaceutical development and chemical synthesis. We present two validated starting protocols: a reversed-phase HPLC method for achiral purity assessment and a normal-phase chiral HPLC method for the effective separation of its enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key methodological choices, ensuring adaptability and successful implementation.
Introduction and Chromatographic Rationale
This compound is a heterocyclic compound featuring a chiral center at the C3 position. Its derivatives are foundational in medicinal chemistry.[1] The accurate determination of its chemical purity and enantiomeric excess is therefore paramount for quality control and for understanding its role in stereospecific synthesis.
The analytical challenge is twofold: quantifying the compound and its potential impurities, and resolving its enantiomers. The molecule's structure informs our methodological approach:
-
UV Absorbance: The tetrahydroquinoline moiety contains a benzene ring, which is a strong chromophore, making UV detection a highly suitable and sensitive choice for HPLC analysis.[2][3]
-
Basicity: The secondary amine in the tetrahydroquinoline ring (pKa ~4.9-5.1 for the parent structure) means the molecule's charge state is pH-dependent.[4] This property is critical to control in reversed-phase chromatography to ensure sharp, symmetrical peaks and reproducible retention times.
-
Chirality: The stereocenter at C3 necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to resolve the (R)- and (S)-enantiomers. Direct separation on a CSP is the most common and robust approach.[5]
This document provides the foundational methods to address these analytical requirements.
Achiral Purity Analysis by Reversed-Phase HPLC
This method is designed for determining the purity of this compound and quantifying it against a reference standard or as a percentage of total peak area.
Principle of Separation
Reversed-phase chromatography separates analytes based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte, possessing both aromatic (hydrophobic) and polar functional groups, will be retained on the column and eluted by a mixture of an aqueous buffer and an organic solvent like acetonitrile. Controlling the mobile phase pH is crucial; by setting the pH below the pKa of the secondary amine (e.g., pH 3.0), we ensure the amine is consistently protonated, preventing peak tailing and improving reproducibility.
Experimental Protocol: Achiral RP-HPLC
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) and phosphoric acid (H₃PO₄).
-
0.45 µm membrane filters for mobile phase and sample filtration.
Workflow Diagram: Standard HPLC System
Caption: A typical workflow for an HPLC analysis system.
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Buffer (25 mM Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase A: Aqueous Buffer.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution as needed (e.g., 1-50 µg/mL for a linearity curve).
-
-
Sample Preparation:
-
Prepare the sample in the same diluent as the standard to a final concentration within the expected calibration range.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for a wide range of medium-polarity compounds. |
| Mobile Phase | Isocratic: 55% Buffer (A) / 45% Acetonitrile (B) | A good starting point. Optimize the ACN % to achieve a retention time between 5-10 minutes. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak shape. |
| Detection | UV at 254 nm or DAD scan (210-400 nm) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity assessment.[3] |
| Injection Volume | 10 µL | Adjust as needed based on analyte concentration and detector sensitivity. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any common impurities. |
Chiral Separation of Enantiomers
This method is essential for determining the enantiomeric excess (e.e.) of a sample, which is a critical quality attribute for chiral molecules in the pharmaceutical industry.
Principle of Separation
Chiral separation is achieved by using a stationary phase that is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different energies of interaction, causing one enantiomer to be retained longer than the other, thus enabling their separation.[5] Polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds, including heterocyclic amines.[6] Normal phase (using non-polar solvents) often provides the best selectivity on these columns.
Experimental Protocol: Chiral NP-HPLC
Instrumentation and Consumables:
-
HPLC system (as above), compatible with normal phase solvents.
-
Chiral Stationary Phase Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD-H, or similar).
-
HPLC grade n-Hexane and Isopropanol (IPA).
-
Diethylamine (DEA) or other suitable amine modifier.
Diagram: Principle of Chiral Separation
Caption: Differential interaction of enantiomers with a CSP.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).
-
Add a small amount of an amine modifier, typically 0.1% Diethylamine (DEA), to the final mobile phase mixture. This is critical for improving the peak shape of basic analytes.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Dissolve a racemic standard of the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
Dissolve chiral samples in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent | A highly versatile polysaccharide-based CSP known for resolving a wide range of racemates.[6] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Optimize the IPA percentage (5-20%) to adjust retention and resolution. Lower IPA increases retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; maintaining a constant temperature is key. |
| Detection | UV at 254 nm | Provides good sensitivity for the analyte. |
| Injection Volume | 5 µL | Use a smaller volume to avoid column overload, which can degrade chiral resolution. |
| Run Time | 20-30 minutes | Allow sufficient time for both enantiomers to elute. |
Method Validation Strategy
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. The validation should follow established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).
Diagram: Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak is pure (DAD analysis) and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | 98.0% - 102.0% recovery. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
References
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link][8][9]
-
ResearchGate. (2015). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link][10]
-
ResearchGate. (n.d.). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Available at: [Link][11]
-
International Journal of Research in Pharmacy and Science. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link][7]
-
ResearchGate. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. Available at: [Link][2]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link][12]
-
MDPI. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available at: [Link][6]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Available at: [Link][1]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link][5]
-
ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Available at: [Link][3]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Available at: [Link][4]/1_2_3_4-Tetrahydroquinoline) [cite: 20]
Sources
- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. ijsred.com [ijsred.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antiarrhythmic properties.[1][2] Specifically, methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate serves as a versatile synthetic intermediate. Its carboxylic acid group provides a key handle for structural modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[3][4]
This guide provides a detailed overview of common and effective strategies for the derivatization of the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and discuss the rationale behind experimental choices to ensure reproducible and efficient synthesis of a diverse library of derivatives.
Core Derivatization Strategies
The ester functional group in this compound can be readily transformed into a variety of other functionalities. The primary strategies, each leading to a distinct class of derivatives, are:
-
Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate carboxamides. This is arguably the most common derivatization in medicinal chemistry for probing SAR.
-
Reduction to Alcohol: Conversion of the methyl ester to the corresponding primary alcohol, which can serve as a precursor for further functionalization (e.g., etherification, oxidation).
-
Hydrolysis and Re-esterification: Saponification of the methyl ester to the free carboxylic acid, followed by re-esterification with different alcohols to introduce steric and electronic diversity.
The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.
Amide Bond Formation via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently.[5] For the conversion of this compound to its corresponding amides, a two-step sequence is typically employed: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.
Part A: Hydrolysis of the Methyl Ester
Principle: Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with a cold, dilute acid solution (e.g., 1N HCl).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
-
Part B: EDC/HOBt Mediated Amide Coupling
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[6] In the presence of an additive like 1-hydroxybenzotriazole (HOBt), this intermediate is converted to an activated HOBt ester, which is less prone to racemization and side reactions.[7][8] This activated ester then readily reacts with the desired amine to form the amide bond. The urea byproduct of EDC is water-soluble, simplifying purification.[9]
Experimental Workflow: EDC/HOBt Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol: General Procedure for Amide Synthesis
-
Reagent Preparation: To a solution of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add the desired amine (1.0-1.2 eq), HOBt (0.1-1.2 eq), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.2 eq).[9]
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine. If the amine starting material is in excess, an additional wash with dilute HCl can be performed.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Quantitative Data for a Representative Amide Coupling
| Parameter | Value |
| Starting Carboxylic Acid | 1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
| Amine | Benzylamine |
| Coupling Reagents | EDC.HCl (1.2 eq), HOBt (1.2 eq) |
| Base | DIPEA (1.5 eq) |
| Solvent | Anhydrous DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
Reduction of the Methyl Ester to a Primary Alcohol
The reduction of the methyl ester to the corresponding primary alcohol, (1,2,3,4-tetrahydroquinolin-3-yl)methanol, provides a valuable intermediate for further derivatization. Lithium aluminum hydride (LAH) is a potent reducing agent capable of this transformation.[11][12]
Principle and Mechanism: Lithium aluminum hydride is a powerful source of hydride ions (H⁻). The reduction of an ester with LAH involves a two-step nucleophilic acyl substitution/nucleophilic addition mechanism.[11] First, a hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde.[11] The resulting aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during the aqueous work-up to yield the primary alcohol.[11]
Reaction Mechanism: LAH Reduction of an Ester
Caption: Simplified mechanism of ester reduction by LAH.
Protocol: LAH Reduction of this compound
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[11]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LAH (0.5-1.0 equivalents of hydride) in anhydrous tetrahydrofuran (THF).[11]
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Ester Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[11]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching (Work-up):
-
Extreme Caution: The quenching of excess LAH is highly exothermic and generates hydrogen gas. This must be performed slowly and carefully in a well-ventilated fume hood.[11]
-
Cool the reaction mixture back to 0 °C.
-
Slowly and sequentially add dropwise:
-
Water (X mL, where X is the mass of LAH in grams used).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
This procedure (Fieser work-up) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation and Purification:
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.[11]
-
Combine the organic filtrates and dry over anhydrous Na2SO4.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
-
Quantitative Data for a Representative LAH Reduction
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reactant Stoichiometry | LAH (0.5 - 1.0 eq. of hydride) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Hydrolysis and Re-esterification (Fischer-Speier Esterification)
This two-step approach allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be useful for modulating properties like solubility and metabolic stability.
Part A: Hydrolysis (as described in Section 1A)
Part B: Fischer-Speier Esterification
Principle: Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[13][14] The reaction is an equilibrium process.[15][16] To drive the equilibrium towards the product, the alcohol is often used in large excess (as the solvent), and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is employed.[13][14]
Protocol: Fischer Esterification of 1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
-
Setup: Suspend 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., ethanol, isopropanol), which will serve as both the reactant and the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (4-24 h). Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography.
Quantitative Data for a Representative Fischer Esterification
| Parameter | Value |
| Starting Material | 1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
| Alcohol | Ethanol (used as solvent) |
| Catalyst | Concentrated H₂SO₄ (10 mol%) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 hours |
| Typical Yield | 75-85% |
Conclusion
The derivatization of the carboxylic acid group in this compound offers a powerful avenue for the synthesis of diverse compound libraries crucial for drug discovery and development. The protocols detailed herein for amide bond formation, reduction to the primary alcohol, and re-esterification provide robust and reproducible methods for accessing a wide range of analogs. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this versatile scaffold to develop novel therapeutic agents.
References
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
-
Chavda, V. D., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS ONE, 14(3), e0213795. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
-
Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. RSC Medicinal Chemistry. Available from: [Link]
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Available from: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. Available from: [Link]
-
Chemical & Pharmaceutical Bulletin. A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Available from: [Link]
-
ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]
-
Royal Society of Chemistry. Green Chemistry. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available from: [Link]
-
Fischer Esterification Lab Report. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
Current Organic Chemistry. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Molecules. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]
-
Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Organic & Biomolecular Chemistry. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Available from: [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
-
ResearchGate. Evolution of amide bond formation. Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available from: [Link]
-
RSC Medicinal Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Available from: [Link]
-
ResearchGate. (PDF) Biocatalytic Amide Bond Formation. Available from: [Link]
-
Collection of Czechoslovak Chemical Communications. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols for Catalytic Hydrogenation of Quinoline Precursors
Abstract
The selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a cornerstone transformation in synthetic chemistry, providing access to a critical structural motif prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2][3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing robust methods for the catalytic hydrogenation of quinoline precursors. We will explore the nuances of both heterogeneous and homogeneous catalysis, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic rationale. The protocols provided herein are designed to be self-validating, supported by authoritative references, and supplemented with practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of Quinoline Hydrogenation
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged N-heterocyclic framework due to its widespread presence in bioactive molecules such as the antimalarial drug Oxamniquine and the antibiotic Dynemycin.[2] Catalytic hydrogenation represents the most direct and atom-efficient strategy for the synthesis of THQs from readily available quinoline precursors.[4][5] This process, however, is not without its challenges. The primary objectives in quinoline hydrogenation are:
-
Regioselectivity: Preferential reduction of the nitrogen-containing pyridine ring while leaving the carbocyclic benzene ring intact. Over-reduction to decahydroquinoline is a common side reaction.[6]
-
Chemoselectivity: Tolerance of other reducible functional groups within the quinoline substrate, such as halogens, nitriles, esters, and ketones.[7]
-
Stereoselectivity: For prochiral substituted quinolines, achieving high enantioselectivity is crucial for the synthesis of chiral drugs and intermediates.
This guide will dissect these challenges and provide a clear roadmap for navigating catalyst choice and reaction design to achieve the desired product with high fidelity.
The Catalyst Landscape: A Tale of Two Systems
The choice of catalyst is the most critical parameter in quinoline hydrogenation. The vast array of available systems can be broadly categorized into heterogeneous and homogeneous catalysts, each with distinct advantages and operational considerations.
Heterogeneous Catalysts: The Workhorses of Industry
Heterogeneous catalysts, typically solid materials on which the reaction takes place, are prized for their ease of separation, recyclability, and robust nature.
-
Noble Metal Catalysts:
-
Palladium (Pd): Palladium on carbon (Pd/C) is a common choice. Recent advances show that supporting Pd nanoparticles on nitrogen-doped carbon enhances both activity and stability, allowing for high yields under relatively mild conditions (50 °C, 20 bar H₂).[8]
-
Platinum (Pt): Adams' catalyst (PtO₂) is highly effective, particularly in acetic acid. Kinetic studies have shown the reaction to be zero-order with respect to quinoline concentration and first-order with respect to hydrogen pressure.[9]
-
Ruthenium (Ru): Ruthenium catalysts are notable for their exceptional tolerance to catalyst poisons. For instance, novel heterogeneous Ru–S catalysts can hydrogenate quinolines containing various sulfur functionalities, which would deactivate many other systems.[10]
-
Gold (Au): Supported gold nanoparticles (e.g., Au/TiO₂) exhibit a unique and highly beneficial property. Unlike in other systems where quinoline can act as a poison, here it acts as a promoter, facilitating H₂ activation and allowing the reaction to proceed smoothly at temperatures as low as 25 °C with excellent chemoselectivity.[11]
-
-
Earth-Abundant Metal Catalysts: Driven by cost and sustainability, catalysts based on first-row transition metals have gained significant traction.
-
Iron (Fe): Iron-based catalysts modified with N-doped carbon are highly robust and selective.[7][12] Composed of Fe(0), Fe₃C, and FeNₓ species in a carbon matrix, they show remarkable tolerance for functional groups like nitriles, halogens, and esters.[1][7]
-
Cobalt (Co): Simple, in-situ generated cobalt catalysts from Co(OAc)₂ and zinc powder provide a convenient and economical method for hydrogenating quinolines in aqueous solutions.[4][13] More sophisticated catalysts, such as pyrolyzed cobalt-salen complexes, also demonstrate high activity and robustness.[5]
-
Homogeneous Catalysts: The Masters of Selectivity
Homogeneous catalysts, which operate in the same phase as the reactants, offer unparalleled control over selectivity, particularly for asymmetric synthesis.
-
Ruthenium (Ru) and Rhodium (Rh) Complexes: Cationic Ru and Rh complexes bearing chiral ligands are the premier choice for asymmetric hydrogenation. Phosphine-free chiral diamine ligands paired with Ru, for example, can achieve excellent enantioselectivity (up to 99% ee) and high turnover numbers (S/C ratio up to 5000).
-
Iridium (Ir) Complexes: Chiral iridium catalysts are also highly effective for asymmetric hydrogenations, although they often require phosphine-based ligands.
-
Manganese (Mn) Complexes: Emerging catalyst systems based on manganese pincer complexes are proving effective for both direct hydrogenation and transfer hydrogenation, often operating under milder pressures than other base-metal catalysts.[14]
Mechanistic Insights and Workflow
Understanding the underlying mechanism is key to rational optimization. In homogeneous catalysis, the reaction typically proceeds via a well-defined catalytic cycle involving the metal center.
Generalized Homogeneous Catalytic Cycle
The cycle generally begins with the oxidative addition of H₂ to the metal complex, followed by coordination of the quinoline substrate via its nitrogen atom. Subsequent migratory insertion steps transfer the hydride ligands to the C=N and C=C bonds of the pyridine ring. The final step is the reductive elimination of the 1,2,3,4-tetrahydroquinoline product, regenerating the active catalyst.
Caption: Simplified catalytic cycle for homogeneous quinoline hydrogenation.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety, especially when working with pressurized hydrogen gas.
Caption: Standard workflow for catalytic hydrogenation experiments.
Comparative Performance Data
The following tables summarize typical performance data for various catalytic systems, providing a basis for comparison and selection.
Table 1: Performance of Selected Heterogeneous Catalysts
| Catalyst System | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Key Feature | Reference |
| Fe-N-C (pyrolyzed) | Quinaldine | 130 | 40 | 30 | 98 | Functional group tolerance | [1][7] |
| Ru-S | Thioanisole-quinoline | 110 | 12 | 24 | >95 | Sulfur tolerance | [10] |
| Au/TiO₂ | 6-Chloroquinoline | 25 | 30 | 24 | 99 | Mild conditions, self-promoting | [11] |
| Pd/CN | Quinolines | 50 | 20 | 12 | 87-98 | High activity, stable support | [8] |
| Co (in situ from Co(OAc)₂) | Quinoline | 100 | 30 | 15 | 96 | Economical, aqueous media | [4] |
Table 2: Performance of Selected Homogeneous Catalysts for Asymmetric Hydrogenation
| Catalyst System | Substrate | S/C Ratio | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-RuCl(p-cymene)[TsDPEN] | 2-Methylquinoline | 5000 | 60 | 50 | 14 | >99 | 99 | |
| [Rh(COD)(dppe)]⁺ | Quinoline | 100 | 80 | 50 | 4 | >95 | N/A | [15] |
| Mn-PN³ Pincer | 2-Phenylquinoline | 50 | 120 | 4 (H₂) | 24 | 91 | N/A | [14] |
Detailed Experimental Protocols
Protocol 1: General Heterogeneous Hydrogenation with Iron-N-Carbon Catalyst
This protocol is adapted from methodologies reported for robust iron-catalyzed hydrogenations and is suitable for various substituted quinolines, especially those with sensitive functional groups.[1][7]
Materials:
-
Substituted quinoline (0.2 mmol)
-
Fe-N-C catalyst (12 mol% Fe loading)
-
Solvent: Isopropanol/Water (3:1, 1 mL)
-
Internal Standard (e.g., hexadecane) for GC analysis
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Reactor Charging: To a glass liner for the autoclave, add the substituted quinoline (0.2 mmol) and the Fe-N-C catalyst.
-
Solvent Addition: Add the isopropanol/water solvent mixture (1 mL). If using an internal standard for yield determination, add it at this stage.
-
Assembly: Place the glass liner inside the steel autoclave and seal the reactor according to the manufacturer's instructions.
-
Inerting: Purge the sealed autoclave by pressurizing to 10 bar with N₂ and then venting. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with H₂ to 40 bar.
-
Reaction: Place the autoclave in a heating block pre-heated to 130 °C. Stir the reaction mixture for the required time (typically 30-56 hours).
-
Workup: After the reaction is complete, cool the autoclave to room temperature in an ice bath. Carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Analysis: Open the reactor, remove the glass liner, and take an aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small pad of silica or celite to remove the catalyst, and analyze by GC or GC/MS to determine conversion and yield.
-
Purification: For product isolation, filter the entire reaction mixture to remove the catalyst, wash the catalyst with solvent, and combine the filtrates. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Asymmetric Homogeneous Hydrogenation with a Chiral Ruthenium Catalyst
This protocol is based on highly efficient methods for enantioselective quinoline reduction and requires strict adherence to air- and moisture-free techniques.
Materials:
-
2-Alkyl-substituted quinoline (0.5 mmol)
-
Chiral Ru Catalyst (e.g., (R,R)-RuCl(p-cymene)[TsDPEN]) (0.0001 mmol, 0.02 mol%, S/C = 5000)
-
Anhydrous, degassed methanol (2 mL)
-
High-pressure autoclave with magnetic stirring, equipped for Schlenk techniques
Procedure:
-
Catalyst Preparation: In a glovebox or using Schlenk techniques, place the chiral Ru catalyst into the autoclave's glass liner.
-
Substrate Addition: Add the 2-alkyl-substituted quinoline (0.5 mmol) to the liner.
-
Solvent Addition: Add the anhydrous and degassed methanol (2 mL) via syringe.
-
Assembly & Inerting: Immediately seal the autoclave. Outside the glovebox, connect it to a Schlenk line and purge with high-purity argon three times.
-
Hydrogen Purge: Purge the system by pressurizing with H₂ to 10 bar and venting. Repeat this three times.
-
Hydrogenation: Pressurize the autoclave to the final pressure of 50 bar H₂.
-
Reaction: Place the autoclave in a pre-heated oil bath at 60 °C and stir for 14 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the H₂.
-
Analysis & Purification: Open the reactor. Remove the solvent from the reaction mixture under reduced pressure. The conversion can be determined by ¹H NMR of the crude residue. Purify the product by flash chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Troubleshooting and Field-Proven Insights
-
Inconsistent Results: The purity of the quinoline substrate is of paramount importance. Old or improperly stored quinoline can contain impurities that inhibit the catalyst. It is recommended to keep quinoline under an atmosphere of nitrogen.[9]
-
Low or No Conversion:
-
Catalyst Activity: Ensure the catalyst has not been deactivated by air, moisture (for homogeneous systems), or poisons. For heterogeneous catalysts, check for proper storage and handling.
-
Hydrogen Quality: Use high-purity hydrogen.
-
Leaks: Ensure the autoclave is perfectly sealed. A pressure drop not corresponding to consumption indicates a leak.
-
-
Poor Chemoselectivity (Functional Group Reduction): If undesired reduction of other functional groups occurs, consider switching to a more chemoselective catalyst system like Au/TiO₂ or Fe-N-C.[7][11] Reducing the reaction temperature or H₂ pressure can also improve selectivity.
-
Catalyst Poisoning: If the feedstock is known to contain sulfur, use a sulfur-tolerant catalyst like Ru-S to avoid deactivation.[10]
References
-
A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science. [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]
-
THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology SMARTech. [Link]
-
A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC. National Center for Biotechnology Information. [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC. National Center for Biotechnology Information. [Link]
-
Hydrogenation of quinolines with homogeneous catalysts. ResearchGate. [Link]
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Organic Letters. [Link]
-
Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)2]PF6 as the catalyst precursor. Organometallics. [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Chemistry. [Link]
-
Activity of the catalysts for the hydrogenation of quinoline. ResearchGate. [Link]
-
Proposed mechanism Mn-catalysed hydrogenation of quinoline. ResearchGate. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC. National Center for Biotechnology Information. [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ResearchGate. [Link]
-
Screening of catalysts for the hydrogenation of quinoline 1a. ResearchGate. [Link]
-
Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 11. Regioselective Hydrogenation of Quinoline Catalyzed by Rhodium Systems Containing 1,2-Bis(diphenylphosphino)ethane. ProQuest. [Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]
-
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]
-
Tetrahydroquinoline - Wikipedia. Wikipedia. [Link]
-
Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. [Link]
-
Thermodynamics of tetrahydroquinoline oxidation. ResearchGate. [Link]
-
a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. ResearchGate. [Link]
-
Drugs and natural products with tetrahydroquinoline structure. ResearchGate. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 11. Regioselective Hydrogenation of Quinoline Catalyzed by Rhodium Systems Containing 1,2-Bis(diphenylphosphino)ethane - ProQuest [proquest.com]
Application Notes & Protocols: Strategic Use of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate for the Generation of Diverse Compound Libraries
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure provides a versatile template for presenting functional groups in precise spatial orientations, enabling potent and selective interactions with a wide array of biological targets.[4][5] Derivatives of the THQ scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurotropic effects.[1][6][7]
This application note focuses on a particularly valuable building block for compound library synthesis: Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate . The strategic placement of the methyl ester at the C3 position, combined with the reactive secondary amine at the N1 position and the potential for aromatic substitution, provides three key diversification points. This trifecta of reactivity allows for the systematic and efficient generation of large, structurally diverse compound libraries essential for modern high-throughput screening (HTS) campaigns.[8][] We will explore the core reactivity of this scaffold and provide detailed, field-proven protocols for its derivatization, enabling researchers to rapidly assemble libraries of novel chemical entities for drug discovery programs.
Core Chemistry & Diversification Strategy
The power of this compound as a library-building scaffold lies in its orthogonal reactive handles. The secondary amine (N1), the aromatic ring (C6/C8), and the methyl ester (C3) can be functionalized through distinct chemical transformations. This allows for a modular and combinatorial approach to library synthesis.
A typical library generation workflow can be visualized as a multi-stage process, starting from the core scaffold and branching out through sequential derivatization steps.
Caption: A modular workflow for compound library synthesis.
N1-Position: The Gateway to Diversity
The secondary amine is the most readily functionalized position. Its nucleophilicity allows for a wide range of C-N bond-forming reactions.
-
N-Alkylation & Reductive Amination: Introducing alkyl groups at the N1 position is a fundamental diversification step. Standard alkylation with alkyl halides or, more effectively, reductive amination with aldehydes and ketones provides a robust method for installing a vast array of substituents.[10][11] Recent advances using boronic acid catalysis offer mild, metal-free conditions for this transformation.[10][11] This approach is highly chemoselective and tolerates a wide range of functional groups.[12]
-
N-Acylation & N-Sulfonylation: The formation of amides and sulfonamides via acylation or sulfonylation introduces key hydrogen bond donors and acceptors, significantly altering the scaffold's physicochemical properties.[13] These reactions typically proceed with high efficiency using acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base.
Aromatic Ring: Vectorial Expansion
To functionalize the aromatic portion of the THQ scaffold, a halogen (typically bromine) must first be installed, often at the C6 or C8 position. This "pre-functionalization" opens the door to powerful palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a workhorse of modern medicinal chemistry for creating C-C bonds.[14] Coupling a pre-brominated THQ scaffold with a diverse panel of boronic acids or esters introduces aryl, heteroaryl, or alkyl groups, dramatically expanding the chemical space of the library.[15][16] The reaction is known for its functional group tolerance and reliable performance.[17]
C3-Ester: Modulating Polarity and Interactions
The methyl ester at the C3 position serves as a versatile handle for late-stage modifications.
-
Amide Formation: Direct aminolysis or saponification followed by amide coupling with a library of amines introduces a diverse set of substituents. This transformation replaces the ester with an amide, which can act as both a hydrogen bond donor and acceptor, often leading to improved pharmacokinetic properties and target engagement.
-
Reduction to Alcohol: Reduction of the ester to the corresponding primary alcohol provides a new point for diversification. The resulting hydroxymethyl group can be further functionalized through etherification or other transformations.
Experimental Protocols
The following protocols are designed to be robust and scalable, providing a reliable foundation for library synthesis.
Protocol 1: N-Alkylation via Boronic Acid Catalyzed Reductive Amination
This protocol describes a one-pot tandem reduction and reductive alkylation directly from a quinoline precursor, which can be adapted for the direct N-alkylation of the THQ scaffold.[10][11]
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 191.23 | 0.5 | 1.0 | 95.6 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 0.5 | 1.0 | 53.1 mg (51 µL) |
| 3-CF₃C₆H₄B(OH)₂ (Catalyst) | 189.93 | 0.125 | 0.25 | 23.7 mg |
| Hantzsch Ester | 253.29 | 1.75 | 3.5 | 443.3 mg |
| 1,2-Dichloroethane (DCE) | - | - | - | 2.0 mL |
Procedure:
-
To a 15 mL reaction tube, add this compound (0.5 mmol), the selected aldehyde (0.5 mmol), 3-(Trifluoromethyl)phenylboronic acid (0.125 mmol), and Hantzsch ester (1.75 mmol).[11]
-
Add 2.0 mL of 1,2-dichloroethane (DCE) to the tube.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.[11]
Causality: The boronic acid acts as a dual-function catalyst, behaving as both a Lewis acid to activate the carbonyl group and as a hydrogen-bond donor to facilitate the reduction steps with the Hantzsch ester.[10][11] This metal-free approach avoids potential issues with transition metal contamination in the final compounds.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-THQ Scaffold
This protocol details the coupling of a pre-functionalized 6-bromo-THQ derivative with an arylboronic acid.[14][15]
| Reagent | MW | Amount (mmol) | Equivalents | Volume/Mass |
| 6-Bromo-N-substituted-THQ-3-carboxylate | - | 0.25 | 1.0 | - |
| Arylboronic Acid | - | 0.3 | 1.2 | - |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.0125 | 0.05 | 10.2 mg |
| K₂CO₃ | 138.21 | 0.625 | 2.5 | 86.4 mg |
| 1,4-Dioxane | - | - | - | 2.0 mL |
| Water | - | - | - | 1.0 mL |
Procedure:
-
In a microwave vial or pressure tube, combine the 6-bromo-THQ substrate (0.25 mmol), the arylboronic acid (0.3 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.0125 mmol), and K₂CO₃ (0.625 mmol).[15]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (2.0 mL) and water (1.0 mL) via syringe.[15]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography.
Causality: The palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst, completing the catalytic cycle.[15]
Visualization of Library Generation Logic
The combinatorial nature of this approach can be represented logically. Each successful reaction on a diversification point multiplies the total number of compounds.
Caption: Combinatorial library expansion logic.
Conclusion
This compound is a high-value scaffold for constructing diverse and drug-like compound libraries. Its three orthogonal points of diversification—the N1 amine, the C3 ester, and the aromatic ring—allow for a robust and modular synthetic strategy. By employing reliable and scalable protocols for N-alkylation/acylation, palladium-catalyzed cross-coupling, and ester-to-amide transformations, researchers can efficiently generate large collections of novel molecules. This strategic approach accelerates the hit-finding process in drug discovery by providing a rich source of structurally varied compounds for biological screening.
References
-
Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Expanding the tetrahydroquinoline pharmacophore. PubMed. Available at: [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. DCat Value Chain Insights. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. Available at: [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC, PubMed Central. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available at: [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Available at: [Link]
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. ACS Publications. Available at: [Link]
-
Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. PMC, National Institutes of Health (NIH). Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. MDPI. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect. Available at: [Link]
-
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
-
Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. ScienceDirect. Available at: [Link]
-
Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. RSC Publishing. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC, PubMed Central. Available at: [Link]
-
Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]
-
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. ResearchGate. Available at: [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. American Chemical Society. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, PubMed Central. Available at: [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]
Sources
- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 7. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 12. Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetrahydroquinolines via Domino Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Domino Reactions in Synthesizing Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[1][2] Consequently, the development of efficient and elegant synthetic routes to access these N-heterocycles is of paramount importance in medicinal chemistry and drug discovery. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful strategy for the synthesis of complex molecules like tetrahydroquinolines.[3][4][5][6] These reactions combine multiple bond-forming events in a single operation without the need to isolate intermediates, offering significant advantages in terms of atom economy, step economy, and reduced waste generation.[3][4] This guide provides an in-depth exploration of selected domino reaction protocols for the synthesis of tetrahydroquinolines, complete with mechanistic insights and detailed experimental procedures.
I. Reduction-Initiated Domino Sequences: A Classic and Robust Approach
One of the most direct and reliable methods for constructing the tetrahydroquinoline core involves a domino sequence initiated by the reduction of a nitro group. This strategy typically involves the reduction of an ortho-substituted nitroarene, which then triggers a cascade of intramolecular reactions to form the heterocyclic ring.
Mechanistic Rationale
The underlying principle of this domino reaction is the in situ generation of a reactive amine from a nitro precursor. This newly formed amine is then perfectly positioned to undergo an intramolecular reaction with a suitably placed electrophile on the side chain. The sequence of events can be generally described as:
-
Reduction: The nitro group is reduced to an amine. Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C) or transfer hydrogenation.
-
Intramolecular Cyclization: The resulting aniline derivative attacks an adjacent electrophilic center, such as a ketone, aldehyde, or Michael acceptor, to form a cyclic intermediate.
-
Further Transformation: This intermediate can then undergo further reduction or other transformations to yield the final tetrahydroquinoline product.
This approach is highly efficient as it orchestrates multiple transformations in a single pot, often with high yields and stereoselectivity.
Protocol 1: Domino Reduction-Reductive Amination for Tetrahydroquinoline Synthesis[3][5]
This protocol details the synthesis of 2-substituted-1,2,3,4-tetrahydroquinolines from 2-nitroarylketones using catalytic hydrogenation.
Experimental Workflow
Caption: Experimental workflow for the domino reduction-reductive amination synthesis of tetrahydroquinolines.
Materials
| Reagent/Material | Purpose |
| 2-Nitroarylketone | Starting material |
| 5% Palladium on Carbon (Pd/C) | Catalyst for hydrogenation |
| Hydrogen Gas (H₂) | Reducing agent |
| Ethanol or Methanol | Solvent |
| Celite® | Filtration aid |
| Ethyl Acetate/Hexanes | Eluent for column chromatography |
| High-Pressure Hydrogenation Rig | Reaction vessel |
Step-by-Step Procedure
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the 2-nitroarylketone (1.0 mmol, 1.0 equiv), 5% Pd/C (10 mol%), and a suitable solvent such as ethanol or methanol (10 mL).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional portion of the solvent.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroquinoline.
Mechanistic Diagram
Caption: Mechanism of the domino reduction-reductive amination.
II. Domino Povarov (Aza-Diels-Alder) Reaction: A Convergent and Versatile Strategy
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines.[7][8][9] In its domino variant, the reaction components—an aniline, an aldehyde, and a dienophile—are combined in a single pot to generate the tetrahydroquinoline product. This three-component reaction is highly convergent and allows for the rapid assembly of complex molecular architectures.
Mechanistic Rationale
The domino Povarov reaction proceeds through a series of equilibrium steps:
-
Imine Formation: The aniline and aldehyde react, typically under acid catalysis, to form an in situ generated N-arylimine.
-
Dienophile Activation (if necessary): In some variations, a second molecule of the aniline can react with an alkyne to form an electron-rich enamine, which serves as the dienophile.
-
[4+2] Cycloaddition: The electron-rich dienophile reacts with the protonated (and thus electron-deficient) N-arylimine in a formal [4+2] cycloaddition.
-
Aromatization/Tautomerization: The resulting cycloadduct undergoes tautomerization to give the final, stable tetrahydroquinoline product.
The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for promoting both the imine formation and the subsequent cycloaddition step.[8][10]
Protocol 2: Three-Component Domino Povarov Reaction[8][9][10]
This protocol describes the synthesis of polysubstituted tetrahydroquinolines from an arylamine, an aromatic aldehyde, and methyl propiolate.
Experimental Workflow
Caption: Experimental workflow for the three-component domino Povarov reaction.
Materials
| Reagent/Material | Purpose |
| Arylamine | Starting material (forms enamine and imine) |
| Aromatic Aldehyde | Starting material (forms imine) |
| Methyl Propiolate | Starting material (dienophile precursor) |
| p-Toluenesulfonic Acid (p-TSA) | Acid catalyst |
| Ethanol | Solvent |
Step-by-Step Procedure
-
Enamine Formation: In a round-bottom flask, dissolve the arylamine (2.0 equiv) and methyl propiolate (1.0 equiv) in ethanol. Stir the solution at room temperature. The formation of the β-enamino ester can be monitored by TLC. This step may take several hours to overnight.
-
Povarov Reaction: To the reaction mixture, add the aromatic aldehyde (1.0 equiv) and p-toluenesulfonic acid (0.25 equiv).
-
Reaction Monitoring: Continue to stir the mixture at room temperature for an additional 48 hours or until TLC analysis indicates the consumption of the starting materials.
-
Isolation: In many cases, the product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization or flash column chromatography.
Mechanistic Diagram
Caption: Proposed mechanism for the domino Povarov reaction.[10]
III. Asymmetric Organocatalysis: Accessing Chiral Tetrahydroquinolines
The synthesis of enantioenriched tetrahydroquinolines is of great interest for the development of chiral drugs. Asymmetric organocatalysis has emerged as a powerful platform for achieving this goal.[2][11] Chiral catalysts, such as N-heterocyclic carbenes (NHCs), can orchestrate domino reactions to produce tetrahydroquinolines with high levels of stereocontrol.
Mechanistic Rationale
In NHC-catalyzed domino reactions for tetrahydroquinoline synthesis, the NHC catalyst plays a crucial role in activating the substrate and controlling the stereochemical outcome. A common strategy involves the reaction of an enal with a quinolinone-derived substrate. The general mechanism proceeds as follows:
-
Acyl Anion Equivalent Formation: The NHC catalyst adds to the enal to form a chiral acyl anion equivalent (a Breslow intermediate).
-
Michael Addition: This nucleophilic intermediate undergoes a stereoselective Michael addition to the quinolinone-derived Michael acceptor.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization.
-
Catalyst Regeneration: The final step involves the elimination of the NHC catalyst, which regenerates the active catalyst and releases the enantioenriched tetrahydroquinoline product.
The stereochemistry of the final product is dictated by the chiral environment created by the NHC catalyst during the key bond-forming steps.
Protocol 3: NHC-Catalyzed Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines[11]
This protocol outlines a one-pot organocatalytic domino reaction between a quinolinone and an enal to synthesize cyclopentene-fused tetrahydroquinolines.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydroquinoline Derivatives
Welcome to the Technical Support Center for the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Our focus is on providing practical, mechanistically grounded solutions to common side reactions.
Section 1: Troubleshooting Common Side Reactions
This section is formatted as a series of troubleshooting guides for specific issues you may encounter during your experiments. Each guide follows a question-and-answer format to directly address the problem.
Catalytic Hydrogenation of Quinolines: Over-reduction and Incomplete Conversion
Question: I am trying to synthesize a 1,2,3,4-tetrahydroquinoline via catalytic hydrogenation of the corresponding quinoline, but I am observing the formation of decahydroquinoline (over-reduction) and also have unreacted starting material. How can I improve the selectivity and conversion?
Answer:
Achieving high selectivity for 1,2,3,4-tetrahydroquinoline is a common challenge, as the benzene ring can also be reduced under certain conditions, leading to the fully saturated decahydroquinoline. Incomplete conversion, on the other hand, points to issues with catalyst activity or reaction conditions.
The hydrogenation of quinoline typically proceeds in a stepwise manner. The pyridine ring is generally reduced first to yield the desired 1,2,3,4-tetrahydroquinoline. However, under forcing conditions (high pressure, high temperature, or a highly active catalyst), the benzene ring can also be hydrogenated.
Caption: Hydrogenation pathway of quinoline.
-
Catalyst Selection: The choice of catalyst is paramount.
-
Palladium on Carbon (Pd/C): This is a common and often effective catalyst. A nitrogen-doped carbon support for palladium (Pd/CN) has shown high activity and selectivity under milder conditions.
-
Cobalt-based catalysts: Heterogeneous cobalt catalysts can be effective, but may require higher temperatures.
-
Gold-based catalysts: Gold nanoparticles on TiO2 have demonstrated resistance to quinoline poisoning.
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of benzene ring hydrogenation. Start with milder temperatures (e.g., 50-70°C) and gradually increase if the conversion is too low.
-
Hydrogen Pressure: High hydrogen pressure can favor over-reduction. Try reducing the pressure (e.g., 20-30 bar H₂) to improve selectivity.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal time for complete conversion of the starting material without significant over-reduction.
-
-
Solvent Effects: The choice of solvent can influence catalyst activity and selectivity.
-
Polar protic solvents like ethanol are commonly used.
-
In some cases, the presence of water has been shown to be crucial for the activity of certain cobalt catalysts.
-
This protocol is a generalized procedure based on reported methodologies.
-
Catalyst Loading: In a high-pressure autoclave, add the quinoline substrate (1 mmol) and the Pd/CN catalyst (e.g., 5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., 10 mL of ethanol).
-
Inerting: Seal the autoclave and purge with H₂ gas 3-5 times to remove any air.
-
Reaction Execution: Pressurize the reactor to the desired pressure (e.g., 20 bar H₂) and heat to the target temperature (e.g., 50°C) with efficient stirring.
-
Monitoring and Work-up: Monitor the reaction progress. Once complete, cool the reactor, carefully release the pressure, and filter the catalyst. The filtrate can then be concentrated and purified.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Catalyst | 5% Pd/C or Pd/CN | Try different catalysts (e.g., Co, Au-based) |
| Temperature | 50°C | Decrease to reduce over-reduction; Increase for higher conversion |
| H₂ Pressure | 20 bar | Decrease to improve selectivity |
| Solvent | Ethanol | Screen other polar protic solvents |
Povarov Reaction: Quinoline Byproduct and Dimerization
Question: I am performing a three-component Povarov reaction to synthesize a tetrahydroquinoline derivative, but my main byproduct is the corresponding quinoline. I am also observing some dimerization of my starting materials. How can I suppress these side reactions?
Answer:
The formation of quinoline as a byproduct in the Povarov reaction is due to the oxidation of the initially formed tetrahydroquinoline. Dimerization can occur with certain starting materials, particularly electron-rich olefins or homopropargylic amines.
The Povarov reaction involves the [4+2] cycloaddition of an in-situ formed imine with an electron-rich alkene. The resulting tetrahydroquinoline can be susceptible to oxidation to the more stable aromatic quinoline, especially if the reaction is run in the presence of an oxidant or at elevated temperatures for extended periods. Dimerization of starting materials can be a competing pathway, especially with highly reactive substrates.
Caption: Povarov reaction pathways and side reactions.
-
Catalyst Choice: The Lewis or Brønsted acid catalyst is critical.
-
Screen different catalysts such as Cu(OTf)₂, AlCl₃, or BF₃·OEt₂. The optimal catalyst can be substrate-dependent.
-
In some cases, iodine has been used as an effective catalyst.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often minimize the oxidation to quinoline.
-
Solvent: Acetonitrile and toluene have been reported as effective solvents for Povarov reactions. Screening different solvents is recommended.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
-
Minimizing Dimerization:
-
Slow Addition: Slow addition of the more reactive component (e.g., the alkene) can help to maintain a low concentration and suppress dimerization.
-
Additives: For specific cases, such as the dimerization of homopropargylic amines, additives like Al₂O₃ have been shown to be effective inhibitors.
-
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (e.g., acetonitrile, 5 mL), add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).
-
Alkene Addition: Add the electron-rich alkene (1.2 mmol) to the mixture.
-
Reaction Execution: Stir the reaction at the optimized temperature (e.g., room temperature to 45°C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution) and extract the product with an organic solvent. The organic layer is then dried and concentrated, followed by purification.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Catalyst | Cu(OTf)₂ (10 mol%) | Screen other Lewis/Brønsted acids (AlCl₃, BF₃·OEt₂) |
| Temperature | Room Temperature | Lower to reduce oxidation; optimize for best yield |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent oxidation |
| Alkene Addition | All at once | Slow addition if dimerization is observed |
Friedländer Annulation: Poor Regioselectivity
Question: I am using an unsymmetrical ketone in a Friedländer synthesis to prepare a substituted quinoline, which I then plan to reduce to the tetrahydroquinoline. However, I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Poor regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, as condensation can occur at either α-position of the ketone.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. With an unsymmetrical ketone, two different enolates or enamines can form, leading to two possible cyclization pathways and a mixture of regioisomeric quinoline products.
Caption: Pathways leading to regioisomers in Friedländer synthesis.
-
Catalyst Control:
-
Amine Catalysts: Cyclic secondary amines like pyrrolidine have been shown to favor the formation of 2-substituted quinolines.
-
Ionic Liquids: The use of specific ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can promote regiospecific synthesis.
-
-
Substrate Modification:
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways, leading to a single product.
-
-
Optimization of Reaction Conditions:
-
Slow Addition: In amine-catalyzed reactions, the slow addition of the ketone substrate has been shown to improve regioselectivity.
-
Temperature: Higher reaction temperatures can sometimes favor the formation of one regioisomer over the other.
-
This protocol is a general guide and requires optimization.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) and the amine catalyst (e.g., pyrrolidine, 20 mol%) in a suitable solvent (e.g., toluene, 10 mL).
-
Slow Addition: Slowly add the unsymmetrical ketone (1.1 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Execution: Heat the reaction to the desired temperature (e.g., 80-110°C) and stir for the required time.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, wash with water, and extract the product. The organic layers are then dried, concentrated, and purified.
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Catalyst | Pyrrolidine (20 mol%) | Screen other amine catalysts or ionic liquids |
| Ketone Addition | Slow addition over 1-2h | Essential for regioselectivity |
| Temperature | 100°C | Optimize for best regioselectivity |
| Substrate | Unmodified ketone | Consider introducing a directing group |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in tetrahydroquinoline synthesis?
A1: The most common byproducts depend on the synthetic method used:
-
Povarov Reaction: The corresponding quinoline (due to oxidation) is a common byproduct.
-
Catalytic Hydrogenation of Quinolines: Over-reduction to decahydroquinoline or hydrogenation of the benzene ring to form 5,6,7,8-tetrahydroquinoline can occur. Incomplete reaction will leave unreacted quinoline.
-
Reductive Cyclization/Amination: Formation of quinoline from incomplete reduction or side reactions like the formation of 2-aminostyrene in thermal cyclizations can be observed.
Q2: How can I purify my tetrahydroquinoline product from the quinoline byproduct?
A2: Purification can typically be achieved by column chromatography on silica gel. The difference in polarity between the more polar tetrahydroquinoline and the less polar quinoline usually allows for good separation.
Q3: Can the choice of solvent affect the stereoselectivity of the reaction?
A3: Yes, the solvent can influence the stereochemical outcome of the reaction, particularly in diastereoselective P
Technical Support Center: Optimizing N-Alkylation of Tetrahydroquinolines
Welcome to the technical support center for the N-alkylation of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for this important class of N-heterocycles.
Introduction
The tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds.[1][2][3] The functionalization of the nitrogen atom through N-alkylation is a critical step in the synthesis of many drug candidates and molecular probes, allowing for the modulation of properties such as potency, selectivity, and solubility.[4] This guide will focus on the two most prevalent methods for N-alkylation of THQs: reductive amination and direct alkylation with alkyl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of tetrahydroquinolines in a question-and-answer format, providing explanations and actionable solutions.
General Questions
Q1: What are the primary methods for the N-alkylation of tetrahydroquinolines?
A1: The two most common and versatile methods for N-alkylation of THQs are:
-
Reductive Amination: This one-pot reaction involves the condensation of the secondary amine of the THQ with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[5][6][7] This method is often preferred for its mild conditions and broad substrate scope.[1][8]
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the THQ is treated with an alkyl halide (or other electrophiles like sulfonates) in the presence of a base to neutralize the hydrogen halide byproduct.[4][9] While straightforward, this method can be prone to certain side reactions and may require harsher conditions.[10][11]
Q2: How do I choose between reductive amination and direct alkylation?
A2: The choice of method depends on several factors, including the nature of your substrates and the desired product.
-
Choose Reductive Amination when:
-
Your alkylating agent is an aldehyde or ketone.
-
You are working with sensitive functional groups that might not tolerate the basic conditions or higher temperatures of direct alkylation.
-
You want to avoid the use of potentially genotoxic alkyl halides.[10]
-
You are aiming for a one-pot synthesis from a quinoline precursor, as tandem reduction-reductive amination protocols exist.[1][8][12][13]
-
-
Choose Direct Alkylation when:
-
Your alkylating agent is an alkyl halide (e.g., methyl iodide, benzyl bromide).
-
The THQ and alkyl halide are not sterically hindered.
-
You are working on a large scale where the cost of reagents might be a significant factor.
-
Below is a decision-making workflow to help guide your choice:
Caption: Decision workflow for choosing an N-alkylation method.
Troubleshooting Low Yield and Incomplete Reactions
Q3: My N-alkylation reaction with an alkyl bromide is not going to completion and the yield is low. What should I do?
A3: Low conversion in direct alkylation is a common problem and can be addressed by systematically evaluating the following parameters[9][14][15]:
-
Base: The base might be too weak or insoluble.
-
Troubleshooting: Switch to a stronger or more soluble base. If you are using K₂CO₃, consider Cs₂CO₃, which is more soluble in many organic solvents.[11] For very hindered substrates, a non-nucleophilic organic base like DBU or Proton-Sponge® may be beneficial.
-
-
Solvent: The reactants may not be fully soluble, or the solvent may not be polar enough to facilitate the SN2 reaction.
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Leaving Group: Bromides are common, but for less reactive systems, a better leaving group may be necessary.
-
Troubleshooting: Switch to an alkyl iodide, which is a better leaving group. Alternatively, you can add a catalytic amount of potassium iodide (KI) to your reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[9]
-
-
Steric Hindrance: If either the THQ or the alkyl halide is sterically bulky, the reaction rate will be significantly slower.
-
Troubleshooting: This may require more forcing conditions (higher temperature, longer reaction time) or switching to reductive amination if a suitable aldehyde/ketone is available.[9]
-
Q4: My reductive amination is sluggish or stalling. How can I improve the conversion?
A4: Incomplete reductive amination can often be traced back to the formation of the iminium ion or the reduction step.
-
Iminium Ion Formation: The condensation of the amine and the carbonyl is reversible and often requires the removal of water.
-
Troubleshooting:
-
pH: The reaction is typically fastest under weakly acidic conditions (pH 4-6).[7] This protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic. You can add a catalytic amount of acetic acid.
-
Dehydration: Add a dehydrating agent like molecular sieves (3Å or 4Å) to sequester the water formed and drive the equilibrium towards the iminium ion.[1]
-
-
-
Reducing Agent: The choice and reactivity of the reducing agent are crucial.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, moisture-tolerant, and selective for the iminium ion over the starting aldehyde/ketone.[4]
-
Sodium cyanoborohydride (NaBH₃CN): This is another effective reagent, but it is toxic and requires acidic conditions to be effective.[5][6] It is less reactive towards carbonyls at neutral pH than NaBH₄.
-
Hantzsch Ester: This is a mild and effective hydride donor, often used in metal-free catalytic reductive aminations, for instance with boronic acid catalysts.[1][8][13]
-
-
-
Catalyst (if applicable): Some modern protocols use catalysts to facilitate the reaction.
Managing Side Reactions
Q5: I am observing over-alkylation of my primary amine starting material, leading to a tertiary amine instead of the desired secondary amine. How can I prevent this?
A5: Over-alkylation is a classic problem in amine alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[16]
-
Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help improve selectivity.
-
Protecting Groups: Consider using a protecting group on the primary amine that can be removed after the first alkylation.
-
Alternative Methods: Reductive amination using nitriles can be a highly selective method for the mono-N-alkylation of primary amines.[17]
Q6: My THQ substrate has a phenolic hydroxyl group, and I am getting O-alkylation as a side product. How can I improve selectivity for N-alkylation?
A6: O-alkylation can be a significant competing reaction. The selectivity between N- and O-alkylation is governed by several factors, including Hard and Soft Acid-Base (HSAB) theory.[9] The nitrogen in a THQ is a softer nucleophile than the phenolic oxygen.
-
Alkylating Agent: Softer electrophiles will preferentially react with the softer nitrogen nucleophile. Alkyl iodides are softer than bromides, which are softer than chlorides. Using an alkyl iodide may improve N-selectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation over O-alkylation. Protic solvents can solvate the nitrogen lone pair, reducing its nucleophilicity and potentially favoring O-alkylation.
-
Base and Counter-ion: The choice of base can influence the nucleophilicity of the phenoxide. Using a weaker base or one with a larger, softer counter-ion (like Cs₂CO₃) can sometimes favor N-alkylation.
-
Protection Strategy: The most reliable solution is often to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the hydroxyl group.
| Factor | Favors N-Alkylation (Soft-Soft Interaction) | Favors O-Alkylation (Hard-Hard Interaction) |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) |
| Alkyl Halide | R-I > R-Br > R-Cl | R-Cl > R-Br > R-I |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, KOtBu) |
Caption: Factors influencing N- vs. O-alkylation selectivity.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the N-alkylation of a tetrahydroquinoline with an aldehyde.
Caption: Workflow for Reductive Amination of THQ.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the tetrahydroquinoline (1.0 mmol, 1.0 eq) and the aldehyde (1.1 mmol, 1.1 eq). Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5-10 mL).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5-10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting tetrahydroquinoline is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated tetrahydroquinoline.[4]
Protocol 2: Direct Alkylation using an Alkyl Halide and Base
This protocol provides a general method for the N-alkylation of a tetrahydroquinoline with an alkyl bromide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the tetrahydroquinoline (1.0 mmol, 1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (5-10 mL).
-
Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq). Then, add the alkyl bromide (1.1-1.2 mmol, 1.1-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (room temperature to 80 °C, depending on the reactivity of the alkyl halide).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider adding a catalytic amount of potassium iodide (KI) (0.1 eq).[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
Zhou, Z., Ke, Y., Miao, R., & Kong, W. (2019). Development of a Highly Selective Synthesis of 4‐Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Angewandte Chemie International Edition, 58(38), 13415-13420. [Link]
-
Thyagarajan, B. S., & May, E. L. (1983). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. Journal of Medicinal Chemistry, 26(8), 1135-1139. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
-
Gloria, S. M., Winfrey, L., Gao, Y., & Pulis, A. P. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters. [Link]
-
Isom, E. L., & Wojtas, L. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(17), 4586–4589. [Link]
-
Kumar, A., & Balaraman, E. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9094–9099. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Kim, J., & Lee, S. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(31), 6246-6251. [Link]
-
ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as... [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Gloria, S. M., Winfrey, L., Gao, Y., & Pulis, A. P. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. PMC. [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5025-5105. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]
-
ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. [Link]
-
Reddit. (2021). r/Chempros - Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Senapati, S. K., Das, T., & Das, A. (2025). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Racemic Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Welcome to the technical support guide for the resolution of racemic Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating this chiral molecule. Enantiomerically pure forms of tetrahydroquinoline derivatives are vital building blocks in the synthesis of numerous pharmaceuticals, making their efficient resolution a critical step in drug discovery and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of racemic this compound important?
A1: The biological activity of chiral molecules, including many pharmaceuticals, is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Regulatory bodies like the FDA often mandate the development of single-enantiomer drugs.[3] Therefore, resolving the racemic mixture of this compound is crucial to isolate the biologically active enantiomer for further development.
Q2: What are the primary methods for resolving this racemic mixture?
A2: The most common and effective methods for resolving racemic amines and their derivatives like this compound are:
-
Classical Chemical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4][5][6][7]
-
Enzymatic Kinetic Resolution (EKR): EKR utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[1][8]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) can directly separate the enantiomers. This method is highly effective for both analytical and preparative-scale separations.[9][10]
Q3: Which method is best suited for large-scale resolutions?
A3: For large-scale applications (multi-gram to kilogram), classical chemical resolution via diastereomeric salt formation is often the most cost-effective and scalable method.[9] While chiral chromatography is excellent for smaller scales and analytical purposes, it can become prohibitively expensive for large-scale purifications.[9] Enzymatic resolutions can also be scaled up but may require process optimization to be economically viable.
Troubleshooting Guide: Classical Chemical Resolution via Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
Q4: I'm not getting any crystal formation after adding the chiral resolving agent. What could be the issue?
A4: Several factors can hinder crystallization:
-
Solvent Choice is Critical: The solvent system must be one in which the desired diastereomeric salt is sparingly soluble while the other salt and the resolving agent are more soluble. A screening of various solvents and solvent mixtures is often necessary.[9][11]
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystallization to occur. Try slowly evaporating the solvent or cooling the solution.
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can significantly impact salt formation and crystallization.[5] While a 1:1 ratio is a common starting point, varying this ratio can sometimes induce precipitation.
-
Resolving Agent Incompatibility: The chosen chiral resolving agent may not form a stable, crystalline salt with your compound. It is common to screen several different chiral acids.[7] Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][6]
Q5: The enantiomeric excess (e.e.) of my resolved product is low after crystallization. How can I improve it?
A5: Low enantiomeric excess is a common challenge. Here are some strategies to improve it:
-
Recrystallization: One or more recrystallizations of the diastereomeric salt are often necessary to enhance the enantiomeric purity.[4] Monitor the optical rotation of the crystals after each recrystallization; the process is complete when the rotation no longer changes.[6]
-
Optimize Cooling Rate: A slow, controlled cooling process generally leads to larger, purer crystals. Rapid cooling can trap impurities and the undesired diastereomer.
-
Solvent System Refinement: The composition of the solvent can influence the selectivity of the crystallization. Experiment with different solvent polarities and mixtures.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt (if available) can induce selective crystallization.[12]
Q6: How do I recover the free amine from the diastereomeric salt?
A6: After separating the desired diastereomeric salt, the chiral resolving agent must be removed to obtain the enantiomerically pure amine. This is typically achieved by:
-
Dissolving the salt in water or an appropriate solvent.
-
Adding a strong base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the amine and neutralize the chiral acid.[4][6]
-
Extracting the free amine into an organic solvent.
-
Washing and drying the organic layer, followed by solvent evaporation to yield the purified enantiomer.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high stereoselectivity of enzymes. For a secondary amine ester like the target molecule, a common approach is lipase-catalyzed hydrolysis or aminolysis.[8]
Q7: My enzymatic resolution is very slow or shows no conversion. What are the potential causes?
A7: Low or no enzymatic activity can be due to several factors:
-
Enzyme Choice: Not all lipases will be effective. It is essential to screen a panel of different lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia) to find one with good activity and enantioselectivity for your substrate.[8][13]
-
Reaction Conditions:
-
Solvent: Lipases are often more active in non-polar organic solvents like diisopropyl ether or toluene.[1][14] Polar solvents can strip the essential water layer from the enzyme, leading to deactivation.
-
Temperature: Each enzyme has an optimal temperature range. Typically, reactions are run between 30-50°C. Excessively high temperatures can denature the enzyme.
-
Water Content: While many enzymatic reactions are run in organic solvents, a small amount of water is crucial for lipase activity. The optimal water content needs to be determined empirically.
-
-
Enzyme Inhibition: The substrate or product itself might be inhibiting the enzyme. Try running the reaction at a lower substrate concentration.
Q8: The enantioselectivity (E-value) of my enzymatic resolution is poor. How can I improve it?
A8: The enantioselectivity is a measure of how well the enzyme discriminates between the two enantiomers. To improve it:
-
Screen Different Enzymes: This is the most critical factor. Different lipases can exhibit vastly different, and sometimes opposite, enantioselectivities.[15]
-
Modify the Substrate: While not always feasible, altering the ester group (e.g., from methyl to ethyl or another group) can sometimes dramatically improve enantioselectivity.
-
Acyl Donor Choice (for transesterification/aminolysis): The choice of the acylating agent is crucial.[8] For example, in an acylation reaction, vinyl acetate is often a good acyl donor because the leaving group tautomerizes to acetaldehyde, making the reaction irreversible.[13]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the E-value, although it will also slow down the reaction rate.
Q9: How do I stop the reaction at the ideal point (around 50% conversion)?
A9: For a kinetic resolution, the highest enantiomeric excess for both the product and the unreacted starting material is theoretically achieved at 50% conversion.
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction over time. This is typically done by taking small aliquots from the reaction mixture and analyzing them by chiral HPLC or GC.
-
Stopping the Reaction: Once the desired conversion is reached, the enzyme must be removed to stop the reaction. For immobilized enzymes (like Novozym® 435), this is easily done by filtration.[1] For free enzymes, a workup procedure involving extraction is necessary.
Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is a general guideline for the kinetic resolution of this compound via enantioselective acylation.
1. Materials and Reagents:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)[1]
-
Anhydrous organic solvent (e.g., Diisopropyl ether)
-
Acyl donor (e.g., Vinyl acetate)[1]
-
Molecular sieves (optional, to maintain anhydrous conditions)
2. Reaction Setup:
-
To a round-bottom flask, add the racemic methyl ester (1 equivalent).
-
Add anhydrous diisopropyl ether (to a concentration of ~0.1 M).
-
Add the acyl donor, vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the acyl donor relative to the desired 50% conversion can be beneficial.
-
Add the immobilized lipase (e.g., 25 mg per mmol of substrate).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).
3. Monitoring and Work-up:
-
Monitor the reaction progress by periodically taking samples, filtering out the enzyme, and analyzing the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
4. Separation:
-
The resulting mixture contains the unreacted (S)-enantiomer (assuming the R-enantiomer is preferentially acylated) and the N-acetylated (R)-enantiomer.
-
This mixture of an amine and an amide can be readily separated using standard column chromatography or by an acid-base extraction.
Troubleshooting Guide: Chiral HPLC Separation
Chiral HPLC is an indispensable tool for both analyzing the success of a resolution and for preparative separation.
Q10: I'm seeing poor or no separation between the enantiomers on my chiral column.
A10: Failure to achieve separation can be frustrating. Consider these points:
-
Column Choice: The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including tetrahydroquinoline derivatives.[10][16] You may need to screen several different chiral columns.
-
Mobile Phase Composition:
-
Normal Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) is typical. The ratio of these components dramatically affects retention and resolution.
-
Reversed-Phase: For some applications, a mobile phase of acetonitrile or methanol with an aqueous buffer can be used.[3][17]
-
Additives: For basic analytes like your tetrahydroquinoline, adding a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase in normal phase mode can significantly improve peak shape and resolution by masking active sites on the silica support.
-
-
Flow Rate: Lowering the flow rate can increase the interaction time with the CSP and sometimes improve resolution, though it will lengthen the analysis time.[10]
Q11: My peaks are broad or tailing.
A11: Poor peak shape can compromise resolution and quantification.
-
Secondary Interactions: For basic compounds, peak tailing is often caused by interactions with acidic silanol groups on the stationary phase. As mentioned above, adding a basic modifier (like DEA) to the mobile phase is a common solution.[10]
-
Sample Overload: Injecting too much sample can lead to broad, distorted peaks. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated. Reversing the column and flushing it (for back-flushable columns only) or using a dedicated cleaning procedure might help.[18]
Q12: My retention times are drifting between injections.
A12: Drifting retention times indicate that the system is not equilibrated.
-
Insufficient Equilibration: Chiral columns, especially in normal phase, can require long equilibration times when the mobile phase is changed. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Mobile Phase Changes: If the mobile phase is a mixture, ensure it is well-mixed and that there is no selective evaporation of one of the components over time.
Data Summary Table: Comparison of Resolution Methods
| Method | Key Advantages | Key Disadvantages | Best Suited For | Typical Troubleshooting Focus |
| Diastereomeric Salt Crystallization | Scalable, cost-effective for large quantities.[9] | Trial-and-error intensive, may require multiple recrystallizations.[4][7] | Process chemistry, large-scale production. | Solvent screening, stoichiometry, crystallization conditions. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions.[8][19] | Limited to 50% theoretical yield for one enantiomer, requires enzyme screening. | Medium to large-scale synthesis, biocatalysis applications. | Enzyme selection, solvent, temperature, acyl donor. |
| Chiral HPLC/SFC | High resolution, applicable to a wide range of compounds, fast method development.[9] | Expensive for large-scale purification, requires specialized columns.[9] | Analytical QC, small-scale preparative work, high-purity requirements. | Column selection, mobile phase optimization (modifiers, additives). |
Logical Relationship Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 15. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Welcome to the technical support center for the purification of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude sample of this compound?
The impurity profile of your crude product will largely depend on the synthetic route employed. For syntheses involving the reduction of the corresponding quinoline or a Pictet-Spengler type reaction, common impurities may include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Over-reduced or Incompletely Reduced Species: If your synthesis involves the reduction of a quinoline, you might have partially hydrogenated intermediates or byproducts.
-
Side-Reaction Products: The Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinolines (structurally similar to your compound), can sometimes yield side products depending on the reaction conditions.[1][2]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Degradation Products: Tetrahydroquinoline derivatives can be susceptible to oxidation, especially if exposed to air and light over extended periods.[3]
Q2: My crude product is a dark oil. Is this normal, and how can I best purify it?
It is not uncommon for crude tetrahydroquinoline derivatives to be oils or discolored solids due to minor impurities.[4] A dark color often indicates the presence of oxidized species or other chromophoric impurities. The purification strategy will depend on the nature of the impurities. A good starting point is to attempt purification by column chromatography, as it is effective for separating a wide range of compounds.[5] If the compound is thermally stable, vacuum distillation could be an option for removing non-volatile impurities.
Q3: I am struggling to get my compound to crystallize. What are some good solvent systems to try for recrystallization?
For nitrogen-containing heterocyclic compounds like this compound, a systematic approach to solvent selection is key. Here are some commonly successful solvent systems for similar compounds that you can try:
-
Single Solvent Systems: Ethanol, methanol, isopropanol, ethyl acetate, or toluene.
-
Two-Solvent Systems: A combination of a solvent in which your compound is soluble (e.g., dichloromethane, ethyl acetate, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, water).[1]
A good practice is to perform small-scale solubility tests in a variety of solvents to identify a suitable system where the compound is sparingly soluble at room temperature but readily soluble upon heating.
Q4: My compound streaks on the silica gel TLC plate. How can I get clean spots and good separation in column chromatography?
Streaking of basic compounds like tetrahydroquinolines on silica gel is a common issue. This is due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et3N) is added to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.
-
Use a deactivated silica gel. Some commercially available silica gels are treated to be less acidic.
-
Consider alternative stationary phases. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound is too polar and is sticking to the column. | Increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough to elute your compound. Consider adding a more polar solvent like methanol to your mobile phase (up to 10%).[6] |
| Compound is unstable on silica gel. | Add triethylamine to the eluent to neutralize the silica. Work quickly and avoid letting the column run dry. Consider using a less acidic stationary phase like neutral alumina. |
| Improper solvent system selection. | Perform thorough TLC analysis before running the column to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 for good separation. |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Issue 2: Compound Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated. | Try using a more dilute solution. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Impurities are inhibiting crystallization. | Try to pre-purify the crude material by a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Inappropriate solvent system. | Experiment with different solvent systems. Sometimes a switch to a different solvent pair can promote crystal growth. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Dry-pack the column with silica gel (230-400 mesh).
- Add another thin layer of sand on top of the silica gel.
2. Eluent Preparation:
- Based on TLC analysis, prepare the mobile phase. A good starting point for tetrahydroquinoline derivatives is a mixture of ethyl acetate and hexanes.[5]
- Crucially, add 1% triethylamine to the eluent mixture to prevent streaking.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as the dry-loading method and generally gives better separation.
- Carefully add the dry-loaded sample to the top of the prepared column.
4. Running the Column:
- Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the elution.
- Collect fractions and monitor the separation by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In a small test tube, add a small amount of your crude product.
- Add a few drops of a chosen solvent and observe the solubility at room temperature.
- If insoluble, gently heat the mixture. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
- If the compound is very soluble at room temperature, that solvent may be suitable as the "soluble" component of a two-solvent system.
2. Recrystallization Procedure:
- Place the crude product in an Erlenmeyer flask.
- Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
- If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to decolorize it. Hot filter the solution to remove the carbon.
- Allow the solution to cool slowly to room temperature. Crystal formation should begin.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Diagram of Recrystallization Process:
Caption: Step-by-step workflow for purification by recrystallization.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating your basic product from neutral or acidic impurities.
1. Dissolution:
- Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
2. Acidic Extraction:
- Transfer the organic solution to a separatory funnel.
- Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
- Shake the funnel vigorously, venting frequently.
- Allow the layers to separate. The protonated this compound will move to the aqueous layer.
- Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid.
3. Basification and Re-extraction:
- Combine the acidic aqueous extracts.
- Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper). Your product should precipitate or form an oil.
- Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
4. Final Work-up:
- Combine the organic extracts.
- Wash with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
- Filter off the drying agent and evaporate the solvent to yield the purified product.[7]
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For related compounds, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is often used.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the spectra is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
By following these guidelines and troubleshooting steps, you should be well-equipped to successfully purify this compound for your research and development needs.
References
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. (n.d.). pubs.rsc.org. Retrieved January 15, 2026, from [Link]
- Abdullah, J. A. (2016). practical organic chemistry.
- Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. (2022). MDPI.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. (2024).
- A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. (2021). MDPI.
-
14.6.21 Alkaloids. (n.d.). Maharaja College, Ara. Retrieved January 15, 2026, from [Link]
- Prescribed drugs containing nitrogen heterocycles: an overview. (2021).
- Prescribed drugs containing nitrogen heterocycles: an overview. (2020). Royal Society of Chemistry.
-
Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
-
Thermodynamics of tetrahydroquinoline oxidation. The detailed... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
-
Progress in the Chemistry of Tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021). MDPI.
-
Practical Heterocyclic Chemistry. (n.d.). VDOC.PUB. Retrieved January 15, 2026, from [Link]
- Methyl 2-(2-pyridyl)quinoline-4-carboxylate. (2018).
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021).
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2006).
- Synthesis of 6-methoxyl-1, 2, 3, 4 tetrahydroquinoline-5 methyl ester carboxylate. (n.d.). Google Patents.
- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. (n.d.). Google Patents.
-
Handbook of heterocyclic chemistry. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
- Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. (2012).
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Handbook of Heterocyclic Chemistry. (2010). Google Books.
-
methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. (n.d.). Sunway Pharm Ltd. Retrieved January 15, 2026, from [Link]
-
(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate hydrochloride. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]
- Recrystallization method of high-selectivity pregabalin intermediate. (n.d.). Google Patents.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Reduction
Welcome to the technical support center for quinoline reduction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates during the synthesis of tetrahydroquinolines and related reduced derivatives. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Section 1: Catalyst-Related Issues
The catalyst is the heart of most quinoline reduction reactions. Low conversion rates are frequently traced back to issues with catalyst activity, selection, or stability.
FAQ 1: My catalytic hydrogenation is sluggish or has stalled completely. What are the likely causes related to the catalyst?
Low or no conversion in a catalytic hydrogenation points towards a problem with the catalyst's ability to perform its function. The primary suspects are catalyst deactivation (poisoning), improper activation, or simply the wrong choice of catalyst for your specific substrate.
Potential Causes & Troubleshooting Steps:
-
Catalyst Poisoning: Quinolines themselves, being nitrogen-containing heterocycles, can act as catalyst poisons, especially for highly active metals like palladium.[1] Other common poisons include sulfur compounds, halides, and residual reagents from previous synthetic steps.[1]
-
Solution: Ensure the utmost purity of your quinoline substrate. Consider passing it through a plug of silica gel or activated carbon before use. If sulfur or halide contamination is suspected from upstream reactions, purification by recrystallization or distillation is essential.
-
-
Inactive Catalyst: The catalyst may be old, have been improperly stored (e.g., exposed to air, deactivating a pyrophoric catalyst), or may not have been activated correctly.
-
Inappropriate Catalyst Choice: Not all catalysts are created equal. The choice depends on the desired product (e.g., 1,2,3,4-tetrahydroquinoline vs. 1,2-dihydroquinoline) and the functional groups on your substrate.
Protocol 1: Quick Test for Catalyst Activity
Before committing to a large-scale reaction, it's prudent to run a small-scale test to confirm catalyst activity.
Materials:
-
Standard, high-purity quinoline (as a positive control)
-
Your quinoline substrate
-
Catalyst to be tested
-
Appropriate solvent and reaction vessel
Procedure:
-
Set up two small-scale reactions in parallel. One with the standard quinoline and one with your substrate.
-
Use identical, optimized reaction conditions for both (catalyst loading, temperature, pressure, solvent).
-
Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
-
Expected Outcome: If the reaction with the standard quinoline proceeds to high conversion while the reaction with your substrate does not, it strongly suggests an issue with your substrate (e.g., impurities) rather than an inherently inactive catalyst. If neither reaction proceeds, the catalyst itself is likely inactive.
Diagram 1: Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Section 2: Reaction Conditions and Reagents
Even with an active catalyst, suboptimal reaction conditions are a frequent cause of low conversion. Temperature, pressure, solvent, and the choice of reducing agent all play critical roles.
FAQ 2: I'm using a well-known procedure, but my conversion rate is still low. Which reaction parameters should I investigate first?
The "usual suspects" are temperature, hydrogen source/pressure, and solvent. A systematic approach to optimizing these is key.
Troubleshooting & Optimization Strategies:
-
Reaction Temperature: Many reductions are sensitive to temperature.[5]
-
Too Low: The reaction may lack the necessary activation energy, resulting in a slow rate.
-
Too High: Can lead to catalyst degradation (sintering) or the formation of byproducts.[6]
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the progress.[6] Conversely, if byproduct formation is observed, try lowering the temperature.
-
-
Hydrogen Source & Pressure (for Hydrogenation):
-
Insufficient Pressure: For catalytic hydrogenations using H₂ gas, low pressure can be a limiting factor. Ensure your system is properly sealed and pressurized. Typical pressures can range from atmospheric to 100 atm, depending on the catalyst and substrate.[7]
-
Transfer Hydrogenation Reagent Stoichiometry: When using transfer hydrogenation sources like Hantzsch esters or formic acid, ensure the stoichiometry is correct.[4][8] Often, an excess of the hydrogen donor is required.[9]
-
Solution: For H₂ gas, try increasing the pressure. For transfer hydrogenation, increase the equivalents of the hydrogen donor (e.g., from 1.5 to 2.5 equivalents).
-
-
Solvent Choice: The solvent affects reactant solubility and can influence catalyst activity.
-
Poor Solubility: If your quinoline substrate is not fully dissolved, the reaction will be slow.
-
Solvent-Catalyst Incompatibility: Some solvents can compete with the substrate for active sites on the catalyst. For some cobalt-catalyzed systems, water has been found to be essential for activity, while other organic solvents failed.[10]
-
Solution: If solubility is an issue, switch to a solvent in which your substrate is more soluble.[6] Consult literature for solvent systems proven to be effective with your chosen catalyst. Common solvents include alcohols (MeOH, EtOH), THF, and in some cases, water.[10][11]
-
Table 1: Comparison of Common Hydrogen Sources for Quinoline Reduction
| Hydrogen Source | Common Catalysts | Typical Conditions | Pros | Cons |
| H₂ Gas | Pd/C, PtO₂, Co, Ni | 30-100 atm, 25-100 °C[7][10] | High atom economy, clean byproduct (none) | Requires specialized high-pressure equipment |
| Hantzsch Ester | Chiral Phosphoric Acids, Boronic Acids[12][13] | Room temp to 60 °C[14][15] | Mild conditions, good for chemoselectivity[15] | Stoichiometric byproduct, can be costly |
| Formic Acid | Co, Ru, Ir complexes[4] | Mild temperatures | Readily available, inexpensive | Can be acidic, may not be suitable for acid-sensitive substrates |
| Ammonia Borane (H₃N·BH₃) | Cobalt complexes[8] | Room temperature | High reactivity, mild conditions | Stoichiometric boron and ammonia byproducts |
| Sodium Borohydride (NaBH₄) | Often used with an acid or catalyst | 0 °C to reflux[11] | Inexpensive, easy to handle | Lower reactivity, often requires additives, may not reduce quinolines alone[16] |
Section 3: Substrate-Specific Issues
The structure and purity of the quinoline substrate itself can dramatically impact the reaction's success.
FAQ 3: My reaction works for simple quinoline, but fails for my substituted derivative. Why?
Substituents on the quinoline ring can influence the reaction through electronic and steric effects.
Potential Causes & Solutions:
-
Steric Hindrance: Bulky groups near the nitrogen-containing ring can physically block the substrate from accessing the catalyst's active sites.
-
Solution: Consider using a less sterically demanding catalyst or a homogeneous catalyst which may be less susceptible to steric hindrance. Increasing reaction temperature might also help overcome the energy barrier.
-
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Can make the quinoline ring more electron-deficient and sometimes more difficult to reduce.
-
Electron-Donating Groups (EDGs): Generally make the ring more electron-rich and easier to reduce.
-
Solution: The catalyst choice is critical here. Some catalytic systems are more tolerant of a wide range of functional groups than others. For example, certain cobalt-catalyzed transfer hydrogenations show broad functional group tolerance.[4]
-
-
Chelating Groups: Substituents like hydroxyl (-OH) or carboxyl (-COOH) groups can chelate to the metal center of the catalyst, potentially deactivating it. An acidic phenolic OH group, for instance, has been shown to corrupt catalytically active species in some systems.[17]
-
Solution: Protect the interfering functional group before the reduction step. For example, a hydroxyl group can be protected as a silyl ether, and a carboxylic acid can be protected as an ester.
-
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Stability issues of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in solution
Introduction
Welcome to the technical support center for Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chiral building block in their experiments.[1] The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[2][3][4] However, the ester functionality and the partially saturated heterocyclic ring present specific stability challenges in solution. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify, understand, and mitigate potential stability issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting & FAQs
FAQ 1: My compound purity is decreasing during storage in solution. What are the primary causes?
Answer: The degradation of this compound in solution is typically driven by two primary chemical pathways: hydrolysis of the methyl ester and oxidation of the tetrahydroquinoline ring. A third, less common factor is photodegradation if samples are not adequately protected from light. The specific pathway that predominates is highly dependent on the solution's properties, including pH, solvent, presence of dissolved oxygen, and exposure to light and heat.
-
Hydrolysis: The ester group is susceptible to cleavage, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[5][6][7] This is often the most common degradation pathway in aqueous buffers outside of a neutral pH range.
-
Oxidation: The tetrahydroquinoline ring can be oxidized to form various products, including the corresponding quinoline, dihydroquinolones, or other oxygenated species.[8][9][10] This process can be catalyzed by trace metals, initiated by dissolved oxygen, or accelerated by heat. This degradation is often accompanied by a visible color change in the solution (e.g., turning yellow or brown).
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation, often through radical mechanisms.[11]
A systematic approach, known as a forced degradation study, is the most effective way to identify the specific liabilities of your compound in your experimental matrix.[12][13][14][15]
This workflow helps determine the primary degradation driver.
Caption: Workflow for initial stability troubleshooting.
FAQ 2: I'm observing a new, more polar peak in my HPLC analysis after preparing my compound in an aqueous buffer. Is this hydrolysis?
Answer: Yes, the appearance of a new, more polar peak (i.e., having a shorter retention time on a reverse-phase column) is a classic indicator of ester hydrolysis. The resulting carboxylic acid (1,2,3,4-tetrahydroquinoline-3-carboxylic acid) is significantly more polar than the parent methyl ester.
Causality: Ester hydrolysis can be catalyzed by either acid or base.[5][16]
-
Base-catalyzed hydrolysis (saponification): This is typically much faster than acid-catalyzed hydrolysis.[5] Hydroxide ions act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is often a significant issue in basic buffers (pH > 8).
-
Acid-catalyzed hydrolysis: This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Significant degradation may be observed in strongly acidic conditions (pH < 3). The compound generally exhibits maximum stability in a slightly acidic to neutral pH range (approx. pH 3-7).[17]
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9).
-
Incubate Samples: Dissolve your compound at a known concentration in each buffer. It is crucial to minimize the amount of organic co-solvent (like DMSO or ACN) to less than 1-5% to accurately reflect the aqueous stability.
-
Time-Point Analysis: Aliquot samples for immediate analysis (T=0) and incubate the rest at a controlled temperature (e.g., 40°C to accelerate degradation).[12]
-
Analyze: Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) using a validated stability-indicating HPLC method.
-
Interpret Results: Plot the percentage of the parent compound remaining versus time for each pH. A significantly faster rate of degradation at low and/or high pH values confirms hydrolytic instability. The identity of the degradant can be confirmed by LC-MS, where it should have a mass corresponding to the free acid.
-
pH Control: Formulate your solutions in a buffer system where the compound shows maximum stability, likely between pH 3 and 7.[17]
-
Aprotic Solvents: If the experimental design allows, prepare stock solutions and store them in a dry aprotic solvent (e.g., DMSO, acetonitrile) at low temperatures (-20°C or -80°C).
-
Prepare Fresh: For aqueous experiments, prepare the solutions immediately before use from a freshly prepared or properly stored aprotic stock.
| pH Condition | Expected Degradation Rate | Primary Mechanism |
| < 3 | Moderate to Fast | Acid-Catalyzed Hydrolysis |
| 3 - 7 | Slow / Minimal | General Stability |
| > 8 | Fast to Very Fast | Base-Catalyzed Hydrolysis |
FAQ 3: My solution of the compound is turning yellow/brown upon standing. What is causing this color change?
Answer: A yellow or brown color change is a strong indicator of oxidative degradation. Tetrahydroquinolines are known to be susceptible to oxidation, which can lead to the formation of highly conjugated systems that absorb visible light.[8][18]
Causality: The oxidation of the THQ ring can proceed through several mechanisms. The secondary amine and the benzylic-type C-H bonds are particularly susceptible. The process often involves the formation of an initial radical or iminium intermediate, which can then react with oxygen or other oxidizing agents to form a variety of products, including the fully aromatized quinoline derivative or 3,4-dihydroquinolones.[9][10] This process can be auto-oxidative (reacting with dissolved O₂) and may be accelerated by trace metal impurities, light, or elevated temperatures.
Caption: Key degradation pathways for the target compound.
-
Inert Atmosphere: Prepare two identical sets of solutions. For one set, use a solvent that has been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Prepare the sample in a vial, flush the headspace with the inert gas, and seal tightly.
-
Control: Prepare the second set as usual, with exposure to ambient air.
-
Add Antioxidant: As a self-validating step, prepare a third sample under normal atmospheric conditions but add a small amount of an antioxidant (e.g., BHT or ascorbic acid).
-
Incubate & Analyze: Store all samples under the same temperature and light conditions. Analyze by HPLC at various time points.
-
Interpret Results: If the sample prepared under the inert atmosphere or the one containing an antioxidant shows significantly less degradation (and less color change) than the control sample, this provides strong evidence for oxidative instability.
-
De-gassed Solvents: Use solvents that have been purged with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: When storing solutions, flush the headspace of the vial with an inert gas before sealing.
-
Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant to your stock solution.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a small amount of a chelating agent like EDTA to aqueous solutions.
-
Storage: Store solutions at low temperatures (4°C or -20°C) to slow the rate of oxidation.
FAQ 4: The enantiomeric excess (ee) of my chiral compound is decreasing over time. Why is this happening?
Answer: A decrease in enantiomeric excess indicates that racemization is occurring. For this compound, the chiral center is at the C3 position, which bears a proton. The loss of stereochemical integrity at this center is most likely due to the formation of a planar, achiral intermediate.
Causality: Racemization can be promoted by both acidic and basic conditions. The mechanism involves the reversible removal of the proton at the C3 position.
-
Base-catalyzed enolization: A base can abstract the acidic α-proton at C3, forming a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of both enantiomers.
-
Acid-catalyzed enolization: An acid can protonate the carbonyl oxygen, making the α-proton at C3 more acidic and easier to remove, again forming a planar enol intermediate that can be reprotonated non-stereoselectively.
While racemization of some chiral centers can be rapid[19], the stability of the C3 stereocenter in this specific THQ system needs to be experimentally verified under your conditions, as it may be less labile than other systems. However, if you are observing a loss of ee, this is the most probable mechanism.
-
Prepare Solutions: Prepare solutions of your enantiomerically pure compound in solvents or buffers of interest (e.g., acidic, neutral, basic).
-
Incubate: Store the solutions at a controlled temperature.
-
Chiral Analysis: At various time points (T=0, 8h, 24h, 48h), analyze the samples using a suitable chiral HPLC or SFC (Supercritical Fluid Chromatography) method capable of separating the two enantiomers.
-
Calculate ee: Determine the enantiomeric excess at each time point. A time-dependent decrease in ee is direct proof of racemization.
-
Avoid pH Extremes: Store and handle the compound in neutral or mildly acidic conditions where the rate of enolization is minimized.
-
Low Temperature: Store solutions at low temperatures to reduce the kinetic rate of both proton abstraction and reprotonation.
-
Aprotic Solvents: Racemization is often much slower in aprotic solvents compared to protic or aqueous systems.
References
-
Goti, A., Cacciarini, M., Cardona, F., & Fante, C. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]
-
Zhu, L., Li, W., & Li, H. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry. [Link]
-
Zhu, L., Li, W., & Li, H. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. OUCI. [Link]
-
Zhu, L., Li, W., & Li, H. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. [Link]
-
Li, G., et al. (2020). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Chemical Communications. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Pharmapproach. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. [Link]
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (n.d.). Proposed mechanistic pathways for formation of tetrahydroquinoline and quinoline products. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
-
MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Bunce, R. A., Nammalwar, B., & Schiel, T. H. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
PMC. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
-
Jones, A. M., et al. (2018). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. MedChemComm. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
MDPI. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]
-
Thumma, S., et al. (2008). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. The AAPS Journal. [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Jansa, P., et al. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Collection of Czechoslovak Chemical Communications. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]
-
Nakahara, D., et al. (2001). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
-
PubMed. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. [Link]
Sources
- 1. 3D-FM44105 - methyl-1234-tetrahydroquinoline-2-carboxylate… [cymitquimica.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatutor.org [pharmatutor.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ars.usda.gov [ars.usda.gov]
- 17. Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the 1,2,3,4-Tetrahydroquinoline Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1,2,3,4-tetrahydroquinoline (THQ) moiety. This guide is designed to provide in-depth, field-proven insights into preventing the unwanted oxidation of the THQ ring system, a common challenge during synthesis, purification, and storage. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity of your compounds.
Understanding the Instability: The Oxidation Pathway
The 1,2,3,4-tetrahydroquinoline ring is susceptible to oxidation, leading to the formation of quinoline as the final aromatic product. This process involves the loss of four hydrogen atoms and can be initiated by various factors including atmospheric oxygen, light, and trace metal impurities. The oxidation often proceeds in a stepwise manner, first forming a dihydroquinoline intermediate.[1] This transformation can significantly alter the biological activity and physicochemical properties of your target molecule.
Below is a generalized pathway illustrating the oxidation of the THQ ring.
Caption: Generalized oxidation pathway of 1,2,3,4-tetrahydroquinoline to quinoline.
Frequently Asked Questions & Troubleshooting
Q1: My purified 1,2,3,4-tetrahydroquinoline derivative is changing color (e.g., turning yellow or brown) upon storage. What is happening and how can I prevent it?
A1: The observed color change is a classic indicator of oxidation.[2] The formation of conjugated systems, such as the dihydroquinoline intermediate and the fully aromatic quinoline, leads to the absorption of visible light, resulting in a colored appearance. To mitigate this, proper storage is critical.
Troubleshooting Protocol: Storage of 1,2,3,4-Tetrahydroquinoline Derivatives
-
Inert Atmosphere: The most crucial step is to minimize contact with oxygen. Store your compound under an inert atmosphere, such as argon or nitrogen.[2]
-
Light Protection: Oxidation can be photochemically initiated. Always store your samples in amber vials or wrap the container with aluminum foil to protect it from light.[3]
-
Temperature Control: Store the compound in a cool and dry place.[2][4] For long-term storage, a refrigerator or freezer is recommended, provided the compound is stable at lower temperatures and the container is well-sealed to prevent moisture condensation upon removal.
-
Container Choice: Use tightly sealed containers to prevent exposure to air and moisture.[4][5] Glass vials with PTFE-lined caps are an excellent choice.
Q2: I'm observing the formation of byproducts during my reaction to synthesize a THQ derivative. Could this be due to oxidation?
A2: Yes, oxidation can occur during the synthesis itself, especially if the reaction conditions are harsh or involve oxidizing agents. Several synthetic strategies for THQs involve reductive cyclization or hydrogenation of quinolines.[6][7][8][9] In these cases, ensuring the complete reduction and preventing re-oxidation is key.
Preventative Measures During Synthesis:
-
Degas Solvents: Before use, degas your reaction solvents by bubbling argon or nitrogen through them for at least 15-30 minutes. This removes dissolved oxygen.
-
Maintain Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation.
-
Quench Carefully: During the workup, be mindful of exposing the THQ derivative to air for extended periods, especially in the presence of metal catalysts that could promote aerobic oxidation.[10]
Q3: Can I add a stabilizer to my 1,2,3,4-tetrahydroquinoline sample to prevent oxidation?
A3: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be handled in the air for extended periods.[2] However, the choice of antioxidant must be carefully considered to ensure it doesn't interfere with your downstream applications.
| Antioxidant | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common radical scavenger. Ensure its solubility in your solvent system and compatibility with your experiment.[2] |
| Tocopherol (Vitamin E) | 0.01 - 0.05% (w/v) | A natural antioxidant. May be preferable for biological applications. |
Experimental Protocol: Use of Antioxidants
-
Compatibility Test: Before adding an antioxidant to your bulk sample, perform a small-scale compatibility test to ensure it doesn't react with your THQ derivative or interfere with analytical methods.
-
Stock Solution: Prepare a stock solution of the antioxidant in a suitable solvent.
-
Addition: Add a small aliquot of the antioxidant stock solution to your THQ solution to achieve the desired final concentration.
-
Mixing: Gently mix the solution to ensure homogeneity.
Q4: How can I monitor the degradation of my 1,2,3,4-tetrahydroquinoline derivative?
A4: Several analytical techniques can be employed to monitor the stability of your compound and detect the formation of oxidation products.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate the parent THQ from its more polar oxidation products.[2][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. The appearance of new peaks with shorter retention times can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable for analyzing the volatile THQ and its quinoline byproduct.[11]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the presence of impurities. The oxidized quinoline product will likely have a different Rf value.
The logical workflow for addressing potential THQ oxidation is summarized in the diagram below.
Caption: Troubleshooting workflow for preventing THQ oxidation.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 1,2,3,4-Tetrahydroquinoline(635-46-1) - ChemicalBook. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 1,2,3,4-Tetrahydroquinoline - ChemicalBook. (2025).
- Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. - Filo. (2025).
- Preventing degradation of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol during experiments - Benchchem. (n.d.).
- AK Scientific, Inc. Safety Data Sheet. (n.d.).
- HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4 - Semantic Scholar. (1995).
- Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram - ResearchGate. (n.d.).
- 14 - SAFETY DATA SHEET. (n.d.).
- ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. (n.d.).
- Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection - Benchchem. (n.d.).
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives - ResearchGate. (2025).
- Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments | Request PDF - ResearchGate. (2025).
- Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action | Request PDF - ResearchGate. (n.d.).
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.).
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. (2023).
- Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr... - ResearchGate. (n.d.).
- Application Notes & Protocols for the Analytical Detection of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol - Benchchem. (n.d.).
- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods - Benchchem. (n.d.).
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. (2022).
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (2024).
- 1,2,3,4-Tetrahydroquinoline, 98% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. (n.d.).
- 1,2,3,4-Tetrahydroquinoline 98 635-46-1 - Sigma-Aldrich. (n.d.).
- 1,2,3,4-Tetrahydroquinoline, 98% - Fisher Scientific. (n.d.).
- Tetrahydroquinoline - Wikipedia. (n.d.).
Sources
- 1. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling the Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate for Library Production
Welcome to the Technical Support Center for the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists involved in the production of compound libraries based on the tetrahydroquinoline scaffold. Here, we provide not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure a successful and scalable synthesis.
Introduction
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive starting point for the development of novel therapeutics. The targeted synthesis of derivatives, such as this compound, is a critical step in the creation of diverse chemical libraries for high-throughput screening.
This guide will focus on a robust and scalable synthetic route, addressing common challenges encountered during scale-up and providing solutions to ensure consistent yield and purity.
Recommended Synthetic Pathway: Reductive Amination of a Keto Ester Precursor
While several methods exist for the synthesis of tetrahydroquinolines, a highly effective and scalable approach involves the intramolecular reductive amination of a suitably functionalized aniline precursor. This method offers good control over the reaction and can be adapted for parallel synthesis, a key requirement for library production.
The overall synthetic strategy is a domino reaction sequence initiated by the reduction of an aromatic nitro group, which then undergoes intramolecular condensation and subsequent reduction to form the desired tetrahydroquinoline ring system.[1][2]
Visualizing the Workflow
The following diagram outlines the key steps in the proposed synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Part 1: Synthesis of Methyl 2-acetyl-3-(2-nitrophenyl)acrylate
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-nitrobenzaldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure acrylate precursor.
Part 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized methyl 2-acetyl-3-(2-nitrophenyl)acrylate (1.0 eq) in a suitable solvent, such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (5-10 wt% Pd/C, 50% wet).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.[2]
Troubleshooting Guide
Scaling up a synthesis often presents unforeseen challenges. This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction. - Side reactions, such as self-condensation of methyl acetoacetate. | - Ensure anhydrous conditions. - Optimize reaction time and temperature. - Consider a different base catalyst. |
| Incomplete Hydrogenation | - Inactive catalyst. - Insufficient hydrogen pressure. - Catalyst poisoning. | - Use fresh, high-quality Pd/C. - Increase hydrogen pressure. - Ensure starting materials and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Formation of Side Products | - Over-reduction of the ester group. - Incomplete cyclization leading to open-chain aniline derivatives. | - Monitor the reaction closely and stop it once the starting material is consumed. - Use a milder reducing agent or optimize reaction conditions (temperature, pressure). - Ensure efficient stirring to promote the intramolecular cyclization. |
| Difficulty in Purification | - Presence of closely related impurities. - Oily product that is difficult to crystallize. | - Optimize chromatographic conditions (solvent system, gradient). - Attempt salt formation to induce crystallization. - Consider derivatization to a more crystalline solid for purification, followed by deprotection. |
| Inconsistent Results at Scale | - Poor heat and mass transfer. - Non-homogeneity of the reaction mixture. | - Use a jacketed reactor with overhead stirring for better temperature control and mixing. - For highly exothermic steps, consider portion-wise addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the domino reaction in the second step?
A1: The domino reaction proceeds through a cascade of three key transformations:
-
Nitro Group Reduction: The palladium catalyst reduces the aromatic nitro group to an aniline.
-
Intramolecular Condensation: The newly formed aniline nitrogen attacks the ketone carbonyl intramolecularly to form a cyclic imine or enamine intermediate.
-
Imine/Enamine Reduction: The same catalyst then reduces the imine or enamine to the final tetrahydroquinoline product.[1]
Caption: Simplified mechanism of the domino reaction.
Q2: Can other reducing agents be used for the reductive amination step?
A2: Yes, other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used, but this would necessitate a two-step process: reduction of the nitro group first, followed by the reductive amination of the resulting amino ketone.[3] Catalytic hydrogenation is often preferred for its operational simplicity and cleaner reaction profile in a one-pot domino sequence.
Q3: How can I confirm the structure and purity of the final product?
A3: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compound and for monitoring reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (dry Pd/C). Ensure proper grounding of equipment and use appropriate safety measures for handling hydrogen.
-
Solvents: Use all flammable solvents in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q5: For library synthesis, what are the key parameters to optimize for parallel synthesis?
A5: For library production, consistency across multiple reactions is key. Focus on:
-
Reagent Dispensing: Use automated liquid handlers for accurate and precise dispensing of starting materials and reagents.
-
Reaction Temperature: Utilize reaction blocks with uniform heating and cooling to ensure consistent reaction temperatures across all wells.
-
Stirring: Ensure efficient and uniform mixing in each reaction vessel.
-
Work-up and Purification: Develop a streamlined work-up and purification protocol that can be parallelized, such as solid-phase extraction (SPE) or parallel HPLC.
Conclusion
The synthesis of this compound, while straightforward on a small scale, requires careful consideration of reaction conditions and potential pitfalls when scaling up for library production. By understanding the underlying chemistry and anticipating common challenges, researchers can develop a robust and efficient process to generate high-quality compound libraries for drug discovery programs. This guide provides a solid foundation for achieving that goal.
References
-
Bunce, R. A., et al. (2001). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. Available from: [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14146-14183. Available from: [Link]
-
Borrell, J. I., et al. (1995). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Collect. Czech. Chem. Commun., 60(7), 1196-1206. Available from: [Link]
-
Katritzky, A. R., et al. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. Available from: [Link]
-
Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. Available from: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Available from: [Link]
-
Wikipedia. (2023). Tetrahydroquinoline. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Bunce, R. A., et al. (2001). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. PubMed. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. Available from: [Link]
Sources
- 1. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Spectrum
The 1,2,3,4-tetrahydroquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Its conformational flexibility and synthetic tractability make it a cornerstone for drug design. Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, as a key derivative, serves as a versatile intermediate for constructing more complex molecular architectures. Accurate and unambiguous structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This guide moves beyond a mere listing of spectral data. It is designed to provide a deep, mechanistic understanding of the ¹H and ¹³C NMR spectra of the title compound. We will explore the causal relationships between molecular structure and spectral output, explain the rationale behind experimental choices, and compare the insights gained from 1D NMR with complementary techniques. This approach is designed not just to identify the compound, but to empower researchers to interpret similar spectra with confidence and scientific rigor.
Molecular Structure and Atom Numbering
To ensure clarity in our spectral assignments, we will adhere to the standard IUPAC numbering for the quinoline system. The structure and numbering are as follows:
Caption: Numbering scheme for this compound.
Experimental Protocol: Acquiring High-Fidelity Data
The quality of NMR data is foundational to its interpretation. A self-validating protocol ensures reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to observe N-H protons without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2][3]
-
Concentration: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference (0 ppm). If not present, a small amount can be added. For CDCl₃, the residual solvent peak at 7.26 ppm can also be used for calibration.[4]
2. Instrument Parameters (Example on a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative analysis.
-
Number of Scans (ns): 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce singlets for all carbons.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Quaternary and carbonyl carbons have longer relaxation times, so a longer delay ensures they are properly observed.
-
Number of Scans (ns): 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
¹H NMR Spectral Analysis: Decoding the Signals
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the protons.
Aromatic Region (δ 6.5 - 7.5 ppm)
The four protons on the benzene moiety (H5, H6, H7, H8) give rise to a complex pattern in this region. The nitrogen atom's lone pair donates electron density into the ring, particularly at the ortho (C8) and para (C6) positions, causing an upfield (shielding) shift relative to benzene.
-
H5 & H8: These protons are ortho to the fused ring junction. H8 is ortho to the electron-donating NH group and is expected to be the most shielded (furthest upfield) of the aromatic protons. H5 is adjacent to the C4 carbon of the saturated ring.
-
H6 & H7: These protons are further from the saturated ring. Their chemical shifts and multiplicities will arise from coupling to their neighbors. We expect to see patterns like a triplet or a doublet of doublets, depending on the relative magnitudes of the ortho and meta coupling constants.[5]
Aliphatic Region (δ 2.5 - 4.5 ppm)
This region contains the signals for the protons on the saturated heterocyclic ring, which often displays complex splitting due to its non-planar, chiral nature.
-
H3 (Methine Proton): This proton is on a chiral center and is flanked by the electron-withdrawing methyl carboxylate group and the C2/C4 methylene groups. This unique environment places its signal around δ 3.5-4.0 ppm. It will be coupled to the two diastereotopic protons at C2 and the two at C4, resulting in a complex multiplet.
-
H2 & H4 (Methylene Protons): The protons at C2 and C4 are diastereotopic because C3 is a stereocenter. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling).
-
H2 Protons: These are adjacent to the nitrogen atom and will be deshielded, appearing further downfield (e.g., δ 3.0-3.5 ppm). They will appear as two separate multiplets due to geminal coupling and vicinal coupling to H3.
-
H4 Protons: These protons are adjacent to the aromatic ring and the C3 methine. They typically appear further upfield than the H2 protons (e.g., δ 2.8-3.2 ppm) and will also present as two complex multiplets.
-
-
N-H Proton: The chemical shift of the secondary amine proton is variable (typically δ 3.5-4.5 ppm in CDCl₃) and often appears as a broad singlet.[6] Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methyl Ester Group
-
-OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They give rise to a sharp, characteristic singlet, typically found around δ 3.7 ppm.[7]
Data Summary: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.1 - 7.3 | m | - | 2H | Ar-H (e.g., H5, H7) |
| ~6.7 - 6.9 | m | - | 2H | Ar-H (e.g., H6, H8) |
| ~3.8 - 4.2 | br s | - | 1H | NH |
| ~3.75 | s | - | 3H | -OCH ₃ |
| ~3.6 - 3.8 | m | - | 1H | H 3 |
| ~3.1 - 3.4 | m | - | 2H | H 2 |
| ~2.9 - 3.2 | m | - | 2H | H 4 |
| Note: These are predicted values. Actual experimental values may vary slightly. |
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional roles.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears as a singlet in the far downfield region of the spectrum, typically around δ 172-175 ppm.[6]
-
Aromatic Carbons (δ 115 - 150 ppm): Six signals are expected for the aromatic portion.
-
Quaternary Carbons (C4a, C8a): These carbons, at the fusion of the two rings, are typically weaker in intensity. C8a, being directly attached to nitrogen, will be significantly deshielded.[8]
-
Protonated Carbons (C5, C6, C7, C8): Four distinct signals are expected for the CH carbons of the benzene ring. Their shifts are influenced by the electronic effects of the fused heterocyclic system.
-
-
Aliphatic Carbons (δ 25 - 60 ppm):
-
C3 (Methine Carbon): This carbon, bearing the ester group, will be found around δ 40-45 ppm.
-
C2 & C4 (Methylene Carbons): C2, being adjacent to the nitrogen, is the most deshielded of the aliphatic ring carbons (typically δ 45-50 ppm). C4, adjacent to the aromatic ring, will appear further upfield (typically δ 25-30 ppm).
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a sharp singlet in the upfield region, typically around δ 52 ppm.[7]
Data Summary: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | C =O (Ester) |
| ~145.0 | C 8a |
| ~129.0 | C 7 |
| ~127.5 | C 5 |
| ~123.0 | C 4a |
| ~118.0 | C 6 |
| ~115.0 | C 8 |
| ~52.5 | -OC H₃ |
| ~48.0 | C 2 |
| ~42.0 | C 3 |
| ~28.0 | C 4 |
| Note: These are predicted values. Quaternary carbon assignments often require 2D NMR for confirmation. |
Comparative Analysis: The Power of 2D NMR and Other Techniques
While 1D NMR provides a robust initial analysis, a multi-technique approach ensures absolute structural confirmation, a cornerstone of trustworthiness in scientific reporting.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are indispensable for unambiguously assigning signals, especially in complex regions of the spectrum. They provide a visual map of atomic connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. It would definitively link the H3 signal to the H2 and H4 signals, and map the connectivity of the aromatic protons (e.g., H5 to H6, H6 to H7, etc.), confirming their relative positions.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate for Structural Elucidation
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of fragments to explain the chemical logic behind the bond cleavages. We will explore the primary fragmentation pathways under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) conditions, compare the utility of this technique against other common analytical methods, and provide actionable experimental protocols for robust structural analysis.
The Analytical Imperative: Characterizing Tetrahydroquinoline Scaffolds
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The precise characterization of its derivatives, such as this compound, is critical for ensuring identity, purity, and stability in a research and development setting. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for de novo structural determination, mass spectrometry offers unparalleled speed, sensitivity, and specificity for molecular weight confirmation and structural fingerprinting, making it an indispensable tool in the modern analytical laboratory.
This guide focuses on Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺), a common scenario in ESI-MS, which generates even-electron ions that fragment via predictable, charge-directed pathways.[1][2]
The Logic of Fragmentation: Key Structural Motifs and Their Fates
The fragmentation pattern of this compound (Molecular Weight: 191.23 g/mol ) is governed by the interplay of its three key structural features: the cyclic secondary amine, the methyl ester, and the fused aromatic ring.
-
Cyclic Secondary Amines : Aliphatic and cyclic amines are well-known to undergo a characteristic α-cleavage in mass spectrometry.[3][4] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a highly stable, resonance-stabilized iminium ion.[5][6] For the tetrahydroquinoline ring, this makes the C2-C3 and C4-C4a bonds susceptible to cleavage.
-
Methyl Esters : Under ESI-MS/MS conditions, protonated methyl esters frequently undergo the neutral loss of methanol (CH₃OH, 32 Da). This is a common and diagnostically significant fragmentation pathway that results from the transfer of a proton to the ester carbonyl, followed by elimination.[7]
-
Tetrahydroquinoline Ring System : The saturated portion of the ring can undergo cleavages reminiscent of other saturated heterocycles. A Retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for six-membered unsaturated rings, has been observed in related systems like 5,6,7,8-tetrahydroquinoline, typically leading to the loss of ethene (C₂H₄, 28 Da).[8][9] While the saturated ring in the title compound lacks a double bond, an RDA-like fragmentation remains a plausible pathway.
Predicted ESI-MS/MS Fragmentation Pathways
Upon introduction into an ESI source in positive ion mode, the molecule readily protonates, most likely on the basic secondary amine nitrogen, to yield a precursor ion [M+H]⁺ at m/z 192.1 . Collision-Induced Dissociation (CID) of this ion is predicted to initiate several competing fragmentation cascades.
Primary Fragmentation Pathways from [M+H]⁺ (m/z 192.1)
The two most probable initial fragmentation steps involve the neutral loss of methanol from the ester group and a Retro-Diels-Alder-like cleavage of the saturated ring.
-
Pathway A: Loss of Methanol : The most anticipated fragmentation is the elimination of methanol (32.0 Da) from the protonated ester, leading to the formation of a stable acylium ion at m/z 160.1 . This fragment is often a major peak in the spectrum of such compounds. This acylium ion can subsequently lose carbon monoxide (CO, 28.0 Da) to produce a fragment at m/z 132.1 .
-
Pathway B: Retro-Diels-Alder (RDA)-like Reaction : A concerted RDA-type reaction across the saturated ring would result in the loss of methyl acrylate (C₄H₆O₂, 86.0 Da) as a neutral molecule. This cleavage would yield a fragment corresponding to the protonated quinoline core at m/z 132.1 . The observation of this ion would be strong evidence for this ring-cleavage mechanism.
-
Pathway C: α-Cleavage and Ring Opening : α-cleavage at the C2-C3 bond, facilitated by the nitrogen atom, would lead to a ring-opened radical cation. While less common for even-electron [M+H]⁺ ions, subsequent rearrangement and loss of the carbomethoxy group (•COOCH₃, 59.0 Da) could lead to a fragment at m/z 133.1 .
The proposed primary fragmentation cascade is visualized in the diagram below.
Caption: Proposed major fragmentation pathways under ESI-MS/MS.
Summary of Predicted Fragments
The following table summarizes the key diagnostic ions expected in the tandem mass spectrum.
| m/z (Nominal) | Proposed Formula | Neutral Loss | Proposed Structure/Mechanism |
| 192 | [C₁₁H₁₄NO₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 160 | [C₁₀H₁₀NO]⁺ | CH₃OH | Loss of methanol from the ester group |
| 132 | [C₉H₁₀N]⁺ | CH₃OH, CO | Subsequent loss of CO from the m/z 160 fragment |
| 132 | [C₉H₁₀N]⁺ | C₄H₆O₂ | Retro-Diels-Alder-like loss of methyl acrylate |
A Comparative Analysis of Analytical Techniques
While MS/MS provides a detailed fragmentation map, a comprehensive structural confirmation relies on an orthogonal approach. The choice of technique depends on the analytical question being asked—be it identity confirmation, purity analysis, or complete structural elucidation.
| Technique | Information Provided | Sensitivity | Speed | Key Advantage |
| ESI-MS/MS | Molecular weight, fragmentation pattern, structural fingerprint | High (pg-fg) | Fast (<5 min) | Excellent for rapid identification and mixture analysis. |
| GC-MS (EI) | Fragmentation library matching, volatile compound analysis | High (pg-ng) | Moderate | Provides reproducible spectra for library matching. |
| NMR (¹H, ¹³C) | Definitive atom connectivity, stereochemistry, quantitation | Low (mg) | Slow (hours) | Unambiguous structure elucidation. |
| FT-IR | Presence of functional groups (C=O, N-H, etc.) | Moderate (µg) | Fast (<2 min) | Quick confirmation of key functional groups. |
Causality Behind Technique Selection:
-
For high-throughput screening or reaction monitoring: ESI-MS/MS is the method of choice due to its speed and sensitivity. It quickly confirms if the product of the correct mass has been formed.
-
For identifying an unknown impurity: High-Resolution Mass Spectrometry (HRMS) would be used to obtain an accurate mass and predict the elemental formula, followed by MS/MS to propose a structure.
-
For the final, definitive proof of structure for a novel compound: A full suite of 1D and 2D NMR experiments is non-negotiable. MS data provides crucial corroborating evidence.
Experimental Protocols & Analytical Workflow
A self-validating protocol ensures that the results are robust and reproducible. This involves not only the analytical run itself but also proper sample preparation and system suitability checks.
Overall Analytical Workflow
Caption: A typical workflow for MS-based structural analysis.
Step-by-Step Protocol: ESI-MS/MS Analysis on a Q-TOF Mass Spectrometer
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL. The formic acid aids in protonation.
-
-
Instrumentation Setup (Positive Ion Mode) :
-
Ion Source : Electrospray Ionization (ESI)
-
Capillary Voltage : 3.5 kV
-
Sampling Cone Voltage : 30 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Cone Gas Flow (N₂) : 50 L/hr
-
Desolvation Gas Flow (N₂) : 800 L/hr
-
-
MS Full Scan Acquisition (Survey Scan) :
-
Mass Range : m/z 50-500
-
Scan Time : 0.5 seconds
-
Rationale: This initial scan is to confirm the presence and isolation purity of the protonated molecular ion [M+H]⁺ at m/z 192.1.
-
-
Tandem MS (MS/MS) Product Ion Scan :
-
Precursor Ion Selection : Isolate the ion at m/z 192.1 using the quadrupole.
-
Collision Gas : Argon
-
Collision Energy : Apply a collision energy ramp (e.g., 10-40 eV).
-
Rationale: Ramping the collision energy ensures that both low-energy (e.g., loss of methanol) and higher-energy (e.g., ring cleavage) fragmentations are observed in a single experiment, providing a comprehensive fragmentation spectrum.
-
-
Data Analysis :
-
Process the resulting spectrum to generate a centroided list of fragment ion masses.
-
Compare the observed m/z values with the predicted fragments in the table above. Calculate the mass accuracy for each fragment if using a high-resolution instrument.
-
Conclusion
The fragmentation pattern of this compound under ESI-MS/MS is dominated by predictable pathways driven by its core functional groups. The diagnostic loss of methanol (yielding m/z 160) and a potential Retro-Diels-Alder-like cleavage (yielding m/z 132) serve as key identifiers for this molecular class. While mass spectrometry provides a powerful and rapid means of structural fingerprinting, it is most effectively used as part of a multi-faceted analytical strategy, with techniques like NMR providing orthogonal and definitive structural proof. This guide provides the foundational knowledge for researchers to confidently interpret mass spectra, make informed decisions about their analytical strategies, and accelerate their research and development efforts.
References
-
Title: Mass Spectrometry of Some Common Functional Groups.[3] Source: Chemistry LibreTexts. URL: [Link]
-
Title: Mass Spectrometry of Amines.[4] Source: Journal of Visualized Experiments (JoVE). URL: [Link]
-
Title: Alpha (α) Cleavage.[5] Source: Chemistry Steps. URL: [Link]
-
Title: Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates.[10] Source: PubMed. URL: [Link]
-
Title: Mass spectrometry: Retro Diels-Alder fragmentation (RDA).[8] Source: YouTube. URL: [Link]
-
Title: Amine Fragmentation.[6] Source: Chemistry LibreTexts. URL: [Link]
-
Title: Mass spectra of tetrahydroquinolines.[9] Source: Canadian Journal of Chemistry. URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns.[7] Source: Chemistry LibreTexts. URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[1][11] Source: Royal Society of Chemistry. URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.[2] Source: ELTE. URL: [Link]
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination for Chiral Tetrahydroquinolines
Introduction: The Significance of Chirality in Tetrahydroquinoline Scaffolds
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The presence of at least one stereocenter, typically at the C2 or C4 position, imparts chirality to these molecules. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to accurately determine the enantiomeric excess (ee) of chiral tetrahydroquinoline preparations is of paramount importance in drug discovery, development, and quality control.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of chiral tetrahydroquinolines. Drawing upon field-proven insights, this document delves into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most appropriate analytical strategy.
Chromatographic Approaches: The Workhorse of Chiral Separations
Chromatographic methods are the cornerstone of enantiomeric excess determination, offering high resolution and sensitivity. The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time or space.
High-Performance Liquid Chromatography (HPLC): Versatility and Established Protocols
Chiral HPLC is the most widely adopted technique for the enantioselective analysis of tetrahydroquinolines due to its versatility, robustness, and the commercial availability of a vast array of chiral stationary phases (CSPs).[1][2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
Mechanism of Separation: The chiral recognition mechanism is multifaceted and depends on the nature of the CSP and the analyte. For tetrahydroquinolines, key interactions include hydrogen bonding (with the secondary amine), π-π stacking (with the aromatic ring), dipole-dipole interactions, and steric hindrance.[3]
Choosing the Right Chiral Stationary Phase (CSP):
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For tetrahydroquinolines, polysaccharide-based and cyclodextrin-based CSPs are the most successful.[1][4][5]
-
Polysaccharide-based CSPs: These are derivatives of cellulose and amylose, most commonly coated or immobilized on a silica support.[5][6] They offer broad applicability and excellent resolving power for a wide range of chiral compounds, including tetrahydroquinolines.[1][5][7] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, enhancing method development flexibility.[8]
-
Cyclodextrin-based CSPs: These utilize cyclodextrins as the chiral selector. The enantioseparation is primarily based on the formation of inclusion complexes, where the aromatic ring of the tetrahydroquinoline fits into the hydrophobic cavity of the cyclodextrin.[1][9]
| Feature | Polysaccharide-based CSPs | Cyclodextrin-based CSPs |
| Chiral Selector | Amylose or cellulose derivatives | α-, β-, or γ-cyclodextrin derivatives |
| Primary Interaction | Hydrogen bonding, π-π interactions, steric hindrance | Inclusion complexation, hydrogen bonding |
| Versatility | Very broad applicability | Good for compounds with aromatic rings |
| Solvent Compatibility | Coated phases have limitations; immobilized phases are very robust. | Generally good |
| Typical Success Rate for Tetrahydroquinolines | High | Moderate to High |
Experimental Protocol: Chiral HPLC for Tetrahydroquinoline ee Determination
-
Column Selection: Begin by screening a small set of polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) and a cyclodextrin-based column.[1]
-
Mobile Phase Selection:
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.
-
Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile.
-
Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol. Less common for initial screening but can be effective.[10]
-
-
Additive Optimization: For basic compounds like tetrahydroquinolines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often crucial to improve peak shape and reduce tailing.[11] For acidic tetrahydroquinolines, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be necessary.[11]
-
Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and ambient temperature. Temperature can be varied to improve resolution, as lower temperatures often enhance enantioselectivity.[12]
-
Detection: UV detection is standard, typically at a wavelength where the tetrahydroquinoline chromophore absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Caption: Chiral HPLC workflow for ee determination.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, reduced solvent consumption, and often unique selectivity.[13] The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic co-solvent (modifier), such as methanol.
Why Choose SFC?
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates without a significant increase in backpressure, leading to faster analyses.[13]
-
Green Chemistry: The primary mobile phase component, CO₂, is non-toxic and readily available.
-
Orthogonal Selectivity: SFC can sometimes provide better resolution than HPLC for challenging separations.
Experimental Considerations for SFC:
The method development for chiral SFC is analogous to HPLC, with the same polysaccharide-based CSPs being highly effective.[8] The primary variables are the choice of co-solvent (modifier) and any additives.
| Parameter | HPLC | SFC |
| Primary Mobile Phase | Organic Solvents (Hexane, IPA, etc.) | Supercritical CO₂ |
| Analysis Time | Typically 5-20 minutes | Typically 1-5 minutes |
| Solvent Consumption | High | Low |
| Backpressure | Higher | Lower |
| Column Compatibility | Wide range of HPLC columns | Many HPLC columns are compatible |
Gas Chromatography (GC): An Indirect Approach Requiring Derivatization
For volatile and thermally stable tetrahydroquinolines, chiral Gas Chromatography (GC) can be a viable option. However, direct analysis on a chiral GC column is often challenging for these compounds. A more common and robust approach is the indirect method, which involves derivatizing the tetrahydroquinoline enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.[14]
The Rationale for Derivatization:
Enantiomers have identical physical properties, making them inseparable on achiral columns. By reacting them with an enantiomerically pure CDA, two diastereomers are formed. Diastereomers have different physical properties and can therefore be separated using conventional chromatography.[14]
Common Chiral Derivatizing Agents for Amines:
-
Chiral Chloroformates: Reagents like menthyl chloroformate react with the secondary amine of the tetrahydroquinoline to form stable diastereomeric carbamates.[14]
-
Mosher's Reagent (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with the amine to form diastereomeric amides.[14]
Limitations of the GC-Derivatization Approach:
-
Analyte Volatility: The resulting diastereomers must be sufficiently volatile and thermally stable for GC analysis.[15]
-
Reaction Stoichiometry: The derivatization reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).
-
Purity of CDA: The chiral derivatizing agent must be of high enantiomeric purity.[16]
-
Method Development: The derivatization step adds complexity to the workflow.[17]
Experimental Protocol: Indirect Chiral GC
-
Derivatization: React the racemic tetrahydroquinoline with an enantiomerically pure CDA (e.g., (1R)-(-)-menthyl chloroformate) in the presence of a base (e.g., triethylamine) in an appropriate solvent.
-
Sample Preparation: After the reaction is complete, the sample may require a workup to remove excess reagent and byproducts before injection into the GC.
-
GC Analysis:
-
Column: A standard achiral column (e.g., DB-5, HP-1).
-
Injector and Detector: Standard split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape.
-
-
Quantification: The ee is calculated from the peak areas of the two diastereomers.
Caption: Indirect chiral GC workflow with derivatization.
Spectroscopic Methods: Probing Chiral Environments
Spectroscopic techniques offer an alternative to chromatographic methods and can be particularly useful for high-throughput screening or when chromatographic separation is challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Chiral Solvating Agents
NMR spectroscopy, in the presence of a Chiral Solvating Agent (CSA), is a powerful method for determining enantiomeric excess.[13] The principle relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the tetrahydroquinoline and the CSA. These diastereomeric complexes exist in different magnetic environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer.[13]
Mechanism of Enantiodiscrimination: The CSA interacts with the enantiomers through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The differing stability and geometry of the two diastereomeric complexes result in different chemical shifts for corresponding protons (or other nuclei) in the enantiomers.[18]
Selecting an Effective Chiral Solvating Agent:
For basic amines like tetrahydroquinolines, acidic CSAs are often effective. Some excellent choices include:
-
(R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-phosphate): This class of compounds is highly effective for the enantiodifferentiation of amines.[19][20][21]
-
Whelk-O Reagent: Originally developed for HPLC, it also serves as a broadly applicable NMR CSA.[19][20]
-
Chiral Carboxylic Acids: Such as dibenzoyltartaric acid.[20]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve an accurate amount of the tetrahydroquinoline sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Addition of CSA: Add an equimolar amount of the chosen CSA to the NMR tube. The optimal ratio of CSA to analyte may require some optimization.[18]
-
Acquisition of NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers. The enantiomeric excess is determined by integrating these two signals.
Caption: NMR workflow using a chiral solvating agent.
Circular Dichroism (CD) Spectroscopy: From Absolute Configuration to Quantification
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While its primary application is the determination of absolute configuration, it can also be used for quantitative determination of enantiomeric excess.[22][23]
Vibrational Circular Dichroism (VCD): VCD, which measures CD in the infrared region, is particularly powerful for determining the absolute configuration of small molecules like tetrahydroquinolines.[24][25] The experimental VCD spectrum is compared to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer. A match confirms the absolute configuration.[24][25][26]
Quantitative CD for ee Determination: The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. By creating a calibration curve with samples of known ee, the ee of an unknown sample can be determined.[27] This method is most accurate when one enantiomer is in large excess. For more complex mixtures, it can be coupled with HPLC.[22]
Method Comparison and Selection Guide
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | High resolution, versatility, well-established, applicable to a wide range of THQs.[1][2] | Can be time-consuming, higher solvent consumption. | Routine ee determination, method validation, and preparative separation. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | Very fast analysis, reduced solvent usage ("green"), orthogonal selectivity to HPLC.[13] | Higher initial instrument cost. | High-throughput screening, rapid analysis, and environmentally conscious labs. |
| Chiral GC (Indirect) | Derivatization to diastereomers, separation on an achiral column | High efficiency and sensitivity of GC.[15] | Requires derivatization, limited to volatile and thermally stable compounds, potential for kinetic resolution.[15][16] | Volatile tetrahydroquinolines where HPLC/SFC is not feasible. |
| NMR with CSA | Formation of transient diastereomeric complexes in solution | Fast, non-destructive, no separation required, good for high-throughput screening.[13] | Lower sensitivity than chromatographic methods, potential for signal overlap, requires pure samples. | Rapid screening of reaction outcomes, analysis of samples difficult to separate chromatographically. |
| Circular Dichroism | Differential absorption of circularly polarized light | Primary method for absolute configuration determination (VCD), can be used for ee quantification.[24][25] | Lower accuracy for ee determination compared to chromatography, requires chromophore near stereocenter.[22] | Confirmation of absolute configuration, complementary technique for ee analysis. |
Conclusion: An Integrated Approach to Chiral Analysis
The determination of enantiomeric excess for chiral tetrahydroquinolines is a critical analytical task that can be addressed by a variety of powerful techniques. Chiral HPLC and SFC stand out as the most versatile and robust methods for routine, high-precision ee determination, with polysaccharide-based stationary phases being the columns of choice. For rapid screening, NMR spectroscopy with chiral solvating agents offers a fast and effective alternative. The indirect GC method is a viable option for volatile analogs, provided the derivatization chemistry is well-controlled. Finally, Circular Dichroism, particularly VCD, is indispensable for the unambiguous assignment of absolute configuration, a crucial piece of information that complements the quantitative ee data.
A successful drug development program will often leverage multiple of these techniques. An integrated approach, for instance, might use SFC for high-throughput screening of asymmetric synthesis reactions, followed by a validated HPLC method for quality control of the final active pharmaceutical ingredient, with VCD being used to confirm the absolute stereochemistry of the desired enantiomer. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the stereochemical integrity of their chiral tetrahydroquinoline compounds.
References
-
Wenzel, T. J., & Chiral, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 936-945. [Link]
-
Li, T., & Lu, H. (2002). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Chirality, 14(7), 559-566. [Link]
-
Anslyn, E. V., & You, L. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(3), 684-696. [Link]
-
Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13735-13747. [Link]
-
Gasper, B., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(11), 3326. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 300-307. [Link]
-
Reinscheid, U. M., & Kalesse, M. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality, 29(12), 824-830. [Link]
-
Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI Scholar. [Link]
-
Losada, M., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 137(11), 2663-2669. [Link]
-
Wang, Y., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry, 91(21), 13627-13634. [Link]
-
Wenzel, T. J. (1993). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry, 31(7), 675-680. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 25959-25966. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Chirality, 26(11), 717-733. [Link]
-
Li, H., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(13), 2056-2062. [Link]
-
Di Tullio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(20), 13735-13747. [Link]
-
Al-Saeed, F. A., et al. (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323-1333. [Link]
-
Mohd, M. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
Pandey, P. K. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. PharmaeliX. [Link]
-
Derivatization in Gas Chromatography (Part II). (2023, July 29). YouTube. [Link]
-
King, A. M., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 654-660. [Link]
-
Al-Saeed, F. A., et al. (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. ResearchGate. [Link]
-
Stephens, P. J., et al. (2008). Determination of the absolute configurations of chiral organometallic complexes via density functional theory calculations of their vibrational circular dichroism spectra: The chiral chromium tricarbonyl complex of N-pivaloyl-tetrahydroquinoline. Inorganica Chimica Acta, 361(4), 987-999. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4279. [Link]
-
Beesley, T. E. (2012). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 30(11), 972-984. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 22-29. [Link]
-
BioTools. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Al-Majed, A. A., et al. (2023). Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. Current Pharmaceutical Analysis, 19(1), 3-15. [Link]
-
Koenis, M. A. J., et al. (2023). Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning. Communications Chemistry, 6(1), 1-10. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4279. [Link]
-
Van der Meer, A., et al. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 62(1), e202213797. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1318. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 50-60. [Link]
-
Gecse, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(21), 5092. [Link]
-
Pinto, M. M. M., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3958. [Link]
-
Ashwini, S. J., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(6), 2779-2783. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 22. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sci-hub.ru [sci-hub.ru]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. schrodinger.com [schrodinger.com]
- 27. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Tetrahydroquinoline Analogs
The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Its conformational flexibility and amenability to substitution at various positions make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth comparison of THQ analogs, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and neuroprotective applications. We will delve into the experimental data that underpins these relationships, provide detailed protocols for key synthetic and biological assays, and visualize the intricate interplay of structure and function.
The Versatility of the Tetrahydroquinoline Scaffold
The power of the THQ scaffold lies in its three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets. The benzene ring, the nitrogen-containing heterocyclic ring, and the various substitution points (N1, C2, C4, and the aromatic ring) all serve as handles for chemists to modulate physicochemical properties and biological activity. This guide will explore how modifications at these positions influence the efficacy of THQ analogs as anticancer, antimicrobial, and neuroprotective agents.
I. Tetrahydroquinoline Analogs as Anticancer Agents
THQ derivatives have demonstrated significant potential in oncology, with analogs exhibiting cytotoxic, antiproliferative, and signaling pathway modulatory effects.[5][6][7] A key strategy in the development of THQ-based anticancer agents involves targeting critical cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer.[6][8]
Comparative Efficacy of Anticancer THQ Derivatives
The anticancer activity of THQ analogs is highly dependent on the nature and position of substituents. The following table summarizes the in vitro cytotoxic activity of representative THQ derivatives against various human cancer cell lines.
| Compound ID | Core Structure Modification | Target Cell Line | IC50 (µM) | Reference |
| 20d | 2-oxo-4-phenyl-N-(3-fluorophenyl)carbamate at C8 | HCT-116 (Colon) | Micromolar concentrations | [6] |
| Compound 2 | Carboxyl group modification | MDA-MB-231 (Breast) | 25 | [9] |
| Compound 2 | Carboxyl group modification | MCF-7 (Breast) | 50 | [9] |
| Compound 3c | 3,4-diaryl-5,7-dimethoxy substitution | A-431 (Skin) | 2.0 ± 0.9 | [10] |
| Compound 3c | 3,4-diaryl-5,7-dimethoxy substitution | HT-29 (Colon) | 4.4 ± 1.3 | [10] |
| Compound 3c | 3,4-diaryl-5,7-dimethoxy substitution | H460 (Lung) | 4.9 ± 0.7 | [10] |
| Compound 10e | N-(morpholine-4-carbonyl)-3,5-bis(trifluoromethyl)benzamide | A549 (Lung) | 0.033 ± 0.003 | [11] |
| Compound 10h | N-(morpholine-4-carbonyl) derivative | MCF-7 (Breast) | 0.087 ± 0.007 | [11] |
| Pyrazolo-quinoline 15 | Pyrazole fusion | MCF-7, HepG2, A549 | Significant activity | [12] |
Key SAR Insights for Anticancer Activity:
-
Substitution at C4: The presence of an aryl group at the C4 position is a common feature in many active anticancer THQs.[5][7]
-
Aromatic Ring Substitution: Electron-withdrawing groups, such as trifluoromethyl, on the benzamide moiety can significantly enhance cytotoxic activity.[11]
-
N1-Substitution: The introduction of a morpholine-4-carbonyl group at the N1 position has been shown to yield potent mTOR inhibitors.[11]
-
Fused Ring Systems: Fusing a pyrazole ring to the THQ core can lead to compounds with significant anticancer potential.[12]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Several potent anticancer THQ analogs exert their effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6][8] For instance, compound 20d has been shown to induce massive oxidative stress, leading to autophagy via this pathway in colorectal cancer cells.[6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain THQ analogs.
Experimental Protocols
A common and efficient method for the synthesis of multisubstituted THQs is a one-pot, multicomponent reaction.
Materials:
-
Appropriate aromatic aldehyde (10 mmol)
-
2-Methylcyclohexanone (10 mmol, 1.12 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Anhydrous ammonium acetate (80 mmol, 6.2 g)
-
Absolute ethanol (50 mL)
Procedure:
-
Combine the aldehyde, 2-methylcyclohexanone, malononitrile, and anhydrous ammonium acetate in a round-bottom flask containing absolute ethanol.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from an appropriate solvent to yield the pure tetrahydroquinoline derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinoline analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the THQ analogs and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Tetrahydroquinoline Analogs as Antimicrobial Agents
The THQ scaffold has also been exploited for the development of potent antimicrobial agents, effective against a range of bacterial and fungal pathogens.[5][13] Some derivatives have shown promising activity against multidrug-resistant strains.[14]
Comparative Efficacy of Antimicrobial THQ Derivatives
The antimicrobial potency of THQ analogs is influenced by lipophilicity and the presence of specific functional groups.
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| HSD1835 | SF5-substituted | Staphylococcus aureus (MRSA) | 1-4 | [14] |
| HSD1835 | SF5-substituted | Enterococcus faecalis (VRE) | 1-4 | [14] |
| HSD1835 | SF5-substituted | Enterococcus faecium (VRE) | 1-4 | [14] |
| Compound 25 | Not specified | Candida albicans | 0.49 | [13] |
| Compound 25 | Not specified | Streptococcus pneumoniae | 0.49 | [13] |
| Compound 26 | Not specified | Mycobacterium tuberculosis | 0.39 | [13] |
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity: There is a general trend of improved potency with increased lipophilicity.[15]
-
SF5 and SCF3 Groups: The incorporation of pentafluorosulfanyl (SF5) or trifluoromethylthio (SCF3) moieties can significantly enhance antibacterial activity, particularly against persister cells.[14] Analogs lacking these groups were found to be inactive.[14]
-
Mechanism of Action: Some potent THQ analogs, like HSD1835, act by disrupting bacterial membranes.[14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of THQ analogs.
III. Tetrahydroquinoline Analogs as Neuroprotective Agents
THQ derivatives are also being investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17] Their mechanisms of action often involve antioxidant effects and modulation of neurotransmitter receptors.[17][18]
Comparative Efficacy of Neuroprotective THQ Derivatives
The neuroprotective effects of THQ analogs are linked to their ability to mitigate oxidative stress and interact with specific neuronal targets.
| Compound ID | Proposed Mechanism | Experimental Model | Key Finding | Reference |
| HTHQ | Antioxidant, enhances chaperone activity, suppresses apoptosis | Rotenone-induced Parkinson's Disease in rats | Significant decrease in oxidative stress, normalized chaperone activity | [17] |
| 3c | NMDA receptor antagonist (glycine binding site) | Middle Cerebral Artery Occlusion (MCAo) in rats | Outstanding in vivo neuroprotective activity | [18] |
| Dauricine | Anti-inflammatory, neuroprotective | d-galactose/AlCl3 injected mice (Alzheimer's model) | Reduced phosphorylation of tau and Aβ42 expression | [16] |
| 1MeTIQ | Neuroprotection, synaptoprotection, ROS inhibition | In vitro models of Aβ toxicity | Tolerance of neurons against excitotoxic lesions | [16] |
Key SAR Insights for Neuroprotective Activity:
-
Antioxidant Moieties: The presence of a hydroxyl group on the aromatic ring, as in 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), contributes to its antioxidant and neuroprotective properties.[17]
-
NMDA Receptor Interaction: Specific substitutions on the THQ core can lead to potent antagonism of the glycine binding site on the NMDA receptor, conferring neuroprotection in ischemic models.[18]
Conclusion
The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern the anticancer, antimicrobial, and neuroprotective activities of THQ analogs. For anticancer applications, substitutions that modulate the PI3K/AKT/mTOR pathway are particularly effective. In the antimicrobial realm, the incorporation of lipophilic and electron-withdrawing groups like SF5 enhances potency, especially against resistant strains. For neuroprotection, antioxidant functionalities and specific substitutions that target neuronal receptors have shown significant promise. The continued exploration of the chemical space around the THQ nucleus, guided by the principles outlined in this guide, holds great potential for the discovery of next-generation therapeutics.
References
-
El-Maghraby, S. et al. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367-78. [Link]
-
Al-Ostoot, F. H. et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Scientific Reports, 12(1), 9985. [Link]
-
Kumar, A. et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1066-1071. [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025). ResearchGate. [Link]
-
El-Maghraby, S. et al. (2014). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 367-378. [Link]
-
Sammelson, R. E. (2017). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 22(10), 1677. [Link]
-
García-Becerra, R. et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2035-2045. [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4274. [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12517-12543. [Link]
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12517-12543. [Link]
-
Al-Ostoot, F. H. et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. [Link]
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12517-12543. [Link]
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). Molecules, 29(11), 2568. [Link]
-
Desos, P. et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Journal of Medicinal Chemistry, 46(23), 4941-4944. [Link]
-
Al-Obaid, A. M. et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Future Medicinal Chemistry, 13(19), 1699-1714. [Link]
-
Jones, R. W. et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887. [Link]
-
Oyebamiji, A. K. et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Epidermal Growth Factor Receptor (EGFR) Agents against Lung Cancer. Eclética Química, 48(1), 55-71. [Link]
-
Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(9), 5618-5698. [Link]
-
Al-Tel, T. H. et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(16), 2963. [Link]
-
Gerchikov, A. Ya. et al. (2024). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Reaction Kinetics, Mechanisms and Catalysis, 137(5), 2583-2597. [Link]
-
A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2023). Ageing Research Reviews, 89, 101986. [Link]
-
Naclerio, G. A. et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(2), 263-270. [Link]
-
Al-Ghorbani, M. et al. (2018). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 11(7), 1079-1088. [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). ResearchGate. [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). Natural Product Research, 1-17. [Link]
-
The bioactive compounds containing tetrahydroquinoline unit. (2024). ResearchGate. [Link]
-
Faheem, M. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar. [Link]
-
Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2023). Natural Product Research, 1-17. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1387-1405. [Link]
-
Kumar, A. et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]
-
Antibacterial Activity of Quinoline‐Based Derivatives against Methicillin‐Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. (2023). Chemistry & Biodiversity, 20(10), e202300958. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 1,2,3,4-Tetrahydroquinoline-3-carboxylate and Isoquinoline-3-carboxylate Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent privileged structures, forming the core of numerous biologically active compounds.[1][2] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth technical comparison of two specific classes of these heterocycles: methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and isoquinoline-3-carboxylate derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their synthesis, physicochemical properties, and biological performance, supported by experimental data from peer-reviewed literature. We will delve into the causality behind synthetic choices and provide detailed protocols for key experimental workflows.
I. Structural Overview and Physicochemical Properties
At a fundamental level, quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring.[5] The key difference lies in the position of the nitrogen atom within the pyridine ring, which significantly influences the molecule's electronic distribution, basicity, and steric environment. This, in turn, dictates the synthetic accessibility and biological interactions of their derivatives.
This compound is a saturated derivative of quinoline, featuring a carboxylate group at the 3-position. The hydrogenation of the pyridine ring introduces a chiral center and a more flexible, three-dimensional structure compared to its aromatic counterpart.
Isoquinoline-3-carboxylate derivatives , in their aromatic form, possess a more rigid and planar structure. The position of the nitrogen at the 2-position, as opposed to the 1-position in quinoline, alters the reactivity and potential hydrogen bonding interactions of the adjacent carboxylate group. The corresponding tetrahydroisoquinoline derivatives also possess a chiral center and increased conformational flexibility.
A comparative summary of key physicochemical properties for representative ester derivatives is presented in Table 1.
| Property | Methyl quinoline-3-carboxylate | Ethyl quinoline-3-carboxylate | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| Molecular Formula | C₁₁H₉NO₂[6] | C₁₂H₁₁NO₂[7] | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 187.19 g/mol [8] | 201.22 g/mol [7] | 241.71 g/mol |
| Appearance | White to pale-yellow solid[6] | Solid | - |
| Melting Point | - | 63-67 °C[9] | - |
| Boiling Point | - | 120 °C at 0.4 mmHg[9] | - |
| XLogP3 | - | 2.6[7] | - |
| Topological Polar Surface Area | 39.2 Ų[10] | 39.2 Ų[7] | 38.3 Ų |
II. Synthesis Strategies: A Tale of Two Scaffolds
The synthetic routes to these two classes of compounds are distinct, reflecting the inherent reactivity of the parent quinoline and isoquinoline cores.
A. Synthesis of this compound
A plausible and efficient synthesis of this compound involves a two-step process: the esterification of quinoline-3-carboxylic acid followed by the catalytic hydrogenation of the quinoline ring system.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of Quinoline-3-carboxylic acid [11]
-
Dissolve quinoline-3-carboxylic acid (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1 equivalent) dropwise.
-
Heat the reaction mixture to 80°C and maintain overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the methanol under reduced pressure.
-
Alkalize the residue with a saturated sodium bicarbonate solution to pH 7-8 to precipitate the product.
-
Filter the white solid, wash with water, and dry to obtain methyl quinoline-3-carboxylate.
Step 2: Catalytic Hydrogenation of Methyl quinoline-3-carboxylate [12][13]
-
In a high-pressure autoclave, dissolve methyl quinoline-3-carboxylate (1 equivalent) in a suitable solvent (e.g., isopropanol/water mixture).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or a specialized cobalt catalyst).
-
Pressurize the autoclave with hydrogen gas (e.g., 10 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for a designated time (e.g., 24 hours).
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the reactor, release the pressure, and filter the catalyst.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization to yield this compound.
B. Synthesis of Isoquinoline-3-carboxylate Derivatives
Several methods exist for the synthesis of the isoquinoline core, with the Pictet-Spengler and Bischler-Napieralski reactions being classical examples for tetrahydroisoquinolines.[4] For the direct synthesis of isoquinoline-3-carboxylates, an intramolecular aza-Wittig reaction provides an efficient route.
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl quinoline-3-carboxylate | 53951-84-1 [sigmaaldrich.com]
- 6. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | C12H16ClNO2 | CID 6603637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-quinolinecarboxylate 97 50741-46-3 [sigmaaldrich.com]
- 9. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl quinoline-3-carboxylate | 53951-84-1 [chemicalbook.com]
- 11. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the As-ymmetric Hydrogenation of Quinolines: A Senior Application Scientist's Perspective
The enantioselective hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines is a cornerstone transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. The inherent stability of the quinoline ring system, however, presents a formidable challenge, necessitating the use of highly active and selective catalysts. This guide provides a comparative analysis of the leading catalyst systems, with a focus on those based on iridium, ruthenium, and rhodium, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their catalyst selection and experimental design.
The Critical Role of Chiral Tetrahydroquinolines
Optically active tetrahydroquinolines are privileged structural motifs found in a wide array of biologically active molecules. Their synthesis via asymmetric hydrogenation of readily available quinoline precursors is a highly atom-economical and efficient strategy. The success of this approach hinges on the judicious choice of a catalyst that can deliver high enantioselectivity, yield, and turnover numbers (TON) across a broad range of substrates.
A Comparative Overview of Leading Catalyst Systems
The most successful catalysts for the asymmetric hydrogenation of quinolines are predominantly based on iridium, ruthenium, and rhodium, each paired with a chiral ligand that dictates the stereochemical outcome of the reaction.
Iridium-Based Catalysts: The Workhorse for High Enantioselectivity
Iridium catalysts, particularly those employing chiral phosphine ligands, have emerged as the workhorses for the asymmetric hydrogenation of quinolines. A seminal system, first reported by Zhou and coworkers, utilizes an iridium(I) precursor, such as [Ir(COD)Cl]₂, in combination with a chiral bisphosphine ligand and an iodine additive.[1]
Key Features of Iridium Catalysts:
-
High Enantioselectivity: Iridium systems consistently deliver excellent enantiomeric excesses (ee), often exceeding 90% for a wide variety of 2-substituted quinolines.[1][2]
-
Broad Substrate Scope: These catalysts have demonstrated efficacy for quinolines bearing diverse alkyl and aryl substituents at the 2-position.[2]
-
Role of Iodine: The presence of an iodine additive is often crucial for achieving high catalytic activity and enantioselectivity, although the precise role is a subject of ongoing research.[2]
Performance Data for Selected Iridium Catalysts:
| Catalyst System | Ligand | Substrate | Solvent | H₂ Pressure (psi) | ee (%) | Yield (%) | TON | Reference |
| [Ir(COD)Cl]₂/I₂ | (R)-MeO-Biphep | 2-Methylquinoline | Toluene | 600-700 | >92 | High | - | [2] |
| [Ir(COD)Cl]₂/I₂ | (S)-SegPhos | 2-Methylquinoline | THF | - | up to 88 | - | - | [3] |
| Cp*Ir(OTf)(CF₃TsDPEN) | CF₃TsDPEN | 2-Methylquinoline | Methanol | - | up to 99 | High | up to 1000 | [4] |
| [Ir(COD)Cl]₂/I₂ | P-Phos | 2,6-Disubstituted Quinolines | - | - | up to 96 | High | up to 43000 | [5] |
Mechanistic Considerations: The prevailing mechanism for iridium-catalyzed hydrogenation of quinolines is believed to involve an "outer sphere" hydrogen transfer. DFT calculations suggest that the enantioselectivity arises from CH/π interactions between the catalyst's ligand and the quinoline substrate in the transition state.
Ruthenium-Based Catalysts: The Power of Diamine Ligands
Ruthenium complexes, particularly those featuring chiral N-monosulfonylated diamine ligands, have proven to be highly effective for the asymmetric hydrogenation of quinolines.[6][7] These "phosphine-free" catalysts offer an attractive alternative to their phosphine-based counterparts.
Key Features of Ruthenium Catalysts:
-
Excellent Enantioselectivity: Cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes have demonstrated outstanding enantioselectivity, often reaching >99% ee.[8]
-
Environmentally Benign Conditions: These hydrogenations can often be performed in more environmentally friendly solvents, including alcohols and even under solvent-free conditions.[6][7]
-
Unique Mechanistic Pathway: The reduction is proposed to occur via a stepwise H⁺/H⁻ transfer process outside the coordination sphere of the metal.[7][8] The enantioselectivity is thought to originate from a CH/π attraction between the η⁶-arene ligand on the ruthenium and the fused phenyl ring of the dihydroquinoline intermediate.[7][8]
Performance Data for Selected Ruthenium Catalysts:
| Catalyst System | Ligand | Substrate | Solvent | H₂ Pressure (atm) | ee (%) | Yield (%) | TON | Reference |
| [RuCl₂(p-cymene)]₂ | TsDPEN | 2-Alkyl/Aryl Quinolines | Methanol | 50-100 | up to >99 | High | - | [8] |
| Cationic Ru(II) | Monosulfonylated Diamine | 2-Substituted Quinolines | Solvent-free | - | up to 97 | up to 99 | up to 5000 | [6] |
Mechanistic Insights: The outer-sphere mechanism of these ruthenium catalysts is a key differentiator. The interaction between the substrate and the chiral ligand environment, rather than direct coordination to the metal for hydrogenation, governs the stereochemical outcome.
Rhodium-Based Catalysts: An Evolving Landscape
While iridium and ruthenium catalysts have dominated the field, rhodium-based systems are also emerging as viable options for the asymmetric hydrogenation of quinolines. These catalysts often employ chiral phosphine ligands and can operate under various conditions, including transfer hydrogenation.
Key Features of Rhodium Catalysts:
-
Versatility: Rhodium catalysts have been successfully applied in both direct hydrogenation and transfer hydrogenation protocols.[9]
-
Potential for Novel Ligand Design: The field is continually exploring new chiral ligands, including those based on quinoline oligoamide foldamers, to enhance the performance of rhodium catalysts.
While comprehensive comparative data for rhodium catalysts in quinoline hydrogenation is less abundant in recent literature compared to iridium and ruthenium, their established prowess in asymmetric hydrogenation of other substrates suggests significant potential for further development in this area.
Experimental Workflow and Protocols
To provide a practical context, a general experimental workflow for the asymmetric hydrogenation of a quinoline substrate is outlined below. This is followed by a detailed, representative protocol for the iridium-catalyzed hydrogenation of 2-methylquinoline.
General Experimental Workflow
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Air-stable and phosphine-free iridium catalysts for highly enantioselective hydrogenation of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Hydrogenation of Quinoline and Pyridine Derivatives with Iridium‐(P‐Phos) Catalyst | Semantic Scholar [semanticscholar.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Versatile Rh- and Ir-Based Catalysts for CO2 Hydrogenation, Formic Acid Dehydrogenation, and Transfer Hydrogenation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Docking studies of tetrahydroquinoline ligands in target proteins
As this guide has demonstrated, a successful docking study is not merely about generating a low score. It is a multi-faceted process built on meticulous system preparation, the selection of appropriate software, and, most importantly, a robust and unbiased validation of the chosen protocol. By explaining the causality behind each step and emphasizing critical analysis, we move from a black-box approach to an informed, scientific investigation. The ultimate goal is to generate credible, testable hypotheses about ligand-protein interactions that can confidently guide the synthesis and biological evaluation of new therapeutic agents. For even greater confidence, the stability of promising docked poses can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations. [16]
References
- UCSF DOCK. (n.d.). Tutorial: Prepping Molecules.
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
-
Yadav, G., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
- University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from the University of Cambridge website.
-
Mishra, G., et al. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. [Link]
- Zhou, T., et al. (2018). Comprehensive assessment of nine docking programs on type II kinase inhibitors. IDRB.
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from The Scripps Research Institute website. [Link]
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Drug Discovery. (n.d.). Software.
-
Bentham Science Publisher. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
- BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
- Semantic Scholar. (n.d.). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power.
- ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
- Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and its importance.
-
YouTube. (2023). Post Docking Analysis using PyRx and Discovery Studio. [Link]
- ResearchGate. (2022). How to validate the molecular docking results?
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?
- Wikipedia. (n.d.). List of protein-ligand docking software.
- ResearchGate. (n.d.). Proteins and ligand preparation for docking.
-
PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
-
PMC - NIH. (n.d.). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. [Link]
- ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF.
- ACS Publications. (n.d.). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance.
-
PubMed - NIH. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]
- ResearchGate. (2025). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors.
- BenchChem. (2025). Comparative Docking Analysis of Tetrahydroquinoline Derivatives as Enzyme Inhibitors.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
- ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Studia Universitatis. (n.d.). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
-
ACS Omega. (2018). Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. [Link]
- Lupine Publishers. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors.
- Schrödinger. (2022). Protein Ligand Docking Lesson Plan.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Eclética Química. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-.
- Rasayan Journal of Chemistry. (n.d.). docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. Retrieved from the Rasayan Journal of Chemistry website.
- ResearchGate. (2016). (PDF) Toxicity and molecular docking studies of tetrahydroquinolines against microbial, Cancer, Retinoic acid receptor, Inflammatory, Cholesterol ester transferases and parasitic protein receptors.
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 7. binf.gmu.edu [binf.gmu.edu]
- 8. idrblab.org [idrblab.org]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. [PDF] Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power | Semantic Scholar [semanticscholar.org]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scotchem.ac.uk [scotchem.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 16. researchgate.net [researchgate.net]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. m.youtube.com [m.youtube.com]
- 19. learn.schrodinger.com [learn.schrodinger.com]
- 20. revista.iq.unesp.br [revista.iq.unesp.br]
- 21. researchgate.net [researchgate.net]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The compounds you work with, such as Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, are powerful tools in drug discovery and synthesis, often serving as chiral building blocks for novel therapeutics[1]. However, their utility is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory compliance and best laboratory practices. The procedures outlined here are designed to protect you, your colleagues, and the environment.
Hazard Profile & Risk Assessment: Why Special Disposal is Necessary
This compound belongs to the quinoline derivative family. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, we must infer its hazard profile from the parent molecule, 1,2,3,4-tetrahydroquinoline, and closely related analogs. This approach, known as "classification by read-across," is a standard practice in chemical safety assessment.
The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a combustible liquid that is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects. Furthermore, some heterocyclic amines are recognized by the U.S. National Toxicology Program as reasonably anticipated to be human carcinogens[2]. A substituted analog is classified as an acute oral toxin, a skin and eye irritant, and may cause respiratory irritation.
Therefore, this compound must be handled and disposed of as hazardous chemical waste . Under no circumstances should it be poured down the sink or discarded in regular trash[3][4].
| Hazard Classification | Description & Rationale | Primary Risks |
| Acute Toxicity (Oral) | Based on analogs, the compound is presumed to be toxic if ingested. | Accidental ingestion can lead to serious illness or be fatal. |
| Potential Carcinogen | The quinoline scaffold is present in compounds listed as potential carcinogens[2][5]. | Long-term or repeated exposure may increase the risk of cancer. |
| Skin & Eye Irritant | Related compounds cause skin and eye irritation. | Direct contact can cause redness, pain, and potential damage. |
| Environmental Hazard | The parent molecule is harmful to aquatic life with long-lasting effects. | Improper disposal can contaminate water systems and harm ecosystems. |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile gloves. Inspect them for any tears or holes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and put on a new pair[6].
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
-
Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[7].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[8].
Step 1: Waste Container Selection
The integrity of your waste containment is paramount.
-
Action: Select a clean, leak-proof container made of a compatible material, such as a glass bottle with a screw-top cap[3][9]. Ensure the container is in good condition, with no cracks or defects[10].
-
Rationale: The container must be chemically resistant to the waste. Incompatible containers can degrade, leading to dangerous leaks. The cap must seal tightly to prevent the release of vapors[9].
Step 2: Waste Segregation
Never mix incompatible chemicals. This is a fundamental rule of laboratory safety.
-
Action: Dedicate a specific waste container for this compound and compatible substances (e.g., other non-halogenated organic compounds). Check with your institution's Environmental Health & Safety (EHS) office for specific guidance on co-mingling waste streams[10].
-
Rationale: Quinolines (amines) and esters are incompatible with strong acids, bases, and oxidizing agents[11]. Mixing can cause violent reactions, gas evolution, or fire. Proper segregation prevents these dangerous situations[3][9].
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement and a critical communication tool.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's EHS department[4]. The label must be filled out completely and legibly, including:
-
Rationale: An accurate label ensures that anyone handling the container is aware of its contents and the associated risks. It is also legally required for transport and final disposal[12].
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation before pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9][10]. This area must be at or near the process that generates the waste and under the control of laboratory personnel[4]. Use secondary containment, such as a plastic tub, to capture any potential leaks[3].
-
Rationale: SAAs are a regulatory provision by the EPA to allow for the safe, temporary collection of hazardous waste in the lab. Storing waste in a designated, contained area minimizes the risk of spills and accidental exposure[13][14].
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: When the waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department[3][10]. Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion[9].
-
Rationale: Only licensed hazardous waste vendors are legally permitted to transport and dispose of chemical waste, typically through high-temperature incineration[4][12]. Your EHS office manages this process to ensure full compliance with all federal and state regulations[10].
Waste Stream Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste containing this compound.
Caption: Decision workflow for proper waste segregation.
Emergency Procedures for Spills and Exposure
Accidents can happen. Being prepared is critical.
-
Small Spill (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or cat litter[6][15].
-
Carefully scoop the contaminated material into a container, seal it, and label it as hazardous waste for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spill (>50 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others to stay out of the area.
-
Contact your institution's EHS or emergency response number from a safe location[3]. Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist[16].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.
-
By treating this compound with the necessary caution and adhering to these established protocols, you contribute to a culture of safety that is the bedrock of innovative and successful research. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
MSDS of Methyl 1,2,3,4-tetrahydro-isoquinoline-3(S)-carboxylate. ABL Technology. [Link]
-
Ester Disposal. Chemtalk - Science Forum for Lab Technicians. [Link]
-
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. MySkinRecipes. [Link]
-
Quinoline. PubChem, National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
-
Ester Synthesis Lab (Student Handout). NSTA. [Link]
-
MSDS of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride. Capot Chemical. [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. National Center for Biotechnology Information (NCBI). [Link]
-
Laboratory Waste. University of Florida Environmental Health & Safety. [Link]
-
Quinoline. Wikipedia. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program, U.S. Department of Health and Human Services. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Arkivoc. [Link]
-
Heterocyclic amine formation in meat. Wikipedia. [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
Biochemical analysis of wastewater. MDPI. [Link]
-
Chemical Compatibility Chart. Cole-Parmer. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Center for Biotechnology Information (NCBI). [Link]
-
Chemical Compatibility Calculator. DWK Life Sciences. [Link]
-
Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate [myskinrecipes.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. vumc.org [vumc.org]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. chemtalk.com.au [chemtalk.com.au]
- 16. capotchem.cn [capotchem.cn]
A Researcher's Guide to the Safe Handling of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Hazard Assessment: Understanding the Risks
The primary tenet of laboratory safety is a comprehensive understanding of the potential hazards associated with the substances we handle. For the tetrahydroquinoline class of compounds, the data consistently points to several key areas of concern.
Key Hazard Statements for Structurally Related Compounds:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][6][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation.[4][8][9][10]
-
Chronic Health Concerns: Quinoline, the parent aromatic compound, is suspected of causing genetic defects and may cause cancer.[3][6] While the toxicological properties of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate have not been fully investigated, it is prudent to handle it with the assumption that it may share some of these hazardous properties.[11]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][6]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed.[7][8][10] | Category 4 |
| Acute Dermal Toxicity | Harmful in contact with skin.[3][7] | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[4][8][9][10] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][8][9][10] | Category 2 |
| Carcinogenicity (for Quinoline) | May cause cancer.[3][6] | Category 1B |
| Germ Cell Mutagenicity (for Quinoline) | Suspected of causing genetic defects.[3][6] | Category 2 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][8][9][10] | Category 3 |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of exposure reduction, the correct use of PPE is non-negotiable. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
-
Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[5] Given that skin contact can be harmful, it is crucial to select gloves made of a material resistant to this chemical class. Inspect gloves for any signs of degradation or perforation before use.[6] Double gloving is recommended when handling hazardous drugs, and gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[12]
-
Lab Coat/Gown: A long-sleeved lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn.[5][6]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[5][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][11]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a spill kit readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer:
-
If the compound is a solid, conduct all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust particles.
-
If it is a liquid, use a calibrated pipette or syringe for transfers. Avoid pouring directly from large containers to smaller ones to prevent splashing.
-
-
Reactions and Manipulations:
-
All reactions involving this compound must be set up within the fume hood.
-
Use appropriate glassware and ensure all connections are secure.
-
-
Post-Handling:
Caption: Workflow for handling this compound.
Emergency Procedures: Be Prepared
Spills
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Exposures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8][13] Seek medical attention.[5][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect all waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][8] Avoid release to the environment.[3][6]
By adhering to these rigorous safety protocols, we can confidently advance our research while ensuring the well-being of ourselves, our colleagues, and the environment.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem.
- Grienke, U., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Reports.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 8-Methyl-1,2,3,4-tetrahydroquinoline.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 6-Methoxy-1,2,3,4-tetrahydroquinoline.
- Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: Quinoline, 1,2,3,4-tetrahydro-6-methyl-.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubMed. (2023, December 11). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.
- Sigma-Aldrich. (2025, August 6). SAFETY DATA SHEET: 1,2,3,4-tetrahydroquinoline.
- Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fi [fishersci.fi]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
